molecular formula C34H56N6O17 B609443 N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Cat. No.: B609443
M. Wt: 820.8 g/mol
InChI Key: COTRNYFYJHTWFS-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched PEG derivative with a terminal azide group and two terminal NHS esters. The azide group enables PEGylation via Click Chemistry. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Properties

Molecular Formula

C34H56N6O17

Molecular Weight

820.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H56N6O17/c35-37-36-7-13-49-19-25-55-28-22-52-16-10-38(8-14-50-20-26-53-23-17-47-11-5-33(45)56-39-29(41)1-2-30(39)42)9-15-51-21-27-54-24-18-48-12-6-34(46)57-40-31(43)3-4-32(40)44/h1-28H2

InChI Key

COTRNYFYJHTWFS-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-NHS ester): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester). It is designed to equip researchers and drug development professionals with the detailed information necessary for its effective use in complex bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs) and bispecific molecules.

Core Chemical Structure and Properties

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three reactive functional groups: one azide (B81097) (-N₃) and two N-hydroxysuccinimide (NHS) esters. The central nitrogen atom serves as the branching point. Each arm consists of a PEG3 spacer, which enhances water solubility and provides spatial separation between the conjugated molecules, mitigating steric hindrance.

The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[] These reactions are known for their high efficiency, specificity, and biocompatibility.[] The two NHS esters are highly reactive towards primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins) under mild basic conditions (pH 7-9), forming stable amide bonds.[2][3]

The trifunctional nature of this linker allows for the conjugation of up to three different molecules, or more commonly, the attachment of two identical or different molecules to a central scaffold that is then linked to a third molecule. This is particularly advantageous in the construction of bispecific antibodies, dual-payload ADCs, and other multivalent therapeutic or diagnostic agents.

Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

PropertyValueSource(s)
Molecular Formula C₃₄H₅₆N₆O₁₇[4]
Molecular Weight 820.84 g/mol [4]
CAS Number 2055042-58-3[4]
Appearance White to off-white solid or oilGeneral observation
Solubility Soluble in DMSO, DMF, and other common organic solvents.[4] Limited solubility in aqueous buffers.[4]
Storage Conditions Store at -20°C, desiccated to prevent hydrolysis of NHS esters.[4][4]

Experimental Protocols

The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is best illustrated through its application in the synthesis of complex biomolecules. The following protocols are based on established methodologies for NHS ester and azide reactions and are exemplified by the synthesis of a bispecific heterodimer targeting Prostate-Specific Membrane Antigen (PSMA) and Neurotensin (B549771) Receptor 1 (NTR1), as described by Ma et al. (2019).

General Considerations for Handling and Use
  • NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH.[5] Stock solutions should be prepared in anhydrous organic solvents like DMSO or DMF and used immediately.[2] It is recommended to bring the reagent to room temperature before opening to prevent moisture condensation.[6]

  • Buffer Selection for NHS Ester Reactions: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target for reaction with the NHS ester.[2] Phosphate-buffered saline (PBS) at pH 7.2-8.5 is a commonly used buffer for these reactions.[3]

  • Click Chemistry: The azide group can be reacted with an alkyne-modified molecule. For CuAAC, a copper(I) catalyst is required, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[] Ligands such as TBTA can be used to stabilize the copper(I) and improve reaction efficiency.[7] For SPAAC, a strained alkyne (e.g., DBCO, BCN) is used, which reacts with the azide without the need for a catalyst, offering better biocompatibility for in vivo applications.[]

Protocol for the Synthesis of a Bispecific Heterodimer (based on Ma et al., 2019)

This protocol outlines the general steps for conjugating two different targeting moieties to the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Targeting Moiety 1 (TM1) with a primary amine (e.g., a PSMA-targeting ligand with a lysine residue)

  • Targeting Moiety 2 (TM2) with a primary amine (e.g., a Neurotensin peptide analog)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification system: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Dissolution of Reagents:

    • Dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

    • Dissolve TM1 and TM2 in the reaction buffer.

  • Stepwise Conjugation (Sequential Addition):

    • To a solution of TM1 in the reaction buffer, add a 1.5-fold molar excess of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) stock solution.

    • Add a small amount of TEA or DIPEA to maintain the pH at 8.0-8.5.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

    • Monitor the reaction progress by HPLC to confirm the formation of the mono-conjugated intermediate.

    • Once the first conjugation is complete, add a 1.5-fold molar excess of TM2 to the reaction mixture.

    • Continue the reaction at room temperature for another 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting bispecific heterodimer (TM1-linker-TM2) by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Table 2: Representative Reaction Conditions for Bioconjugation

Reaction TypeReagents & ConditionsTypical Molar Excess of LinkerReaction TimepH
NHS Ester-Amine Coupling Primary amine-containing molecule, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), PBS or bicarbonate buffer1.5 to 10-fold1-4 hours at RT or overnight at 4°C7.2 - 8.5
CuAAC Click Chemistry Azide-functionalized molecule, alkyne-functionalized molecule, CuSO₄, Sodium Ascorbate, ligand (e.g., TBTA)N/A1-12 hours at RT4 - 11
SPAAC Click Chemistry Azide-functionalized molecule, strained alkyne (e.g., DBCO)-functionalized moleculeN/A1-24 hours at RT or 4°CNeutral

Applications in Drug Development and Research

The unique trifunctional architecture of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) makes it a valuable tool in several areas of drug development and biomedical research.

  • Bispecific Molecules: As demonstrated in the protocol above, this linker is ideal for creating bispecific molecules that can simultaneously engage two different targets. In the context of cancer therapy, this can be used to target two different receptors on a cancer cell to enhance specificity and efficacy, or to bridge an immune cell to a cancer cell.[8]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single point on an antibody, thereby increasing the drug-to-antibody ratio (DAR). The azide group can then be used for further functionalization, such as the attachment of an imaging agent or a second type of drug.

  • Targeted Drug Delivery: The linker can be used to construct targeted drug delivery systems where two different targeting ligands are attached to a nanoparticle or a polymer backbone, with the azide available for drug conjugation. This can improve the targeting efficiency and overcome tumor heterogeneity.[8]

  • Diagnostic Agents: The ability to conjugate two different targeting moieties and an imaging agent (via the azide) makes this linker suitable for the development of sophisticated diagnostic probes for techniques like PET imaging.[8]

Signaling Pathways and Experimental Workflows

The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is often realized in the context of targeting specific cellular signaling pathways. For instance, in the work by Ma et al. (2019), the synthesized bispecific heterodimer targets Prostate-Specific Membrane Antigen (PSMA) and Neurotensin Receptor 1 (NTR1), both of which are implicated in prostate cancer progression.[8]

Signaling Pathways

PSMA Signaling: PSMA is a transmembrane protein highly expressed on prostate cancer cells. Its signaling is complex and can influence cell survival and proliferation. One key mechanism involves the interaction of PSMA with the scaffolding protein RACK1, which leads to a shift from the MAPK/ERK pathway towards the PI3K/AKT survival pathway.[9][10]

NTR1 Signaling: Neurotensin receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that, upon binding to its ligand neurotensin, can activate multiple downstream signaling cascades. These include the Gαq/11-PLC-PKC pathway, which can lead to the activation of the MAPK/ERK pathway, and also pathways involving Gαi/o and Gαs.[11][12] The activation of these pathways can promote cancer cell proliferation and survival.[13]

The rationale for a bispecific agent targeting both PSMA and NTR1 is to address the heterogeneity of prostate cancer, where tumors may have varying expression levels of these two receptors.

Experimental and Logical Workflows

Below are diagrams generated using Graphviz to visualize the experimental workflow for synthesizing a bispecific molecule and the targeted signaling pathways.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Conjugation Steps cluster_purification Purification & Analysis TM1 Targeting Moiety 1 (with -NH2) Step1 Step 1: Conjugate TM1 to Linker (NHS ester reaction) TM1->Step1 TM2 Targeting Moiety 2 (with -NH2) Step2 Step 2: Conjugate TM2 to mono-conjugated intermediate TM2->Step2 Linker N-(Azido-PEG3)-N-bis (PEG3-NHS ester) Linker->Step1 Step1->Step2 Purify HPLC Purification Step2->Purify Analyze Mass Spec & HPLC Analysis Purify->Analyze Final_Product Final Bispecific Molecule (Azido-Linker-TM1-TM2) Analyze->Final_Product

Caption: Experimental workflow for the synthesis of a bispecific molecule.

signaling_pathways cluster_psma PSMA Signaling cluster_ntr1 NTR1 Signaling PSMA PSMA RACK1 RACK1 PSMA->RACK1 Integrin β1 Integrin RACK1->Integrin MAPK MAPK/ERK (Inhibited) RACK1->MAPK disrupts IGF1R IGF-1R Integrin->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival NTR1 NTR1 (GPCR) Gq Gαq NTR1->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC ERK MAPK/ERK PKC->ERK Proliferation Cell Proliferation ERK->Proliferation Bispecific_Agent Bispecific Agent (targets both) Bispecific_Agent->PSMA Bispecific_Agent->NTR1

Caption: Targeted signaling pathways in prostate cancer.

Conclusion

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a powerful and versatile trifunctional linker that enables the construction of complex and multivalent biomolecules. Its well-defined structure, featuring two amine-reactive NHS esters and a bioorthogonal azide group, coupled with the beneficial properties of PEG spacers, makes it an invaluable tool for researchers and professionals in drug development and biomedical research. The ability to create bispecific molecules and dual-payload conjugates opens up new avenues for developing more effective and targeted therapies for diseases such as cancer. A thorough understanding of its chemical properties and reaction kinetics is crucial for its successful implementation in advanced bioconjugation strategies.

References

Introduction: The Versatility of Trifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trifunctional Crosslinkers Featuring Azide (B81097) and NHS Ester Functionality

For Researchers, Scientists, and Drug Development Professionals

In the fields of bioconjugation, proteomics, and therapeutic development, the ability to covalently link different biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers provide a bridge between two different reactive groups, but trifunctional linkers introduce a third dimension of utility. This guide focuses on a powerful class of trifunctional crosslinkers equipped with an N-hydroxysuccinimide (NHS) ester and an azide moiety.

The NHS ester facilitates the covalent attachment to primary amines (-NH₂) found abundantly in the lysine (B10760008) residues of proteins and antibodies.[1][2] The azide group serves as a bioorthogonal handle for "click chemistry," enabling a highly specific and efficient reaction with alkyne-containing molecules, even in complex biological environments.[][4] The "trifunctional" nature often arises from a third feature incorporated into the linker's backbone, such as a polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility, a cleavable site for controlled release, or an affinity tag like biotin (B1667282) for enrichment and purification.[5][6][7]

These reagents are instrumental in advanced applications, including the synthesis of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces, and the construction of complex biomolecular architectures for diagnostics and research.[1][5][8]

Core Chemistries and Reaction Mechanisms

The efficacy of these linkers stems from two distinct and controllable chemical reactions: amine acylation via the NHS ester and azide-alkyne cycloaddition.

NHS Ester Chemistry: Targeting Primary Amines

The NHS ester is a highly efficient amine-reactive functional group. It reacts with unprotonated primary amines to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[9]

  • Reaction Specificity: Primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.

  • pH Dependence: The reaction is highly pH-dependent. At low pH, the amine is protonated (-NH₃⁺) and non-reactive.[10][11] As the pH increases, the amine becomes deprotonated and nucleophilic. The optimal pH range for this reaction is typically between 7.0 and 9.0, with pH 8.3-8.5 often cited as ideal to balance reactivity with the competing hydrolysis of the NHS ester itself.[9][10][11]

  • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester in aqueous solution, which inactivates the linker.[9] This is why NHS ester reagents should be prepared fresh in anhydrous solvents like DMSO or DMF and introduced to the aqueous reaction mixture immediately before use.[2][11]

Caption: NHS Ester Reaction with a Primary Amine.

Azide "Click" Chemistry: Bioorthogonal Ligation

The azide group is stable in biological systems and does not react with native functional groups, making it bioorthogonal.[8] It can be specifically ligated to an alkyne partner through cycloaddition reactions to form a highly stable triazole ring.[5][12]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It involves the use of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270), to join a terminal alkyne with an azide.[4] Ligands such as THPTA are often used to stabilize the copper catalyst and improve efficiency in aqueous solutions.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed.[12] This "copper-free" method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[5][12]

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway (Copper-Free) azide1 Azide product1 Stable Triazole azide1->product1 alkyne1 Terminal Alkyne alkyne1->product1 catalyst Cu(I) Catalyst (CuSO₄ + Ascorbate) catalyst->product1 Fast azide2 Azide product2 Stable Triazole azide2->product2 alkyne2 Strained Alkyne (e.g., DBCO) alkyne2->product2 note Biocompatible

Caption: Comparison of CuAAC and SPAAC Click Chemistry Pathways.

Quantitative Data Summary

The efficiency of bioconjugation depends on several key parameters. The tables below summarize critical quantitative data for the successful application of azide-NHS ester crosslinkers.

Table 1: Reaction Parameters for NHS Ester Coupling
ParameterRecommended Value/RangeNotesCitation
Reaction pH 8.3 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis.[10][11]
Molar Excess of Linker 10 to 20-fold (over protein)For protein concentrations >5 mg/mL, a 10-fold excess is often sufficient. For more dilute solutions, a 20 to 50-fold excess may be needed.[9][12][13]
Reaction Time 30 - 60 minutes at Room Temp. or 2 hours on ice.Longer times may be needed depending on the specific protein.[2][13]
Quenching Reagent 50 - 100 mM Tris or GlycineQuenches unreacted NHS ester to stop the reaction.[13]
Solvent for Linker Anhydrous DMSO or DMFThe final concentration of the organic solvent in the reaction should ideally be <10%.[9][12]
Table 2: Comparative Data for Azide-Alkyne Click Chemistry
FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Citation
Catalyst Required Yes (Copper (I))No[12]
Alkyne Type Terminal (e.g., Propargyl)Strained Cyclooctyne (e.g., DBCO, BCN)[5]
Reaction Speed Very Fast (minutes to 1 hour)Moderate (hours)[4][14]
Biocompatibility Potentially cytotoxic due to copper; requires ligands like THPTA for in vivo use.Highly biocompatible; widely used in living systems.[12]
Bond Stability Highly Stable 1,2,3-TriazoleHighly Stable 1,2,3-Triazole[1][12]

Key Applications and Experimental Workflows

Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs represent a major application where an antibody is linked to a cytotoxic payload. The azide-NHS ester linker is ideal for this purpose. The NHS ester targets lysine residues on the antibody, and the azide provides a specific handle to attach an alkyne-modified drug.[5][7][8]

G Ab Antibody (Ab) (with primary amines) Step1 Step 1: Amine Reaction Ab->Step1 Linker Azide-PEG-NHS Ester Crosslinker Linker->Step1 Drug Alkyne-Modified Cytotoxic Drug Step3 Step 3: Click Chemistry Drug->Step3 Ab_Linker Ab-Linker Intermediate (Azide-functionalized) Step1->Ab_Linker pH 8.3 Step2 Step 2: Purification Step2->Ab_Linker Remove excess linker (e.g., Desalting Column) ADC Final Antibody-Drug Conjugate (ADC) Step3->ADC CuAAC or SPAAC Ab_Linker->Step2 Ab_Linker->Step3

Caption: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Workflow: Surface Immobilization of Biomolecules

These linkers are also used to functionalize surfaces for applications like biosensors and affinity chromatography.[1][15] The workflow involves first attaching the linker to an amine-coated surface and then using the azide to capture an alkyne-modified biomolecule.

G Surface Amine-Functionalized Surface Step1 Surface Activation Surface->Step1 Linker Azide-NHS Ester Crosslinker Linker->Step1 Molecule Alkyne-Modified Biomolecule Step2 Immobilization Molecule->Step2 Azide_Surface Azide-Coated Surface Step1->Azide_Surface NHS ester reaction Final_Surface Functionalized Surface with Immobilized Molecule Step2->Final_Surface Click reaction Azide_Surface->Step2

Caption: Workflow for Biomolecule Immobilization on a Surface.

Detailed Experimental Protocols

The following protocols provide a starting point for the use of azide-NHS ester crosslinkers. Optimization may be required for specific applications.

Protocol 1: General Procedure for Labeling a Protein with an Azide-NHS Ester Linker

This protocol describes the first step of modifying a protein with an azide group.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Azide-NHS Ester crosslinker (e.g., Azido-PEGn-NHS Ester)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate, pH 8.3. Avoid buffers with primary amines like Tris.[11][13]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free Reaction Buffer at a concentration of 1-5 mg/mL.[2]

  • Prepare Linker Solution: Immediately before use, dissolve the Azide-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]

  • Calculate Molar Excess: Determine the volume of linker solution needed to achieve a 10- to 20-fold molar excess relative to the protein.[12]

  • Reaction: Add the calculated volume of the linker solution to the protein solution. Ensure the final volume of organic solvent does not exceed 10%.[12] Incubate for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[2][13]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[13] Incubate for 15 minutes at room temperature.[13]

  • Purification: Remove excess, non-reacted linker and quenching buffer using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[12][13] The resulting azide-modified protein is now ready for click chemistry.

Protocol 2: Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol details the conjugation of the azide-modified protein to an alkyne-containing molecule.[4][12]

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-containing molecule

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, prepared fresh)

  • THPTA ligand solution (e.g., 100 mM in water)

  • PBS or other suitable buffer

Procedure:

  • Prepare Reactants: In a microfuge tube, combine the azide-modified protein and a 4- to 50-fold molar excess of the alkyne-containing molecule in PBS.[4]

  • Add Ligand and Copper: Add the THPTA ligand solution, vortex briefly, then add the CuSO₄ solution and vortex again.[4] A typical final concentration might be 1-2 mM THPTA and 0.5-1 mM CuSO₄.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[4] The final concentration should be several-fold higher than the copper (e.g., 5-10 mM).

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[4]

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the catalyst, excess alkyne, and other small molecules.

Protocol 3: Conjugation via Strain-Promoted Click Chemistry (SPAAC)

This protocol details the copper-free conjugation of the azide-modified protein to a molecule containing a strained alkyne like DBCO.[13][14]

Materials:

  • Azide-modified protein (from Protocol 1)

  • DBCO- or BCN-containing molecule

  • Reaction Buffer: PBS or other amine-free buffer, pH 7.2-7.4

Procedure:

  • Reaction Setup: Combine the azide-modified protein with a 2- to 4-fold molar excess of the DBCO-containing molecule in the Reaction Buffer.[14]

  • Incubation: Incubate the reaction. Typical incubation times are 4 hours at room temperature or overnight (10-12 hours) at 4°C.[14] The reaction proceeds without any catalyst.

  • Purification: Purify the final conjugate using a suitable chromatography method (e.g., SEC) to remove any excess, unreacted DBCO-containing molecule.[13]

References

An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-NHS ester): A Trifunctional Core for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional crosslinker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), detailing its mechanism of action, potential applications, and generalized experimental protocols. This molecule serves as a versatile platform for the synthesis of complex biomolecular conjugates, enabling novel approaches in diagnostics, therapeutics, and fundamental research.

Core Concept: A Trifunctional Linker for Heterodimer Synthesis

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a unique chemical entity designed for advanced bioconjugation strategies. Its core structure features a central nitrogen atom from which three polyethylene (B3416737) glycol (PEG) arms radiate. One arm is terminated with an azide (B81097) (-N₃) group, while the other two are functionalized with N-hydroxysuccinimide (NHS) esters. This arrangement allows for the covalent linkage of three distinct molecules in a controlled, stepwise manner.[1][2][3]

The primary application of this linker is in the creation of bispecific heterodimers, where two different amine-containing molecules are conjugated to the NHS ester arms, and a third, alkyne-modified molecule is attached via the azide group using "click chemistry".[1][3][4] The PEG3 spacers in each arm enhance the solubility of the linker and the resulting conjugate in aqueous buffers, and also provide flexibility to minimize steric hindrance between the conjugated molecules.

Mechanism of Action

The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) lies in the orthogonal reactivity of its functional groups:

  • Amine-Reactive NHS Esters: The two NHS ester groups react efficiently with primary amines (-NH₂) found on proteins (e.g., the ε-amine of lysine (B10760008) residues) and other biomolecules.[5] This reaction occurs under mild pH conditions (typically pH 7-9) to form stable amide bonds. The presence of two NHS esters allows for the attachment of two separate amine-containing molecules.

  • Bioorthogonal Azide Group: The azide group does not react with functional groups typically found in biological systems. Instead, it serves as a handle for "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] This reaction is highly specific and efficient, allowing for the attachment of a molecule containing a strained alkyne (e.g., DBCO or BCN) without the need for a cytotoxic copper catalyst.

This dual reactivity enables a three-part conjugation strategy, as illustrated in the signaling pathway diagram below.

Mechanism_of_Action Mechanism of Action of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) intermediate Amine-Conjugated Intermediate linker->intermediate mol_A Molecule A (with primary amine) mol_A->linker NHS Ester Reaction (Amide Bond Formation) mol_B Molecule B (with primary amine) mol_B->linker NHS Ester Reaction (Amide Bond Formation) mol_C Molecule C (with strained alkyne) final_product Trifunctional Conjugate (A-Linker-B)   |   C mol_C->final_product intermediate->mol_C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Diagram 1: Mechanism of Action

Application Highlight: Development of a Bispecific PET Agent for Prostate Cancer Imaging

A notable application of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is in the development of a bispecific heterodimer for positron emission tomography (PET) imaging of prostate cancer. In a study by Ma X, et al., this linker was used to conjugate a prostate-specific membrane antigen (PSMA) targeting motif and a neurotensin (B549771) receptor 1 (NTR1) targeting motif.[4] This approach aims to address the issue of tumor heterogeneity, where cancer cells may express different surface markers.

The resulting heterodimer, after conjugation and subsequent radiolabeling via the azide group, demonstrated uptake in tumors expressing either PSMA or NTR1.[4] This demonstrates the potential of this trifunctional linker to create dual-targeting agents for improved cancer diagnostics and potentially, therapeutics.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this linker and its constituent reactive groups.

Parameter Value Context Reference
Tumor Uptake (NTR1+/PSMA-)1.4 ± 0.3 %ID/gIn vivo PET imaging in PC-3 tumors[4]
Tumor Uptake (PSMA+/NTR1-)1.3 ± 0.2 %ID/gIn vivo PET imaging in LnCap tumors[4]
Bioconjugation Efficiency (EDC/NHS)50-80% (reported)General efficiency for NHS ester couplings[6]
Bioconjugation Efficiency (Maleimide)>90%General efficiency for thiol-maleimide couplings[6]

ID/g = Injected Dose per gram of tissue

Experimental Protocols

The following are generalized protocols for the use of N-(Azido-PEG3)-N-bis(PEG3-NHS ester). The specific conditions, particularly molar excess of the linker and reaction times, should be optimized for each specific application.

NHS Ester Conjugation (Amine Coupling)

This protocol describes the conjugation of two different amine-containing molecules (Molecule A and Molecule B) to the linker. For simplicity, a sequential reaction is described. A one-pot reaction with a mixture of A and B is also possible but may result in a heterogeneous mixture of products (A-linker-A, B-linker-B, and A-linker-B).

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Molecule A (with primary amine)

  • Molecule B (with primary amine)

  • Amine-free reaction buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

    • Dissolve Molecule A in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

  • First Conjugation (Molecule A):

    • Add a 5-10 fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer. This is a critical step to ensure the second NHS ester is available for Molecule B.

  • Second Conjugation (Molecule B):

    • To the purified A-linker conjugate, add a 10-20 fold molar excess of Molecule B.

    • Incubate under the same conditions as the first conjugation.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to deactivate any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final A-Linker-B conjugate using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography to remove unreacted Molecule B and quenching buffer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of an alkyne-modified molecule (Molecule C) to the azide group of the purified A-Linker-B conjugate.

Materials:

  • Purified A-Linker-B conjugate

  • Molecule C (with a strained alkyne, e.g., DBCO or BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Dissolve Molecule C in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Click Reaction:

    • Add a 1.5-5 fold molar excess of Molecule C to the A-Linker-B conjugate solution.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction can also be left overnight at 4°C.

  • Purification:

    • Purify the final trifunctional conjugate using an appropriate chromatography method (e.g., SEC) to remove any unreacted Molecule C.

Experimental_Workflow Generalized Experimental Workflow start Start prep_reagents Prepare Linker and Molecule A Solutions start->prep_reagents conjugation1 NHS Ester Conjugation: Linker + Molecule A prep_reagents->conjugation1 purification1 Purify A-Linker Conjugate (Desalting/Dialysis) conjugation1->purification1 conjugation2 NHS Ester Conjugation: A-Linker + Molecule B purification1->conjugation2 quench Quench Reaction (e.g., Tris buffer) conjugation2->quench purification2 Purify A-Linker-B Conjugate (Chromatography) quench->purification2 click_reaction SPAAC Reaction: A-Linker-B + Molecule C (alkyne) purification2->click_reaction purification3 Final Purification of Trifunctional Conjugate click_reaction->purification3 end End purification3->end

Diagram 2: Generalized Experimental Workflow

Conclusion

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a powerful tool for the construction of complex, multi-component biomolecular systems. Its trifunctional nature, combining robust amine-reactive chemistry with bioorthogonal click chemistry, opens up new avenues for the development of bispecific antibodies, targeted drug delivery systems, and advanced diagnostic agents. Careful optimization of reaction conditions and purification strategies is essential to achieve high yields of the desired trifunctional conjugate. This guide provides a foundational understanding to aid researchers in harnessing the potential of this versatile crosslinking reagent.

References

An In-depth Technical Guide to the Trifunctional Linker: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and handling of the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This advanced polyethylene (B3416737) glycol (PEG) derivative is a powerful tool in bioconjugation, enabling the precise assembly of complex biomolecular architectures, most notably in the development of next-generation antibody-drug conjugates (ADCs).

Core Properties

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched PEG linker featuring three distinct reactive functionalities: a terminal azide (B81097) group and two terminal N-hydroxysuccinimide (NHS) esters.[1] This unique arrangement allows for a two-step, orthogonal conjugation strategy. The NHS esters react efficiently with primary amines, such as those on the lysine (B10760008) residues of antibodies, while the azide group is reserved for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The hydrophilic PEG spacers enhance the solubility and reduce the steric hindrance of the resulting conjugate.[3]

Chemical Structure

Chemical structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Figure 1. Chemical structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Physicochemical Properties

The key physicochemical properties of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 820.84 g/mol [4][5]
Molecular Formula C₃₄H₅₆N₆O₁₇[4][5]
CAS Number 2055042-58-3[4][5]
Purity Typically >95%[6]
Solubility and Storage

Proper handling and storage are crucial to maintain the reactivity of this linker, particularly the moisture-sensitive NHS esters.

ParameterRecommendationReference(s)
Solubility Soluble in organic solvents such as DMSO and DMF.[5]
Storage (Powder) Store at -20°C for up to 3 years. Keep desiccated.[4]
Storage (in Solvent) Store at -80°C for up to 1 year. Avoid multiple freeze-thaw cycles.[4]

Reaction Mechanisms and Logical Workflow

The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) lies in its ability to facilitate a controlled, sequential conjugation process. This is particularly advantageous in the construction of ADCs where an antibody is linked to two payloads.

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for synthesizing an antibody-drug conjugate using this trifunctional linker. The process begins with the reaction of the linker's NHS esters with the primary amines on an antibody. Subsequently, two alkyne-modified payloads are attached to the azide functionality via click chemistry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Attachment Antibody Antibody (with primary amines) Reaction1 NHS Ester Reaction (pH 7-9) Antibody->Reaction1 Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Linker->Reaction1 Antibody_Linker Azide-Functionalized Antibody Reaction1->Antibody_Linker Reaction2 Click Chemistry (CuAAC or SPAAC) Antibody_Linker->Reaction2 Payload1 Alkyne-Payload 1 Payload1->Reaction2 Payload2 Alkyne-Payload 2 Payload2->Reaction2 ADC Final Antibody-Drug Conjugate (ADC) Reaction2->ADC

Caption: Workflow for ADC synthesis using the trifunctional linker.

Experimental Protocols

The following are detailed methodologies for the key reactions involving N-(Azido-PEG3)-N-bis(PEG3-NHS ester). These protocols are generalized and may require optimization for specific molecules.

Protocol 1: Conjugation of the Linker to a Protein via NHS Ester Reaction

This protocol describes the attachment of the linker to a protein, such as an antibody, through the reaction of the NHS esters with primary amines.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes or size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[5] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS esters.[5]

  • Linker Preparation: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the linker in solution due to the hydrolysis of the NHS ester.[5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and quenching reagents by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Attachment of Alkyne-Modified Payloads via Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach alkyne-containing molecules to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein

  • Alkyne-modified payload(s)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., PBS, pH 7.0)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload(s) in DMSO or an appropriate solvent.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in a degassed buffer.

  • Pre-complexation: In a reaction tube, mix the CuSO₄ and THPTA solutions (typically in a 1:2 to 1:5 molar ratio) and let it stand for a few minutes to form the copper-ligand complex.

  • Click Reaction Mixture:

    • To the azide-functionalized protein, add a 5- to 10-fold molar excess of each alkyne-modified payload.

    • Add the pre-complexed copper-THPTA solution to the reaction mixture.

  • Initiation: Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted payloads, copper, and other small molecules.

Signaling Pathway Context: Antibody-Drug Conjugate Action

ADCs synthesized using linkers like N-(Azido-PEG3)-N-bis(PEG3-NHS ester) are designed to selectively deliver cytotoxic agents to cancer cells. The following diagram illustrates the generalized mechanism of action.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Induction of Cell Death

References

In-Depth Technical Guide: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This molecule is a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures. Its unique structure, featuring a central azide (B81097) group and two terminal N-hydroxysuccinimide (NHS) esters, allows for a sequential and controlled conjugation strategy.

Core Molecular Data

The fundamental properties of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) are summarized in the table below. This information is critical for accurate calculations in experimental design, such as determining molar excess for conjugation reactions.

PropertyValueReferences
Molecular Weight 820.84 g/mol [1][2]
Molecular Formula C₃₄H₅₆N₆O₁₇[3]
CAS Number 2055042-58-3[1]

Functional Overview and Applications

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a heterotrifunctional linker. The two NHS ester groups react efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. The azide group serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of molecules bearing a compatible alkyne group.

This architecture is particularly advantageous for:

  • Antibody-Drug Conjugates (ADCs): Attaching two drug molecules to a single point on an antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • Targeted Drug Delivery: Conjugating a targeting ligand (e.g., a peptide or antibody) to two therapeutic payloads.

  • Biomaterial Surface Modification: Functionalizing surfaces with biomolecules in a controlled manner.

  • Development of Bispecific Molecules: The synthesis of constructs that can bind to two different targets.

Experimental Protocols

The following are detailed, representative protocols for the use of N-(Azido-PEG3)-N-bis(PEG3-NHS ester). These should be optimized for specific applications.

Protocol 1: Two-Step Conjugation to an Antibody

This protocol describes the attachment of the linker to an antibody via its NHS esters, followed by the "clicking" of an alkyne-modified payload to the azide group.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Alkyne-modified payload

  • For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA)

  • For SPAAC: A strained alkyne (e.g., DBCO, BCN) modified payload

  • Desalting columns or dialysis cassettes

Procedure:

  • Preparation of Reagents:

    • Immediately before use, dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • NHS Ester Reaction (Amine Coupling):

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Functionalized Antibody:

    • Remove excess, unreacted linker and quenching reagents using a desalting column or by dialysis against PBS, pH 7.4.

    • Determine the concentration of the azide-modified antibody spectrophotometrically at 280 nm.

  • Click Chemistry Reaction (Azide-Alkyne Cycloaddition):

    • For SPAAC: Add a 1.5- to 10-fold molar excess of the strained alkyne-payload to the purified azide-functionalized antibody. Incubate for 2-12 hours at room temperature or overnight at 4°C.

    • For CuAAC: Prepare a catalyst solution by mixing copper(II) sulfate, the reducing agent, and the ligand. Add the alkyne-payload to the azide-functionalized antibody, followed by the catalyst solution. Incubate for 1-4 hours at room temperature.

  • Final Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess payload and reaction components.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate the molecular structure and a typical experimental workflow for the use of N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

G Figure 1: Molecular Structure and Connectivity cluster_linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Linker NHS Ester PEG3 N PEG3 Azide PEG3 NHS Ester Amine1 Primary Amine 1 (e.g., on Antibody) Amine1->Linker:f0 Amine2 Primary Amine 2 (e.g., on Antibody) Amine2->Linker:f6 Alkyne Alkyne-Payload Alkyne->Linker:f4

Caption: Logical connectivity of the trifunctional linker.

G Figure 2: Experimental Workflow for ADC Synthesis start Start: Antibody + Linker step1 Step 1: NHS Ester Reaction (Linker + Antibody Amines) start->step1 step2 Step 2: Purification (Removal of excess linker) step1->step2 step3 Step 3: Click Chemistry (Azide-Antibody + Alkyne-Payload) step2->step3 step4 Step 4: Final Purification (Removal of excess payload) step3->step4 end_node End: Purified Antibody-Drug Conjugate step4->end_node

Caption: A typical workflow for creating an ADC.

References

A Technical Guide to the Synthesis of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for N-(Azido-PEG3)-N-bis(PEG3-NHS ester), a heterotrifunctional linker of significant interest in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs. Due to the absence of a publicly available, detailed synthesis protocol for this specific molecule, this document provides a comprehensive, step-by-step methodology based on established chemical principles and analogous reactions. The guide covers the synthesis of key precursors, functional group transformations, and the final activation to the NHS ester. All quantitative data are summarized for clarity, and experimental workflows are accompanied by detailed protocols and visual diagrams to aid in reproducibility.

Introduction

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) linker featuring three functional arms. One arm is terminated with an azide (B81097) (N3) group, which is reactive towards alkynes and cyclooctynes via "click chemistry" (e.g., CuAAC or SPAAC). The other two arms are activated as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable amide bonds. This trifunctional nature allows for the precise and controlled conjugation of multiple molecular entities, making it a valuable tool in drug development and chemical biology.

This guide proposes a three-stage synthetic approach:

  • Synthesis of the Core Intermediate: Formation of the precursor molecule, N-(Azido-PEG3)-N-bis(PEG3-COOH), which contains the azide moiety and two carboxylic acid groups.

  • Purification and Characterization: Methods for purifying the di-acid intermediate.

  • Final Activation: Conversion of the carboxylic acid groups to NHS esters.

Proposed Synthetic Pathway

The overall synthetic workflow is depicted below. The synthesis begins with the commercially available precursor, N-(tert-butoxycarbonyl-PEG3)-N-bis(PEG3-tert-butyl ester). This starting material is first deprotected at the amine terminus, followed by a diazotization reaction to introduce the azide group. Subsequently, the tert-butyl esters are cleaved to yield the di-acid intermediate. The final step involves the activation of the carboxylic acids to NHS esters.

G cluster_0 Stage 1: Synthesis of Di-acid Intermediate cluster_1 Stage 2: Purification cluster_2 Stage 3: NHS Ester Activation A N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) B Deprotection of Boc Group A->B C Diazotization B->C D N-(Azido-PEG3)-N-bis(PEG3-t-butyl ester) C->D E Ester Hydrolysis D->E F N-(Azido-PEG3)-N-bis(PEG3-COOH) E->F G Crude Di-acid F->G H Reverse-Phase HPLC G->H I Pure Di-acid H->I J Pure Di-acid I->J K NHS, EDC Coupling J->K L N-(Azido-PEG3)-N-bis(PEG3-NHS ester) K->L

Caption: Proposed synthetic workflow for N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Experimental Protocols

Stage 1: Synthesis of N-(Azido-PEG3)-N-bis(PEG3-COOH)

This stage involves a three-step process starting from a protected precursor.

3.1.1. Step 1: Boc Deprotection

  • Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed from the primary amine using a strong acid, typically trifluoroacetic acid (TFA).

  • Protocol:

    • Dissolve N-(Boc-PEG3)-N-bis(PEG3-tert-butyl ester) (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and TFA.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude amine is used directly in the next step without further purification.

3.1.2. Step 2: Diazotization to form the Azide

  • Reaction: The newly exposed primary amine is converted to an azide using a diazotization reagent followed by substitution with sodium azide.

  • Protocol:

    • Dissolve the crude amine from the previous step in an aqueous acidic solution (e.g., 0.5 M HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) (1.2 eq) in water, keeping the temperature below 5 °C.

    • Stir for 30 minutes at 0-5 °C.

    • Add a solution of sodium azide (1.5 eq) in water dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude N-(Azido-PEG3)-N-bis(PEG3-tert-butyl ester).

3.1.3. Step 3: Hydrolysis of tert-Butyl Esters

  • Reaction: The tert-butyl ester groups are hydrolyzed under acidic conditions to yield the di-carboxylic acid.

  • Protocol:

    • Dissolve the crude product from the previous step in a solution of 95:5 TFA:water.

    • Stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Co-evaporate with toluene (B28343) several times to remove residual TFA.

    • The resulting crude N-(Azido-PEG3)-N-bis(PEG3-COOH) is a viscous oil.

Stage 2: Purification of the Di-acid Intermediate
  • Method: The crude di-acid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Protocol:

    • Dissolve the crude product in a minimal amount of water/acetonitrile (B52724).

    • Purify using a C18 column with a gradient of acetonitrile in water (with 0.1% TFA).

    • Collect fractions containing the pure product, identified by LC-MS.

    • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Stage 3: Synthesis of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)
  • Reaction: The two carboxylic acid groups are activated with N-hydroxysuccinimide in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl).

  • Protocol:

    • Dissolve the purified N-(Azido-PEG3)-N-bis(PEG3-COOH) (1.0 eq) in anhydrous DCM or DMF.

    • Add N-hydroxysuccinimide (NHS) (2.5 eq) and EDC-HCl (2.5 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with a 5% aqueous solution of HCl, followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

    • The product should be stored under anhydrous conditions at -20°C.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reagents and Stoichiometry

StepStarting MaterialReagent(s)Molar Ratio (eq)
1.1N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester)TFA/DCM1:1 (v/v)
1.2Crude AmineNaNO2, NaN31.2, 1.5
1.3Crude Azido-esterTFA/H2O95:5 (v/v)
3Di-acid IntermediateNHS, EDC-HCl2.5, 2.5

Table 2: Expected Yields and Purity

ProductStageTypical Yield (%)Purity (%)
N-(Azido-PEG3)-N-bis(PEG3-COOH)After Purification60-75% (over 3 steps)>95% (by HPLC)
N-(Azido-PEG3)-N-bis(PEG3-NHS ester)Final Product80-90%>95% (by HPLC)

Logical Relationships in NHS Ester Activation

The activation of carboxylic acids to NHS esters is a critical step that renders the linker amine-reactive. The logical flow of this reaction is illustrated below.

G A Carboxylic Acid (-COOH) C O-acylisourea (Active Intermediate) A->C Activation B EDC (Coupling Agent) B->C E NHS Ester (Amine-Reactive) C->E Nucleophilic Attack D N-Hydroxysuccinimide (NHS) D->E G Stable Amide Bond E->G Conjugation F Primary Amine (e.g., Lysine) F->G

Caption: Logical diagram of the EDC/NHS coupling reaction for amine conjugation.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis of N-(Azido-PEG3)-N-bis(PEG3-NHS ester). By following the outlined protocols, researchers in drug development and bioconjugation can produce this versatile linker with high purity and in sufficient quantities for their research needs. The provided diagrams and tables serve as a quick reference for the experimental workflow and expected outcomes. As with any multi-step synthesis, careful monitoring of each reaction and purification of intermediates are crucial for success.

An In-Depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-NHS ester) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for advanced bioconjugation applications. This versatile reagent possesses three distinct functional groups: a terminal azide (B81097) and two N-hydroxysuccinimide (NHS) esters. This unique architecture enables the sequential and orthogonal covalent linkage of biomolecules, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs), bispecific antibodies, and targeted drug delivery systems.[1][2][3] The PEG spacers enhance solubility and reduce steric hindrance of the conjugated molecules.[4]

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in bioconjugation.

Core Principles of Reactivity

The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) stems from the distinct reactivity of its functional groups, allowing for a two-stage conjugation strategy.

1. Amine-Reactive NHS Esters:

The two NHS ester groups react efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) under mild basic conditions (pH 7.2-9.0) to form stable and irreversible amide bonds.[5][6] This reaction is highly selective for primary amines, minimizing side reactions with other nucleophilic groups.[7] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[5]

2. Bioorthogonal Azide Group:

The azide group serves as a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] This reaction forms a highly stable triazole linkage with a terminal alkyne-containing molecule.[9] The bioorthogonal nature of this reaction means it can be performed in the presence of a wide range of other functional groups without interference.

Data Presentation: A Summary of Key Reaction Parameters

The following tables summarize crucial quantitative data for the two key reactions involved in the use of N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Table 1: NHS Ester-Amine Coupling Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is typically 8.3-8.5. Lower pH reduces reaction rate, while higher pH increases hydrolysis of the NHS ester.[5][6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 30-60 minutes or 4°C for 2-4 hours are common incubation conditions.[10]
Molar Excess of Linker 5- to 20-fold over proteinThe optimal ratio should be determined empirically to achieve the desired degree of labeling.[10]
Solvent Amine-free buffer (e.g., PBS, Borate)The linker should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before addition to the aqueous buffer.[10]
Final Organic Solvent Conc. < 10%High concentrations of organic solvents can denature proteins.[10]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterRecommended RangeNotes
pH 4.0 - 8.0The reaction is tolerant of a wide pH range.
Temperature Room Temperature (20-25°C)The reaction is typically rapid at room temperature.
Copper(I) Source CuSO₄ with a reducing agent (e.g., sodium ascorbate)The active Cu(I) catalyst is generated in situ.
Ligand THPTA or TBTALigands stabilize the Cu(I) catalyst and increase reaction efficiency.
Molar Excess of Alkyne 2- to 5-fold over azide-labeled proteinThe optimal ratio depends on the specific reactants.[7]
Reaction Time 1 - 4 hoursReaction progress can be monitored by analytical techniques.[7]

Experimental Protocols

The following are detailed, generalized protocols for a two-step bioconjugation using N-(Azido-PEG3)-N-bis(PEG3-NHS ester). Optimization for specific biomolecules is recommended.

Protocol 1: NHS Ester Labeling of a Protein (e.g., Antibody)

Materials:

  • Protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer.

  • Prepare Linker Solution: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup: Add the desired molar excess of the linker solution to the protein solution. Gently mix.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[11][12]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein from Protocol 1.

  • Alkyne-containing molecule (e.g., drug, fluorescent probe).

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM).

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared).

  • THPTA ligand solution (e.g., 50 mM).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Reactants: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.

  • Initiate Reaction: Add the catalyst premix to the protein solution, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate at room temperature for 1-4 hours, protected from light if using a light-sensitive molecule.

  • Purification: Purify the final conjugate using size-exclusion chromatography to remove the copper catalyst and excess reagents.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.[12]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Click Chemistry Protein Protein (with primary amines) Azide_Protein Azide-Functionalized Protein Protein->Azide_Protein pH 7.2-8.5 Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Linker->Azide_Protein Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate Cu(I), Ascorbate, Ligand Alkyne_Molecule Alkyne-Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Final_Conjugate

Caption: Experimental workflow for two-step bioconjugation.

logical_relationship cluster_reactivity Orthogonal Reactive Groups cluster_targets Target Moieties cluster_bonds Resulting Covalent Bonds Trifunctional_Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) NHS_Esters Two NHS Esters Trifunctional_Linker->NHS_Esters Azide One Azide Group Trifunctional_Linker->Azide Primary_Amines Primary Amines (-NH2) NHS_Esters->Primary_Amines reacts with Terminal_Alkynes Terminal Alkynes Azide->Terminal_Alkynes reacts with Amide_Bond Stable Amide Bond Primary_Amines->Amide_Bond forms Triazole_Linkage Stable Triazole Linkage Terminal_Alkynes->Triazole_Linkage forms

Caption: Logical relationship of the linker's functional groups.

Conclusion

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a powerful and versatile tool for creating complex and well-defined bioconjugates. Its trifunctional nature, combining robust amine chemistry with bioorthogonal click chemistry, provides researchers with a high degree of control over the conjugation process. This enables the development of next-generation therapeutics and research tools with enhanced properties and functionalities. Careful consideration of the reaction parameters and purification strategies outlined in this guide will facilitate the successful application of this advanced crosslinker in a variety of bioconjugation endeavors.

References

An In-Depth Technical Guide to Click Chemistry with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), and its applications in bioconjugation and drug development. We will delve into the core principles of its reactivity, provide detailed experimental protocols for its use, and present quantitative data from analogous systems to guide research and development efforts.

Introduction to N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative designed for advanced bioconjugation strategies. Its unique trifunctional architecture allows for the sequential or simultaneous attachment of different molecular entities, making it a valuable tool in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), bispecific antibodies, and targeted drug delivery systems.[1][2]

The molecule features:

  • An Azide (B81097) Group (-N3): This functional group serves as a handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity. The azide can react with terminal alkynes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes through strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]

  • Two N-Hydroxysuccinimide (NHS) Esters: These are highly reactive groups that readily form stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins.[5][6]

  • Polyethylene Glycol (PEG) Spacers: The PEG chains enhance the solubility and biocompatibility of the linker and the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[5]

Physicochemical Properties (for analogous compounds):

PropertyValueReference
Molecular Weight~700-900 g/mol [7]
Purity>95%[7]
SolubilitySoluble in DMSO, DMF, and water[1]
Storage-20°C, protected from moisture[5]

Reaction Mechanisms and Experimental Workflows

The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) lies in its ability to facilitate a two-step, orthogonal conjugation strategy. First, the NHS esters are used to attach the linker to a protein or other amine-containing molecule. Subsequently, the azide group is available for a click chemistry reaction with an alkyne-modified payload, such as a drug, imaging agent, or another protein.

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Click Chemistry Protein Protein Protein-Linker_Conjugate Protein-Linker Conjugate Protein->Protein-Linker_Conjugate Primary Amines Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Linker->Protein-Linker_Conjugate NHS Esters Final_Conjugate Final Bioconjugate Protein-Linker_Conjugate->Final_Conjugate Azide Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->Final_Conjugate Alkyne G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

References

An In-Depth Technical Guide to the Amine Reactivity of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amine reactivity of the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This versatile molecule is of significant interest in bioconjugation, drug delivery, and the development of complex biomolecular architectures.[1][2][3] Its unique structure, featuring a central azide (B81097) moiety and two terminal N-hydroxysuccinimide (NHS) esters, enables a modular and efficient approach to covalently linking multiple molecular entities.

Core Principles of Amine Reactivity

The primary mode of amine reactivity for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) resides in its two NHS ester functional groups. NHS esters are widely utilized in bioconjugation due to their ability to form stable amide bonds with primary amines under mild, aqueous conditions.[4][5] This reactivity is particularly effective for targeting the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[4][6]

The fundamental reaction mechanism is a nucleophilic acyl substitution. An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4]

Molecular Structure and Functional Components

The trifunctional nature of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is central to its utility.[1]

  • Two NHS Ester Groups: These groups provide two sites for rapid and efficient conjugation to primary amines, making the linker ideal for creating homodimeric or heterodimeric conjugates.[7][8]

  • One Azide Group: The azide moiety serves as a bioorthogonal handle for "click chemistry," such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the specific and efficient attachment of molecules containing a corresponding alkyne group.[4][5]

  • PEG3 Spacers: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and flexibility of the linker and the resulting conjugate. This can help to reduce steric hindrance and improve the pharmacokinetic properties of the final product.[7][9]

Quantitative Data on Amine Reactivity

ParameterInfluence on ReactivityTypical Conditions
pH The reaction is highly pH-dependent. At low pH, primary amines are protonated and less nucleophilic. At high pH, hydrolysis of the NHS ester becomes a significant competing reaction. The optimal pH range is typically between 7.2 and 8.5.[10][11]0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 7.2-8.5[10][12]
Temperature Reactions are typically carried out at room temperature or on ice to balance reaction rate and reagent stability.Room temperature (30-60 minutes) or on ice (2 hours)[13]
Solvent The linker is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.Anhydrous DMSO or DMF[13]
Molar Excess of Linker The molar ratio of the linker to the amine-containing molecule is a critical parameter to control the degree of labeling. A 20-fold molar excess is often used as a starting point for protein labeling.[13]10-20 fold molar excess
Concentration of Reactants Higher concentrations of the amine-containing biomolecule (1-10 mg/mL) can improve conjugation efficiency.[11]1-10 mg/mL

Experimental Protocols

The following are generalized protocols for the conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to amine-containing molecules. Optimization will be required for specific applications.

Protocol 1: General Protein Labeling with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

This protocol describes the conjugation of the linker to a protein, such as an antibody.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[13]

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 10- to 20-fold) of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quench Reaction (Optional): Add the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to consume any unreacted NHS esters.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate to determine the degree of labeling and confirm the integrity of the protein.

Protocol 2: Two-Step Labeling for Bispecific Conjugate Synthesis

This protocol outlines a workflow for creating a bispecific molecule by first reacting the NHS esters with two different amine-containing molecules (in separate reactions) and then using the azide for a click chemistry reaction.

Step 1: Amine Conjugation (as in Protocol 1 for each amine-containing molecule)

Step 2: Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Materials:

  • Azide-functionalized molecule from Step 1

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled molecule, the alkyne-containing molecule (typically a 2-5 fold molar excess), and THPTA.

  • In a separate tube, premix the CuSO₄ and sodium ascorbate.

  • Add the CuSO₄/sodium ascorbate mixture to the reaction tube to initiate the click reaction.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Purify the final bispecific conjugate.

Logical and Experimental Workflows

The following diagrams illustrate the reaction mechanism and a typical experimental workflow for using N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Trifunctional_Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Nucleophilic_Attack Nucleophilic Attack of Amine on NHS Ester Trifunctional_Linker->Nucleophilic_Attack Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Release_NHS Release of N-Hydroxysuccinimide Tetrahedral_Intermediate->Release_NHS Collapses Stable_Amide_Bond Stable Amide Bond (Azide-PEG-Conjugate) Release_NHS->Stable_Amide_Bond Yields NHS N-Hydroxysuccinimide (Byproduct) Release_NHS->NHS Releases G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in PBS) start->prep_protein prep_linker Prepare Linker Solution (10 mM in DMSO/DMF) start->prep_linker conjugation Conjugation Reaction (RT, 30-60 min) prep_protein->conjugation prep_linker->conjugation quench Quench Reaction (Optional, with Tris or Glycine) conjugation->quench purify Purification (Size-Exclusion Chromatography) quench->purify characterize Characterization (Degree of Labeling) purify->characterize click_chem Click Chemistry (with alkyne-molecule) characterize->click_chem final_purify Final Purification click_chem->final_purify end End final_purify->end

References

An In-depth Technical Guide to the Solubility and Stability of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(Azido-PEG3)-N-bis(PEG3-NHS ester), a trifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of complex biomolecular structures. Understanding the physicochemical properties of this reagent is paramount for its effective use, ensuring reproducibility and the successful synthesis of well-defined conjugates.

Introduction to N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched PEG derivative featuring a central azide (B81097) (N₃) group and two terminal N-hydroxysuccinimide (NHS) esters.[1] This heterotrifunctional architecture allows for a three-pronged approach to conjugation:

  • Two Amine-Reactive Sites: The two NHS esters react efficiently with primary amines (-NH₂) on proteins, peptides, or other molecules to form stable amide bonds.[2]

  • One Bioorthogonal Handle: The azide group serves as a handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a third molecule containing a compatible alkyne group.[3][4]

The PEG3 spacers enhance the hydrophilic nature of the linker, which can improve the solubility of the resulting conjugate and reduce steric hindrance. This molecule is particularly valuable for creating bispecific antibodies, antibody-drug conjugates (ADCs), and other complex, multi-component therapeutic and diagnostic agents.[5][]

Solubility Profile

The solubility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a key consideration for its handling and use in conjugation reactions. The PEGylated structure generally confers good solubility in aqueous buffers and a range of organic solvents.[7]

Table 1: Qualitative Solubility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

SolventSolubilityNotes
WaterSolubleThe hydrophilic PEG chains promote aqueous solubility.[3][8] However, stability is limited due to hydrolysis (see Section 3).
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions.[3][9]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for creating stock solutions.[3][9]
Dichloromethane (DCM)SolubleUseful for reactions and manipulations in organic phases.[3]

Note: This information is based on data from various suppliers. Quantitative solubility can vary based on purity, temperature, and the exact formulation of the solvent.

Experimental Protocol: Quantitative Solubility Determination

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in a chosen solvent.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester) powder

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Pipettes and tips

Methodology:

  • Add an excess amount of the powdered compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm that excess solid remains, indicating a saturated solution.

  • Centrifuge the vial at high speed for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a known factor using the same solvent.

  • Quantify the concentration of the dissolved compound using a suitable analytical method. For NHS esters, UV-Vis spectroscopy can be used to measure absorbance around 260 nm, corresponding to the NHS group. A standard curve should be prepared for accurate quantification.

  • Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mmol/L.

Stability Profile

The stability of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is primarily dictated by the susceptibility of its NHS ester groups to hydrolysis. The PEG and azide moieties are generally stable under typical bioconjugation conditions.

Hydrolysis of NHS Esters

In aqueous environments, the NHS esters are the most labile part of the molecule. They undergo hydrolysis, cleaving the ester bond to release N-hydroxysuccinimide and leaving a non-reactive carboxyl group. This reaction is irreversible and competes directly with the desired aminolysis reaction (conjugation to a primary amine). The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: General Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
8.64°C10 minutes

Note: This data is for NHS esters in general and should be used as a guideline. The specific PEG structure may slightly influence the hydrolysis rate. Reactions are typically performed at pH 7.2-8.5 for 30 minutes to 2 hours to balance the rate of aminolysis and hydrolysis.

Storage and Handling Recommendations

To ensure maximum reactivity and longevity, the following storage and handling procedures are critical.

Table 3: Recommended Storage and Handling

FormStorage ConditionRecommendations
Solid Powder -20°C, desiccated Store in a tightly sealed vial with a desiccant to protect from moisture.[9] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[9] Long-term stability can be up to 3 years under these conditions.[10]
In Anhydrous Solvent (e.g., DMSO, DMF) -80°C Prepare stock solutions in high-quality, anhydrous solvent.[11] Use immediately or aliquot into single-use volumes to avoid freeze-thaw cycles. Stability in solvent is typically rated for up to 1 year at -80°C.[10] Do not prepare stock solutions in aqueous buffers for storage.[9]
Experimental Protocol: Stability Assessment via NHS Ester Hydrolysis

This protocol allows for the monitoring of the compound's stability in an aqueous buffer by measuring the rate of NHS ester hydrolysis.

Objective: To determine the rate of hydrolysis by quantifying the release of N-hydroxysuccinimide (NHS) over time.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Methodology:

  • Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).

  • Set the spectrophotometer to the desired temperature (e.g., 25°C) and allow the buffer to equilibrate to this temperature.

  • Add a small volume of the stock solution to the temperature-equilibrated buffer in a cuvette to achieve the desired final concentration (e.g., 0.1-1.0 mM). The final DMSO concentration should be kept low (<5%) to minimize its effect on the reaction.

  • Immediately begin monitoring the absorbance at 260 nm, which is the characteristic absorbance maximum of the released NHS byproduct.

  • Record the absorbance at regular intervals over a period determined by the expected half-life (e.g., every 5 minutes for 2 hours).

  • The rate of increase in absorbance at 260 nm is proportional to the rate of hydrolysis. The half-life (t₁/₂) can be calculated from the pseudo-first-order rate constant derived from the absorbance data.

Experimental Workflows and Diagrams

The trifunctional nature of this linker enables sophisticated conjugation strategies. The following diagrams illustrate key logical and experimental workflows.

G cluster_0 Step 1: Dual Amine Conjugation cluster_1 Step 2: Bioorthogonal Ligation A N-(Azido-PEG3)-N-bis(PEG3-NHS ester) D Azido-PEG-(Molecule 1)-(Molecule 2) Conjugate A->D pH 7.2-8.5 B Molecule 1 (with -NH2) B->D C Molecule 2 (with -NH2) C->D E Molecule 3 (with Alkyne) F Final Tri-Component Conjugate E->F D_clone Azido-PEG-(Molecule 1)-(Molecule 2) Conjugate D_clone->F Click Chemistry (e.g., CuAAC or SPAAC)

Caption: Trifunctional conjugation workflow using N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

G cluster_0 Desired Pathway cluster_1 Competing Pathway A Reactive NHS Ester (on Linker) C Stable Amide Bond (Conjugation) A->C Aminolysis B Primary Amine (R-NH2) B->C D Water (H2O) E Unreactive Carboxylic Acid (Inactive Linker) D->E A_clone Reactive NHS Ester (on Linker) A_clone->E Hydrolysis

Caption: Competing reaction pathways for the NHS ester group in aqueous buffer.

References

Methodological & Application

Application Notes and Protocols for Nanoparticle Surface Modification using N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a heterotrifunctional linker designed for the advanced surface modification of nanoparticles. This molecule possesses two N-hydroxysuccinimide (NHS) ester groups and one azide (B81097) (-N3) group, connected by flexible polyethylene (B3416737) glycol (PEG) spacers. The NHS esters react efficiently with primary amine groups (-NH2) present on the surface of nanoparticles or biomolecules, forming stable amide bonds. The terminal azide group allows for subsequent functionalization via copper-catalyzed or strain-promoted "click chemistry" with alkyne-modified molecules.[1][2] This dual reactivity enables the covalent attachment of the linker to the nanoparticle surface and the subsequent conjugation of a wide range of moieties, such as targeting ligands, imaging agents, or therapeutic payloads.[1][3]

The incorporation of PEG chains enhances the solubility and biocompatibility of the modified nanoparticles, potentially reducing immunogenicity and prolonging circulation times in vivo. This application note provides detailed protocols for the surface modification of amine-functionalized nanoparticles using N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and subsequent conjugation via click chemistry, along with expected characterization data and a discussion of cellular uptake mechanisms.

Data Presentation

Successful surface modification of nanoparticles with N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and subsequent conjugation of a targeting ligand can be monitored by assessing changes in the physicochemical properties of the nanoparticles at each stage. The following tables summarize typical quantitative data obtained from dynamic light scattering (DLS) for size and polydispersity index (PDI), and zeta potential measurements.

Table 1: Nanoparticle Physicochemical Characterization

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)105.2 ± 2.10.15 ± 0.03+35.8 ± 1.5
Nanoparticles + N-(Azido-PEG3)-N-bis(PEG3-NHS ester)125.7 ± 3.50.18 ± 0.04+15.2 ± 2.1
Azide-Functionalized Nanoparticles + Targeting Ligand (via Click Chemistry)138.4 ± 4.20.21 ± 0.05+10.5 ± 1.8

Note: The data presented are representative and will vary depending on the specific nanoparticle core material, the nature of the targeting ligand, and reaction conditions.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

This protocol describes the covalent attachment of the heterotrifunctional linker to nanoparticles bearing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (e.g., Amicon® Ultra) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Linker Solution Preparation: Immediately before use, dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the linker solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 5-10% (v/v) to maintain nanoparticle stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for an additional 30 minutes at room temperature.

  • Purification: Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in the Washing Buffer using centrifugal filter units or by dialysis against the Washing Buffer to remove excess linker and by-products.

  • Characterization: Characterize the purified azide-functionalized nanoparticles for their hydrodynamic diameter, PDI, and zeta potential. The successful conjugation should result in an increase in size and a decrease in the positive zeta potential.

  • Storage: Store the azide-functionalized nanoparticles in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Conjugation of an Alkyne-Modified Targeting Ligand via Click Chemistry

This protocol outlines the attachment of an alkyne-containing molecule (e.g., a targeting peptide or small molecule) to the azide-functionalized nanoparticles. This example uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-modified targeting ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Purification supplies (as in Protocol 1)

Procedure:

  • Nanoparticle and Ligand Preparation: Disperse the azide-functionalized nanoparticles in the Reaction Buffer. Dissolve the alkyne-modified targeting ligand in a compatible solvent (e.g., water or DMSO).

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water). If using TBTA, prepare a stock solution in DMSO.

  • Click Reaction Mixture: In a reaction vessel, combine the azide-functionalized nanoparticles and a 5- to 20-fold molar excess of the alkyne-modified targeting ligand.

  • Initiation of Click Reaction: Add the catalyst components to the reaction mixture. A typical final concentration is 1-2 mM CuSO4, 5-10 mM sodium ascorbate, and if used, a molar equivalent of TBTA to CuSO4.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing, protected from light.

  • Purification: Purify the functionalized nanoparticles as described in Protocol 1 to remove the catalyst, excess ligand, and by-products.

  • Characterization: Characterize the final dual-functionalized nanoparticles for their hydrodynamic diameter, PDI, and zeta potential. A further increase in size and a potential change in zeta potential are expected.

  • Storage: Store the purified nanoparticles under appropriate conditions for their intended application.

Visualizations

G cluster_0 Nanoparticle Surface Modification Workflow Amine-NP Amine-Functionalized Nanoparticle Azide-NP Azide-Functionalized Nanoparticle Amine-NP->Azide-NP NHS Ester Reaction (Protocol 1) Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Targeted-NP Dual-Functionalized Targeted Nanoparticle Azide-NP->Targeted-NP Click Chemistry (Protocol 2) Alkyne-Ligand Alkyne-Modified Targeting Ligand G cluster_1 Cellular Uptake and Endosomal Escape Pathway TargetedNP Targeted Nanoparticle Binding Receptor Binding TargetedNP->Binding Targeting Ligand Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Escape Endosomal Escape EarlyEndosome->Escape pH-triggered Conformational Change Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Degradation Pathway PayloadRelease Cytosolic Payload Release Escape->PayloadRelease

References

Application Notes and Protocols for Labeling Proteins with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This reagent enables the introduction of an azide (B81097) moiety onto proteins, which can then be used for subsequent bioorthogonal "click" chemistry reactions. The two N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein to form stable amide bonds, while the azide group serves as a handle for further functionalization.

Principle of the Method

The protein labeling strategy involves a two-step process. The initial step is the covalent attachment of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker to the target protein. The NHS esters react specifically with primary amines in a pH-dependent manner, with optimal reactivity occurring at a slightly alkaline pH (7.2-8.5)[1]. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide[1]. The presence of two NHS esters on the linker molecule offers the potential for higher labeling density or intramolecular/intermolecular crosslinking, which should be considered during experimental design.

Following the successful labeling of the protein with the azide-functionalized linker, the bioorthogonal azide group can be utilized for a variety of downstream applications through "click" chemistry. This highly efficient and specific reaction allows for the attachment of molecules containing a terminal alkyne, such as fluorescent dyes, biotin, or drug molecules, without interfering with the biological activity of the protein[2][3][4].

Quantitative Data Summary

The following table summarizes typical quantitative parameters for labeling a generic IgG antibody with an azido-NHS ester. These values should be considered as a starting point and may require optimization for specific proteins and applications[3].

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency[2][5].
Molar Excess of NHS Ester10 - 50-foldThe optimal ratio depends on the protein and desired degree of labeling. Start with a 20-fold excess[3][5].
Reaction pH7.2 - 8.5A pH of 8.3-8.5 is often optimal for NHS ester reactions[1][2][6]. Use amine-free buffers like PBS or bicarbonate buffer[5][7][8].
Reaction Temperature4°C or Room Temperature4°C for overnight incubation or room temperature for 1-4 hours[2][5][6].
Reaction Time1 - 4 hours (RT) or overnight (4°C)Longer incubation times may be required at lower temperatures[2][5][6].
Quenching Reagent10-50 mM Tris or GlycineTo stop the reaction by consuming unreacted NHS esters[5].
Purification MethodSize Exclusion Chromatography / DialysisTo remove unreacted linker and byproducts[2][5][8].

Experimental Protocols

Materials and Reagents
  • Target protein in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3, or PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins. Optimization may be necessary for your specific protein of interest.

2.1. Reagent Preparation

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column[5][8].

  • NHS Ester Stock Solution: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMF or DMSO to a final concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage[5][9].

2.2. Labeling Reaction

  • Calculate Reagent Volumes: Determine the volume of the 10 mM NHS ester stock solution required to achieve the desired molar excess. A starting point of a 20-fold molar excess is recommended[5].

  • Reaction Setup: Add the calculated volume of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid protein denaturation[5].

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight[2][5][6]. Protect from light if the downstream application involves photosensitive molecules.

2.3. Quenching the Reaction

  • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

2.4. Purification of the Labeled Protein

  • Remove unreacted N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and the N-hydroxysuccinimide byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis[2][5][8].

  • The purified azide-labeled protein can be stored under conditions optimal for the unlabeled protein.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Quenching & Purification Protein Target Protein (in amine-free buffer) Mix Combine Protein and NHS Ester (pH 7.2-8.5) Protein->Mix NHS_ester N-(Azido-PEG3)-N-bis(PEG3-NHS ester) (dissolved in DMSO/DMF) NHS_ester->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Add Quenching Buffer (e.g., Tris) Incubate->Quench Purify Purify (Size Exclusion Chromatography or Dialysis) Quench->Purify Labeled_Protein Azide-Labeled Protein Purify->Labeled_Protein

Caption: Experimental workflow for labeling proteins with N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

G Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-(PEG3)-N-(PEG3-Azide)-(PEG3)-CO-NH-Protein (Labeled Protein with Amide Bond) Protein->Labeled_Protein + NHS_Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) NHS_Linker->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (Byproduct)

Caption: Reaction scheme for protein labeling with the bifunctional NHS ester linker.

References

Application Notes and Protocols for Creating Bispecific Antibodies using N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific antibodies (bsAbs) are a promising class of therapeutics engineered to simultaneously bind to two different epitopes, thereby enabling novel mechanisms of action that are unattainable with monospecific antibodies.[1] The chemical conjugation of two distinct antibody fragments presents a versatile method for the generation of bsAbs.[][3] This document provides detailed application notes and protocols for the synthesis of bispecific antibodies using the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester) . This linker features two N-hydroxysuccinimide (NHS) ester groups for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on the first antibody (Ab1) and a terminal azide (B81097) group for subsequent bioorthogonal "click chemistry" conjugation to a second, alkyne-modified antibody (Ab2).[4][5][6] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and flexibility of the resulting conjugate.[5]

Principle of the Method

The synthesis of the bispecific antibody is a two-step process:

  • Activation of the First Antibody (Ab1): The two NHS ester groups of the linker react with primary amine groups on the surface of the first antibody (Ab1), forming stable amide bonds. This reaction results in an azide-functionalized Ab1.

  • Bispecific Antibody Formation via Click Chemistry: The azide-functionalized Ab1 is then conjugated to a second antibody (Ab2) that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient and bioorthogonal, proceeding readily in aqueous buffers without the need for a copper catalyst.[7][8]

Data Presentation

The following table summarizes typical quantitative data that can be expected from the synthesis and characterization of a bispecific antibody using this method. The values are representative and may vary depending on the specific antibodies and reaction conditions used.

ParameterTypical ValueMethod of Determination
Linker to Ab1 Molar Ratio 10:1 to 20:1N/A
Degree of Labeling (Azide/Ab1) 2 - 4UV-Vis Spectroscopy or Mass Spectrometry
Conjugation Efficiency (Click Reaction) > 90%SDS-PAGE, SEC-HPLC
Overall Yield of Purified bsAb 10 - 30%UV-Vis Spectroscopy (A280)
Purity of Final bsAb > 95%SEC-HPLC, SDS-PAGE
Binding Affinity of Ab1 arm (KD) 1 - 10 nMELISA, Surface Plasmon Resonance (SPR)
Binding Affinity of Ab2 arm (KD) 1 - 20 nMELISA, Surface Plasmon Resonance (SPR)

Experimental Protocols

Materials and Reagents
  • Antibody 1 (Ab1) and Antibody 2 (Ab2)

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • DBCO-PEG4-NHS ester (for modification of Ab2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate (B1201080) buffer (50 mM, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Amicon® Ultra centrifugal filter units

  • Size-Exclusion Chromatography (SEC) column

  • Protein A affinity chromatography column

  • SDS-PAGE gels and reagents

  • Mass spectrometer

  • ELISA plates, antigens, and secondary antibodies

  • Surface Plasmon Resonance (SPR) system and sensor chips

Experimental Workflow Diagram

G cluster_0 Step 1: Preparation and Activation of Antibodies cluster_1 Step 2: Bispecific Antibody Conjugation and Purification cluster_2 Step 3: Characterization Prepare Ab1 Prepare Ab1 Activate Ab1 Activate Ab1 Prepare Ab1->Activate Ab1 Add N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Prepare Ab2 Prepare Ab2 Activate Ab2 Activate Ab2 Prepare Ab2->Activate Ab2 Add DBCO-PEG4-NHS ester Purify Azide-Ab1 Purify Azide-Ab1 Activate Ab1->Purify Azide-Ab1 Desalting Purify DBCO-Ab2 Purify DBCO-Ab2 Activate Ab2->Purify DBCO-Ab2 Desalting Conjugation Conjugation Purify Azide-Ab1->Conjugation Purify DBCO-Ab2->Conjugation Purification Purification Conjugation->Purification SEC / Protein A Final bsAb Final bsAb Purification->Final bsAb SDS-PAGE SDS-PAGE Final bsAb->SDS-PAGE Mass Spec Mass Spec Final bsAb->Mass Spec Binding Assay Binding Assay Final bsAb->Binding Assay

Caption: Workflow for the creation of a bispecific antibody.

Protocol 1: Preparation of Azide-Functionalized Antibody (Azide-Ab1)
  • Antibody Preparation:

    • Dissolve or buffer exchange Ab1 into an amine-free buffer such as PBS, pH 7.4. The presence of primary amines like Tris will compete with the NHS ester reaction.[9]

    • Adjust the antibody concentration to 2-5 mg/mL.

    • If the antibody formulation contains stabilizers like BSA, they must be removed prior to conjugation.

  • Linker Preparation:

    • Immediately before use, dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze over time.[9]

  • Conjugation Reaction:

    • Adjust the pH of the Ab1 solution to 8.0-8.5 with borate buffer to facilitate the reaction with primary amines.

    • Add a 10- to 20-fold molar excess of the dissolved linker to the Ab1 solution.[9] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Remove excess linker and reaction byproducts by buffer exchanging the Azide-Ab1 into PBS, pH 7.4, using a desalting column or through dialysis.

Protocol 2: Preparation of Alkyne-Modified Antibody (DBCO-Ab2)
  • Antibody Preparation:

    • Prepare Ab2 in an amine-free buffer at a concentration of 2-5 mg/mL, as described for Ab1.

  • DBCO-NHS Ester Activation:

    • Follow the same procedure as for the activation of Ab1, but use DBCO-PEG4-NHS ester instead of the azide linker. A 10-fold molar excess is a good starting point.[3]

  • Purification:

    • Purify the DBCO-Ab2 using a desalting column to remove unreacted DBCO-PEG4-NHS ester.

Protocol 3: Synthesis of the Bispecific Antibody
  • Click Chemistry Reaction:

    • Combine the purified Azide-Ab1 and DBCO-Ab2 in PBS, pH 7.4. A molar ratio of 1:1.5 to 1:3 (Azide-Ab1:DBCO-Ab2) is recommended to drive the reaction to completion.

    • Incubate the reaction overnight at 4°C or for 4-8 hours at room temperature with gentle agitation.

  • Purification of the Bispecific Antibody:

    • The crude reaction mixture will contain the desired bispecific antibody, as well as unreacted parental antibodies and potential homodimers.

    • Size-Exclusion Chromatography (SEC): This is the primary method for separating the larger bispecific antibody from the smaller unreacted parental antibodies.

    • Protein A Affinity Chromatography: If the two parental antibodies have different affinities for Protein A (e.g., due to different isotypes or engineered Fc regions), this can be a powerful method for selective purification.[10]

    • Ion-Exchange Chromatography (IEX): Differences in the isoelectric points of the bispecific and parental antibodies can be exploited for purification using IEX.[11]

Protocol 4: Characterization of the Bispecific Antibody
  • Purity and Molecular Weight Confirmation:

    • SDS-PAGE: Analyze the purified bispecific antibody under both reducing and non-reducing conditions. Under non-reducing conditions, the bispecific antibody should migrate as a single band with a higher molecular weight than the parental antibodies. Under reducing conditions, the heavy and light chains of both parental antibodies should be visible.[12][13]

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the exact molecular weight of the intact bispecific antibody.[12][14]

  • Functional Characterization:

    • ELISA: Perform a dual-binding ELISA to confirm that the bispecific antibody can simultaneously bind to both target antigens. This can be done by coating a plate with the first antigen, binding the bispecific antibody, and then detecting its binding to the second antigen which is added in solution.

    • Surface Plasmon Resonance (SPR): SPR can be used to determine the binding kinetics (ka, kd) and affinity (KD) of each arm of the bispecific antibody to its respective antigen.[15][16][17][18] This provides a quantitative measure of the antibody's functionality.

Example Signaling Pathway: T-Cell Engaging Bispecific Antibody

Many bispecific antibodies are designed to engage immune cells, such as T-cells, and redirect them to kill tumor cells. A common example is a bsAb that binds to CD3 on T-cells and a tumor-associated antigen (TAA) on cancer cells.

G cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Downstream Effects TCR TCR CD3 CD3 Activation T-Cell Activation CD3->Activation TAA Tumor Antigen Cytotoxicity Tumor Cell Lysis Bispecific Antibody Bispecific Antibody Bispecific Antibody->CD3 Binds CD3 Bispecific Antibody->TAA Binds TAA Activation->Cytotoxicity Perforin/Granzyme Release

Caption: T-cell engaging bispecific antibody mechanism.

Conclusion

The use of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker provides a robust and versatile method for the chemical synthesis of bispecific antibodies. The combination of amine-reactive NHS ester chemistry and bioorthogonal click chemistry allows for a controlled, stepwise approach to generating these complex molecules. The detailed protocols and characterization methods provided in these application notes should serve as a valuable resource for researchers in the field of antibody engineering and therapeutic development.

References

Application Notes and Protocols for PROTAC Synthesis using N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.[1]

The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a novel trifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed to offer enhanced modularity and flexibility in PROTAC synthesis. This linker features two N-hydroxysuccinimide (NHS) ester groups for covalent conjugation to two distinct amine-containing ligands and a terminal azide (B81097) group for subsequent modification via click chemistry. This unique architecture allows for the synthesis of multi-specific PROTACs or the attachment of additional functionalities such as imaging agents or solubility enhancers. The PEG composition of the linker improves the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2]

These application notes provide a comprehensive guide to the synthesis and evaluation of PROTACs utilizing the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker.

Product Information

Product Name N-(Azido-PEG3)-N-bis(PEG3-NHS ester)
CAS Number 2055042-58-3
Molecular Formula C34H56N6O17
Molecular Weight 820.84 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents.
Storage Store at -20°C. Protect from moisture.

Key Applications

  • PROTAC Synthesis: Serves as a versatile linker for connecting a POI ligand and an E3 ligase ligand. The trifunctional nature allows for the creation of bispecific or multi-targeted PROTACs.

  • Bioconjugation: The NHS esters react with primary amines on proteins, peptides, and other biomolecules, while the azide group can be used for click chemistry reactions.[3]

  • Drug Delivery: Can be used to develop complex drug delivery systems.[4]

  • Surface Modification: Useful for the functionalization of biomaterials.[4]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker can be approached in a stepwise manner, taking advantage of the differential reactivity of the functional groups. A general workflow is outlined below:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Trifunctional_Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Start->Trifunctional_Linker Ligand_1_Amine POI Ligand (with primary amine) Step_1 Step 1: First NHS Ester Conjugation Ligand_1_Amine->Step_1 Ligand_2_Amine E3 Ligase Ligand (with primary amine) Step_2 Step 2: Second NHS Ester Conjugation Ligand_2_Amine->Step_2 Trifunctional_Linker->Step_1 Intermediate_1 Mono-conjugated Intermediate Step_1->Intermediate_1 Purification_1 Purification Intermediate_1->Purification_1 PROTAC_Azide Azide-functionalized PROTAC Step_2->PROTAC_Azide Purification_2 Purification PROTAC_Azide->Purification_2 Step_3 Step 3 (Optional): Click Chemistry Final_PROTAC Functionalized PROTAC Step_3->Final_PROTAC Purification_3 Purification Final_PROTAC->Purification_3 Purification_1->Step_2 Purification_2->Step_3 End End Purification_3->End

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of an Azide-Functionalized PROTAC

This protocol describes the sequential conjugation of two different amine-containing ligands to the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker.

Materials and Reagents:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • POI Ligand with a primary amine (Ligand 1)

  • E3 Ligase Ligand with a primary amine (Ligand 2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

Procedure:

Step 1: Mono-conjugation of Ligand 1

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) (1.2 equivalents) in anhydrous DMF.

  • In a separate vial, dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of Ligand 1 to the linker solution with stirring.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. The reaction progress should be monitored by LC-MS to ensure the formation of the mono-substituted intermediate and minimize the formation of the di-substituted product.

  • Once the reaction is complete, purify the mono-conjugated intermediate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the mono-conjugated intermediate as a solid.

Step 2: Conjugation of Ligand 2

  • Dissolve the purified mono-conjugated intermediate (1.0 equivalent) in anhydrous DMF.

  • In a separate vial, dissolve Ligand 2 (1.1 equivalents) in anhydrous DMF.

  • Add the solution of Ligand 2 to the solution of the intermediate.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final azide-functionalized PROTAC by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Illustrative Quantitative Data for PROTAC Synthesis

The following table provides an example of typical reaction parameters and outcomes. Note that these values are illustrative and should be optimized for each specific synthesis.

Parameter Step 1: Mono-conjugation Step 2: Di-conjugation
Molar Ratio (Linker:Ligand) 1.2 : 11 : 1.1 (Intermediate:Ligand 2)
Solvent Anhydrous DMFAnhydrous DMF
Base (equivalents) DIPEA (2.0)DIPEA (2.0)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield 40-60%50-70%
Purification Method Preparative HPLCPreparative HPLC
Analytical Method LC-MS, NMRLC-MS, NMR
Protocol 2: Optional Click Chemistry Modification

The terminal azide on the synthesized PROTAC allows for further functionalization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[] This can be used to attach a variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, or cell-penetrating peptides.

Materials and Reagents:

  • Azide-functionalized PROTAC

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biocompatibility)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the azide-functionalized PROTAC (1.0 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/water 4:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1 equivalent). If using THPTA, pre-mix the CuSO₄ solution with THPTA (1.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final functionalized PROTAC by preparative HPLC.

Illustrative Quantitative Data for Click Chemistry

Parameter Value
Molar Ratio (Azide:Alkyne) 1 : 1.2
Catalyst CuSO₄·5H₂O (1 eq) / Sodium Ascorbate (5 eq)
Solvent DMSO/Water (4:1)
Reaction Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield > 80%
Purification Method Preparative HPLC
Analytical Method LC-MS, NMR

PROTAC Evaluation Protocols

Protocol 3: Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture 1. Cell Culture and Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting Transfer->Immunoblotting Detection 7. Detection and Analysis Immunoblotting->Detection

Caption: Workflow for Western Blot analysis.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Illustrative PROTAC Performance Data

PROTAC ID Target Protein E3 Ligase Cell Line DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-X-1Protein ACRBNCell Line X5095
PROTAC-X-2Protein AVHLCell Line X7590
PROTAC-Y-1Protein BCRBNCell Line Y12085

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[7]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, and ubiquitin in an appropriate reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Initiate Reaction: Start the ubiquitination reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.

Signaling Pathway

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting

Problem Possible Cause Suggestion
Low yield in NHS ester conjugation - Incomplete reaction- Hydrolysis of NHS ester- Impure reagents- Increase reaction time or temperature.- Use anhydrous solvents and handle the linker in a dry environment.- Use fresh, high-quality reagents.
No product in click chemistry reaction - Inactive catalyst- Impure azide or alkyne- Prepare fresh copper(II) sulfate and sodium ascorbate solutions.- Purify the starting materials before the reaction.
No protein degradation in Western blot - Poor cell permeability of PROTAC- Ineffective ternary complex formation- Incorrect PROTAC concentration- Modify the linker to improve physicochemical properties.- Synthesize PROTACs with different linker lengths or attachment points.- Perform a dose-response experiment over a wide concentration range.

Conclusion

The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker is a powerful and versatile tool for the synthesis of advanced PROTACs and other bioconjugates. Its trifunctional nature allows for the creation of complex molecular architectures with tailored properties. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development efforts. As with any chemical synthesis and biological assay, optimization of the reaction conditions and experimental parameters is crucial for achieving the desired outcomes.

References

Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), in bioconjugation reactions. This advanced polyethylene (B3416737) glycol (PEG) derivative is a powerful tool for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), bispecific antibodies, and other targeted therapeutic and diagnostic agents.

The core structure of this linker features a central nitrogen atom from which an azido-terminated PEG3 arm and two NHS ester-terminated PEG3 arms extend. This unique architecture allows for a sequential conjugation strategy: the two N-hydroxysuccinimide (NHS) esters react efficiently with primary amines (e.g., lysine (B10760008) residues on an antibody), while the azide (B81097) group serves as a bioorthogonal handle for "click chemistry," enabling the attachment of an alkyne-modified molecule. The PEG spacers enhance solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.

Principle of Sequential Conjugation

The use of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) involves a two-stage reaction process. The first stage is the acylation of primary amines by the NHS esters, forming stable amide bonds. The second stage is the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively), which forms a stable triazole linkage. This sequential approach allows for the controlled assembly of multicomponent bioconjugates.

Data Presentation

The following tables provide representative quantitative data for reactions involving branched PEG linkers. While specific data for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is not extensively published, the data from structurally similar linkers offer valuable insights into expected outcomes.

Table 1: Representative Drug-to-Antibody Ratios (DAR) for Branched Linker ADCs

AntibodyLinker TypePayloadConjugation MethodAverage DARReference
TrastuzumabBranched Amino-TriazideMMAEMTGase & SPAAC~4[1]
Anti-HER2Branched Amino-TriazideMMAFMTGase & SPAACUp to 8[2]
TrastuzumabLinear Azido-PEGMMAENHS Ester & Click2-4[3]

Table 2: Comparison of Reaction Parameters for NHS Ester Conjugation

ParameterCondition 1Condition 2Recommended Range
Linker Molar Excess 10-fold20-fold5 to 20-fold
Reaction Time 60 minutes2 hours30 minutes to 2 hours
Temperature Room Temperature4°C4°C to Room Temperature
pH 8.38.57.2 to 8.5

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involving N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Protocol 1: Conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to an Antibody

This protocol describes the modification of an antibody (e.g., IgG) with the linker to introduce azide functionalities.

Materials:

  • Antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or PBS, pH 7.2-7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.

    • Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove excess linker and quenching reagents using a desalting column or SEC.

    • The purified azide-modified antibody is ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-modified payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-modified payload (e.g., drug, fluorophore)

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

  • Sodium Ascorbate (B8700270)

  • PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in anhydrous DMSO.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified payload stock solution.

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using SEC or tangential flow filtration to remove unreacted payload, copper, and other small molecules.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst.

Materials:

  • Azide-modified antibody from Protocol 1

  • Strained alkyne-modified payload (e.g., DBCO-drug)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Prepare a 10 mM stock solution of the strained alkyne-modified payload in anhydrous DMSO.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 2- to 5-fold molar excess of the strained alkyne-modified payload stock solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using SEC or tangential flow filtration.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Stage 1: NHS Ester Reaction cluster_1 Stage 2: Click Chemistry Antibody Antibody Conjugation NHS Ester Reaction (pH 7.2-8.5) Antibody->Conjugation Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Linker->Conjugation Purification1 Purification (SEC) Conjugation->Purification1 Azide-Modified Antibody Azide-Modified Antibody ClickReaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Azide-Modified Antibody->ClickReaction Purification1->Azide-Modified Antibody Alkyne-Payload Alkyne-Modified Payload Alkyne-Payload->ClickReaction Purification2 Purification (SEC) ClickReaction->Purification2 Final Conjugate Final Conjugate Purification2->Final Conjugate

Caption: Sequential conjugation workflow using N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Signaling Pathway: Antibody-Drug Conjugate Internalization and Payload Release

G ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Receptor Target Cell Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Payload Active Payload (e.g., Drug) PayloadRelease->Payload CellularTarget Intracellular Target (e.g., DNA, Tubulin) Payload->CellularTarget Apoptosis Apoptosis CellularTarget->Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate.

References

Application Notes: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) for Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1][2] This reagent possesses three distinct functional arms built around a central nitrogen atom: two amine-reactive N-hydroxysuccinimide (NHS) esters and one azide (B81097) group available for "click chemistry." The two NHS esters enable the covalent attachment of up to two amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bonds.[3] The terminal azide allows for the subsequent, highly specific and efficient conjugation of a third molecule containing an alkyne or a strained cyclooctyne (B158145) moiety.

This unique architecture is particularly valuable in the fields of drug delivery and targeted therapeutics. It facilitates the construction of complex biomolecules, such as bispecific targeting agents, antibody-drug conjugates (ADCs) with multiple payloads, and tagged biologics for imaging and diagnostics.[4][5][6] The hydrophilic PEG spacers enhance the solubility and can improve the pharmacokinetic properties of the final conjugate.[7]

Reaction Mechanism and Principles

The primary application of this linker involves the reaction of its NHS ester groups with primary amines (-NH₂). This reaction, known as acylation, targets the N-terminal α-amino group of polypeptides and the ε-amino group of lysine (B10760008) residues.[8]

The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The efficiency of this reaction is critically dependent on pH.

A competing reaction is the hydrolysis of the NHS ester, where water attacks the ester, rendering it inactive. The rate of hydrolysis increases significantly with pH. Therefore, selecting an optimal pH is a crucial step to maximize conjugation yield while minimizing hydrolysis.[4]

Data Presentation

Quantitative data regarding the kinetics of NHS ester reactions are crucial for experimental design. The following tables summarize the effect of pH on the stability of NHS esters and the competition between the desired amidation reaction and the undesired hydrolysis.

Table 1: Effect of pH and Temperature on the Hydrolytic Half-life of NHS Esters This table illustrates the stability of a typical NHS ester in aqueous solution. As pH increases, the rate of hydrolysis accelerates, significantly reducing the half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[9]
8.0Room Temp~3.5 hours[10]
8.5Room Temp~3 hours[10]
8.6410 minutes[9]
9.0Room Temp~2 hours[10]

Table 2: Comparison of Amidation vs. Hydrolysis Reaction Rates for a Model NHS Ester This table demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction with an amine is accelerated more significantly, leading to a higher overall yield of the conjugate at an optimal pH range of 8.0-8.5.

pHAmidation Half-life (t½)Hydrolysis Half-life (t½)Approximate Final Amide YieldReference
8.080 min210 min80-85%[10]
8.520 min180 min80-85%[10]
9.010 min125 min80-85%[10]

Visualizations

Reaction Scheme

G Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Conjugate Trifunctional Conjugate (with free Azide) Linker->Conjugate pH 8.0-8.5 Amine1 Molecule 1 (Primary Amine) Amine1->Conjugate Amine2 Molecule 2 (Primary Amine) Amine2->Conjugate NHS 2x N-Hydroxysuccinimide (Byproduct)

Caption: Reaction of the trifunctional linker with two primary amine-containing molecules.

Experimental Workflow: Synthesis of a Bispecific Heterodimer

This workflow is based on the methodology described by Ma X, et al. for creating a bispecific agent for prostate cancer imaging.[11]

G start Start: Prepare Reagents dissolve_linker Dissolve Trifunctional Linker in Anhydrous DMF start->dissolve_linker add_ligand1 Add Ligand 1 (PSMA-targeting) + DIPEA dissolve_linker->add_ligand1 incubate1 Incubate at RT add_ligand1->incubate1 add_ligand2 Add Ligand 2 (NTR1-targeting) + DIPEA incubate1->add_ligand2 incubate2 Incubate at RT add_ligand2->incubate2 purify_hplc Purify Heterodimer Intermediate by HPLC incubate2->purify_hplc radiolabel Radiolabeling via Azide (Strain-Promoted Click Chemistry) purify_hplc->radiolabel purify_final Final Purification (e.g., SEC) radiolabel->purify_final end End: Characterize Final Product purify_final->end

Caption: Workflow for synthesizing a bispecific targeting agent using the trifunctional linker.

Logical Diagram of Applications

G linker Trifunctional Linker (2x NHS, 1x Azide) react_amine React with Primary Amines (pH 8.0-8.5) linker->react_amine intermediate Azide-Functionalized Intermediate Conjugate react_amine->intermediate mol1 Molecule A (e.g., Targeting Ligand) mol1->react_amine mol2 Molecule B (e.g., Drug Payload) mol2->react_amine react_azide React with Alkyne/DBCO (Click Chemistry) intermediate->react_azide final_product Final Multifunctional Bioconjugate react_azide->final_product mol3 Molecule C (e.g., Imaging Agent) mol3->react_azide

Caption: Logical flow demonstrating the sequential conjugation capabilities of the linker.

Experimental Protocols

Protocol 1: General Procedure for Conjugating Amine-Containing Molecules

This protocol provides a general method for labeling a protein with the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker. This example assumes a 1:1 conjugation of two different small molecules to a central scaffold, but it can be adapted for labeling proteins where multiple lysine residues are targeted.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Amine-containing molecule(s) (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris or glycine.[12]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.

Procedure:

  • Prepare the Amine-Containing Molecule:

    • If the molecule is a protein, ensure it is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the concentration to 1-10 mg/mL.[3]

  • Prepare the Linker Solution:

    • The NHS ester is moisture-sensitive.[3] Allow the vial of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the linker in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted linker.[3]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the solution of the amine-containing molecule(s).[3] The optimal ratio may need to be determined empirically.

    • Gently mix the reaction. The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 10% (v/v) of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by applying the reaction mixture to an SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect fractions and monitor the protein elution using absorbance at 280 nm.

    • Alternatively, purify the conjugate by dialysis against the storage buffer, performing at least three buffer changes.

Protocol 2: Subsequent Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed reaction to conjugate an alkyne-containing molecule to the azide-functionalized intermediate produced in Protocol 1.

Materials:

  • Azide-functionalized conjugate from Protocol 1

  • Alkyne-containing molecule

  • Copper (II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate (B8700270)

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Dissolve the alkyne-containing molecule in DMSO or an appropriate buffer.

  • Prepare the Catalyst Complex:

    • In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Allow it to stand for 2-3 minutes to form the complex.[13]

  • Click Reaction:

    • In the reaction tube, combine the azide-functionalized conjugate with the alkyne-containing molecule (a molar ratio of 1:4 to 1:10 is a good starting point).[13]

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the fresh sodium ascorbate solution.[13]

    • Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[13]

  • Purification:

    • Purify the final bioconjugate using SEC or another appropriate chromatography method to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a powerful and versatile tool for creating complex, multifunctional bioconjugates. By carefully controlling reaction conditions, particularly pH, researchers can efficiently couple up to two amine-containing molecules. The retained azide functionality provides a bioorthogonal handle for subsequent modification via click chemistry, enabling the precise assembly of sophisticated constructs for advanced therapeutic and diagnostic applications.

References

Application Notes and Protocols for Functionalizing Biomaterials with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a heterotrifunctional crosslinker that offers a versatile platform for the functionalization of biomaterials. This molecule possesses two N-hydroxysuccinimide (NHS) esters and one azide (B81097) group, enabling a two-step conjugation strategy. The NHS esters react with primary amines on biomolecules such as proteins, peptides, or amine-modified surfaces, forming stable amide bonds. The terminal azide group can then be utilized for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate other molecules bearing an alkyne group. This dual functionality makes it an ideal reagent for developing advanced biomaterials for applications in drug delivery, tissue engineering, and diagnostics.[1][2][3]

These application notes provide detailed protocols for the covalent attachment of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to protein-based biomaterials and subsequent conjugation of a payload via click chemistry.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).[1]

  • Targeted Drug Delivery: Facilitates the functionalization of targeting ligands (e.g., antibodies, peptides) for the delivery of therapeutic agents to specific cells or tissues.

  • Biomaterial Surface Modification: Allows for the immobilization of biomolecules onto surfaces to enhance biocompatibility or introduce specific functionalities.[2]

  • Hydrogel Functionalization: Provides a means to incorporate bioactive molecules into hydrogel scaffolds for tissue engineering applications.

Physicochemical Properties

PropertyValue
Molecular Weight 820.84 g/mol
Molecular Formula C34H56N6O17
CAS Number 2055042-58-3
Storage Store at -20°C, protect from moisture.
Solubility Soluble in DMSO, DMF

Experimental Protocols

Protocol 1: Conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to a Monoclonal Antibody (mAb)

This protocol describes the covalent attachment of the linker to a monoclonal antibody via its lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Linker Solution Preparation: Immediately before use, dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a final concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature. This step removes any unreacted NHS esters.

  • Purification: Remove excess linker and quenching reagents using a desalting column or by dialysis against PBS, pH 7.4.

  • Characterization: Determine the concentration of the azide-functionalized antibody using a spectrophotometer at 280 nm. The successful conjugation can be confirmed by mass spectrometry (MALDI-TOF or ESI-MS) which will show an increase in the molecular weight of the antibody corresponding to the number of attached linkers. Further characterization can be performed using techniques like HPLC.[5]

Quantitative Data (Illustrative Example):

ParameterValue
Molar Excess of Linker 10-fold
Antibody Concentration 5 mg/mL
Reaction Time 2 hours at room temp.
Average Linker:Ab Ratio 3-5 (determined by MS)
Yield >90%
Protocol 2: Click Chemistry Conjugation of an Alkyne-Payload to the Azide-Functionalized Antibody

This protocol describes the attachment of a payload containing a terminal alkyne group to the azide-functionalized antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-functionalized antibody from Protocol 1

  • Alkyne-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Payload Solution Preparation: Dissolve the alkyne-functionalized payload in DMSO to a concentration of 10 mM.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-functionalized antibody (final concentration 1-5 mg/mL), a 5- to 10-fold molar excess of the alkyne-payload (per azide group), and THPTA (to a final concentration of 1 mM).

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4 (to a final concentration of 0.5 mM) and sodium ascorbate (to a final concentration of 5 mM) in the reaction buffer.

  • Click Reaction: Add the copper catalyst solution to the reaction mixture containing the antibody and payload.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by HPLC.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column or dialysis to remove unreacted payload and copper catalyst.

  • Characterization: Analyze the final conjugate by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the final drug-to-antibody ratio (DAR) and assess the purity and aggregation of the ADC.[6][7]

Quantitative Data (Illustrative Example):

ParameterValue
Molar Excess of Alkyne-Payload 5-fold per azide
Reaction Time 1 hour at room temp.
Final Average DAR 2-4 (determined by MS)
Purity (by SEC) >95% monomer
Residual Free Payload <1%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis mAb Biomaterial (e.g., Monoclonal Antibody) azide_mAb Azide-Functionalized Biomaterial mAb->azide_mAb NHS Ester Reaction (pH 7.2-8.0) linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker->azide_mAb final_conjugate Functionalized Biomaterial (e.g., ADC) azide_mAb->final_conjugate CuAAC Reaction payload Alkyne-Payload (e.g., Drug, Dye) payload->final_conjugate purification Purification (SEC / Dialysis) final_conjugate->purification catalyst Cu(I) Catalyst catalyst->final_conjugate analysis Characterization (MS, HPLC, SDS-PAGE) purification->analysis

Caption: Experimental workflow for functionalizing biomaterials.

HER2 Signaling Pathway and Targeted Therapy

HER2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K Activation RAS RAS Dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Targeted Biomaterial (e.g., Anti-HER2 ADC) Block X ADC->Block Block->HER2 Inhibition of HER2 Signaling

Caption: HER2 signaling pathway and inhibition by targeted therapy.

Concluding Remarks

The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker provides a powerful and flexible tool for the advanced functionalization of biomaterials. The protocols outlined above offer a starting point for the development of novel bioconjugates for a range of applications. It is important to note that reaction conditions, including molar ratios, incubation times, and purification methods, may need to be optimized for specific biomaterials and payloads to achieve the desired level of functionalization and purity. Comprehensive characterization of the final conjugate is crucial to ensure its quality and performance in downstream applications.

References

Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Reagent Overview: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a novel trifunctional, polyethylene (B3416737) glycol (PEG)-ylated crosslinking reagent designed for advanced proteomics applications.[1] Its unique structure comprises three key functional components:

  • An Azido (B1232118) (N₃) Group: Serves as a bioorthogonal handle for "click chemistry," enabling highly specific covalent reaction with alkyne- or cyclooctyne-modified molecules (e.g., reporter tags, affinity beads).[2][3][4]

  • Two N-hydroxysuccinimide (NHS) Esters: These amine-reactive groups form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, at physiological to slightly basic pH (7-9).[5][6]

  • PEG3 Spacers: The flexible polyethylene glycol chains enhance the solubility of the reagent and the resulting conjugates in aqueous buffers, minimize steric hindrance, and provide a defined spacer length for crosslinking applications.

This trifunctional architecture makes it a versatile tool for covalently linking molecules, enriching target proteins, and probing protein-protein interactions.

Application 1: Chemical Crosslinking Mass Spectrometry (CX-MS) for Structural Proteomics

Application Note

Chemical Crosslinking Mass Spectrometry (CX-MS) is a powerful technique for elucidating the three-dimensional structure of proteins and mapping protein-protein interaction (PPI) networks.[7][8][9] The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reagent is ideally suited for this application. The two NHS esters covalently link proximal lysine residues, either within a single protein (intra-protein crosslink) or between two interacting proteins (inter-protein crosslink).[10]

The key advantage of this reagent is the azido group, which acts as an affinity handle for enrichment.[10][11][12] After enzymatic digestion of the crosslinked proteins, the complex mixture of peptides is subjected to a click reaction with an alkyne-functionalized affinity resin (e.g., alkyne-biotin followed by streptavidin capture or alkyne-agarose).[11][12] This allows for the specific enrichment of the low-abundance crosslinked peptides, significantly improving their detection by mass spectrometry and simplifying data analysis.[11][12][13]

Experimental Workflow Diagram

CXMS_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis P Protein Complex XL Crosslinking Reaction (+ Azido-bis-NHS ester) P->XL Q Quenching (e.g., Tris buffer) XL->Q D Denaturation, Reduction & Alkylation Q->D T Tryptic Digestion D->T Pep Peptide Mixture T->Pep CC Click Chemistry (+ Alkyne-Biotin) Pep->CC SA Streptavidin Affinity Purification CC->SA W Wash Beads SA->W E Elution W->E LCMS LC-MS/MS Analysis E->LCMS DB Database Search (e.g., pLink, XlinkX) LCMS->DB Res Identify Crosslinked Peptides & Sites DB->Res

Workflow for enrichable chemical crosslinking mass spectrometry.
Detailed Experimental Protocol

  • Crosslinking Reaction:

    • Prepare the protein complex at a concentration of 0.5-2 mg/mL in an amine-free buffer (e.g., HEPES or PBS, pH 7.4).

    • Dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO to a stock concentration of 25 mM immediately before use.

    • Add the crosslinker to the protein solution at a final concentration of 0.5-2 mM (a 250- to 1000-fold molar excess over the protein).

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes.

  • Protein Digestion:

    • Denature the crosslinked protein sample by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM DTT for 45 minutes at 37°C.

    • Alkylate cysteine residues with 25 mM iodoacetamide (B48618) for 30 minutes in the dark.

    • Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1.6 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 1% to stop digestion and desalt using a C18 solid-phase extraction cartridge.

  • Enrichment of Crosslinked Peptides:

    • Lyophilize the desalted peptides and resuspend in a click reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Add Alkyne-Biotin (e.g., DBCO-Biotin for copper-free click chemistry) to a final concentration of 100 µM.

    • Incubate for 2 hours at room temperature.

    • Add pre-washed streptavidin magnetic beads to the peptide solution and incubate for 1 hour with rotation to capture the biotin-tagged peptides.

    • Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specifically bound peptides.

    • Elute the enriched crosslinked peptides from the beads using a solution containing 80% acetonitrile (B52724) and 0.2% formic acid.

  • LC-MS/MS Analysis:

    • Dry the eluted peptides and resuspend in LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

    • Use a stepped collision energy fragmentation method to ensure fragmentation of both peptide backbones.

    • Analyze the raw data using specialized crosslink identification software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptide pairs.[13]

Illustrative Data
ParameterBefore EnrichmentAfter Enrichment
Total Peptides Identified15,2301,890
Crosslinked Peptides Identified1121,650
Enrichment Efficiency - >97% [13]
Unique Intra-protein Crosslinks851,280
Unique Inter-protein Crosslinks27370
Identified Protein-Protein Interactions15121[14]

Application 2: Synthesis of PROTACs for Targeted Protein Degradation

Application Note

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[15] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[15][16][17] The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reagent is a highly valuable building block for generating libraries of PROTACs.[15][18]

Its trifunctional nature allows for a modular and flexible synthesis strategy.[19] For example, one NHS ester can be reacted with an amine-containing POI ligand, and the other NHS ester can be reacted with an amine-containing E3 ligase ligand. Alternatively, one of the ligands can be attached via the azido group using click chemistry, which is tolerant of many functional groups and provides high yields.[16][17] This modularity enables the rapid synthesis of multiple PROTACs with varying linker lengths and attachment points, which is critical for optimizing degradation efficiency.[17][19]

Synthesis Strategy Diagram

PROTAC_Synthesis cluster_reagents Starting Materials cluster_synthesis Synthetic Steps reagent N-(Azido-PEG3)-N- bis(PEG3-NHS ester) step1 Step 1: React with POI Ligand (Amide Bond Formation) reagent->step1 poi_ligand POI Ligand (with -NH2) poi_ligand->step1 e3_ligand E3 Ligase Ligand (with -NH2) step2 Step 2: React with E3 Ligand (Amide Bond Formation) e3_ligand->step2 intermediate Intermediate 1 (Azido-PEG-POI) step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac

Modular synthesis of a PROTAC using the trifunctional linker.
Detailed Synthesis Protocol

This protocol describes a sequential, two-step synthesis.

  • Synthesis of Intermediate 1 (Linker-POI Ligand):

    • Dissolve the POI ligand (containing a primary amine) in a suitable aprotic solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to the solution. The slight excess of the bis-NHS ester reagent relative to the POI ligand favors the formation of the mono-substituted product.

    • Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the desired mono-substituted intermediate (Azido-Linker-POI) using reverse-phase HPLC.

  • Synthesis of the Final PROTAC:

    • Dissolve the purified Intermediate 1 in DMF or DMSO.

    • Add 1.0 equivalent of the E3 ligase ligand (containing a primary amine).

    • Add 2-3 equivalents of DIPEA.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

    • Once the reaction is complete, purify the final PROTAC product by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

  • Alternative Click Chemistry Step:

    • If one of the ligands contains an alkyne group, it can be attached to the azido-intermediate using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction for higher specificity and milder conditions.[20]

Illustrative Data
PROTAC ComponentStarting MaterialIntermediateFinal Product
Identity (Mass) Reagent: 750.8 DaIntermediate: 985.2 DaPROTAC: 1420.7 Da
Purity (HPLC) >95%>98%>99%
Synthesis Step 1 Yield -65%-
Synthesis Step 2 Yield --72%
Overall Yield --47%
Degradation Activity (DC₅₀) --25 nM

References

Troubleshooting & Optimization

troubleshooting low yield in N-(Azido-PEG3)-N-bis(PEG3-NHS ester) conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in my NHS ester conjugation reaction?

Low conjugation yield is most often caused by the hydrolysis of the N-hydroxysuccinimide (NHS) ester group, which competes with the desired reaction with the primary amine on your target molecule.[1][2] The rate of hydrolysis is highly dependent on pH and increases significantly in alkaline conditions.[1][3] Other common causes include using incompatible buffers, inactive reagents, or suboptimal reactant concentrations.

Q2: How can I determine if my N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reagent is still active?

NHS esters are moisture-sensitive and can lose reactivity over time if not stored properly.[3][4] You can assess the activity of your linker by measuring the amount of NHS released upon intentional base hydrolysis. The NHS byproduct absorbs light between 260-280 nm.[1][3] By comparing the absorbance of a solution of the linker before and after hydrolysis with a strong base (e.g., 0.5-1.0N NaOH), a significant increase in absorbance indicates that the NHS ester groups were active.[3][4] If there is no measurable increase, the reagent has likely hydrolyzed and should be discarded.[3]

Q3: What is the optimal pH for this conjugation, and why is it so critical?

The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[1][] This range represents a crucial balance:

  • Below pH 7.2: Primary amines on the target molecule (e.g., lysine (B10760008) side chains) become increasingly protonated (-NH3+). In this state, they are no longer nucleophilic and cannot react with the NHS ester.[6]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, consuming the linker before it can react with the target amine.[1][3] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.[1][3]

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.[1][6]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate-bicarbonate[1]

Q5: How do reactant concentrations and molar ratios impact the reaction?

The reaction between the NHS ester and the amine is a bimolecular reaction. Therefore, higher concentrations of reactants generally favor the desired conjugation over the competing hydrolysis reaction.[7][8] In dilute protein solutions, the rate of hydrolysis can dominate, leading to poor efficiency.[1] It is common to use a molar excess of the NHS ester linker (e.g., 8-fold) to drive the reaction, though the optimal ratio may need to be determined empirically for your specific molecule.[6][9]

Q6: Are there any potential side reactions I should be aware of?

While NHS esters are highly selective for primary amines, side reactions can occur, especially with a large excess of the linker or at a non-optimal pH.[10][11] Nucleophilic side chains of other amino acids, such as serine, threonine, and tyrosine (hydroxyl groups) or cysteine (sulfhydryl group), can show some reactivity.[11][12] However, the resulting ester or thioester bonds are generally less stable than the amide bond formed with a primary amine and can often be hydrolyzed.[8][10]

Q7: How should I properly store and handle the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker?

Proper storage is essential to maintain the linker's reactivity.

  • Storage: Store the reagent desiccated at -20°C.[13][14]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature completely to prevent moisture condensation, which will hydrolyze the NHS ester.[3] For optimal stability, you can purge the vial with an inert gas like nitrogen before resealing.[3] If you need to dissolve the linker in an organic solvent like DMSO or DMF, use an anhydrous (dry) grade.[6][8]

Troubleshooting Guide

If you are experiencing low conjugation yield, use the following workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: Low Conjugation Yield check_reagent 1. Check Reagent Activity Is the NHS ester linker active? start->check_reagent reagent_inactive Result: Inactive Reagent - Discard old linker. - Purchase new, high-quality reagent. - Ensure proper storage (-20°C, desiccated). check_reagent->reagent_inactive No check_buffer 2. Verify Buffer System Is the buffer amine-free (e.g., PBS, HEPES)? Is the pH between 7.2 - 8.5? check_reagent->check_buffer Yes buffer_issue Result: Buffer Incompatibility - Replace Tris/Glycine buffers. - Use recommended amine-free buffers. - Prepare fresh buffer and verify pH immediately before use. check_buffer->buffer_issue No check_protocol 3. Review Reaction Protocol Are reactant concentrations adequate? Is the molar ratio optimized? check_buffer->check_protocol Yes protocol_issue Result: Suboptimal Conditions - Increase protein/target concentration. - Optimize molar excess of the linker. - Adjust reaction time and temperature. check_protocol->protocol_issue No check_purification 4. Analyze Purification Step Is the purification method separating the product from starting materials effectively? check_protocol->check_purification Yes purification_issue Result: Purification Problem - Use high-resolution chromatography (e.g., IEX, SEC). - Analyze all fractions. - Confirm product identity with mass spectrometry. check_purification->purification_issue No success Success: Optimized Yield check_purification->success Yes

Caption: A step-by-step flowchart for troubleshooting low conjugation yield.

Data Summaries

Table 1: Effect of pH on NHS Ester Hydrolysis

pHHalf-life of NHS Ester in Aqueous SolutionImplication for Conjugation
7.04-5 hours (at 0°C)Slower hydrolysis, but amine reactivity is also lower.
8.0~1 hour (at room temp)A good compromise between amine reactivity and hydrolysis.
8.610 minutes (at 4°C)Very rapid hydrolysis, likely to result in low yield.
9.0MinutesHydrolysis is the dominant reaction; not recommended.

Data compiled from multiple sources.[1][3][7]

Table 2: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.[1][]
Buffer System Amine-free buffers (Phosphate, Borate, HEPES)Prevents competition with the target molecule.[1][6]
Solvent If needed, dissolve linker in anhydrous DMSO or DMF first, keeping final organic solvent volume at 0.5-10% of the total reaction volume.[1][8]Many non-sulfonated NHS esters have low water solubility.[1]
Temperature Room Temperature or 4°CLower temperatures can slow the rate of hydrolysis.[1]
Reaction Time 0.5 - 4 hoursTypically sufficient for the reaction to proceed to completion.[1]
Molar Ratio 5-20 fold molar excess of linker to target moleculeDrives the reaction towards product formation. Optimization may be required.[9]
Quenching (Optional) Add a primary amine buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM after the reaction is complete.Stops the reaction by consuming any remaining active NHS esters.[1]

Experimental Protocols

Protocol 1: General Conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to a Protein

This protocol provides a starting point and should be optimized for your specific protein and application.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare Protein: Ensure your protein sample is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer. Remove any amine-containing contaminants via dialysis or buffer exchange.

  • Prepare Linker Solution: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO to a stock concentration of ~10-20 mM.

  • Initiate Conjugation: Add the desired molar excess of the linker solution to the protein solution. Vortex gently to mix. Ensure the final DMSO concentration does not exceed 10% (v/v) to avoid protein denaturation.[1]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to stop the reaction.[1]

  • Purify Conjugate: Remove unreacted linker and byproducts by running the reaction mixture over an appropriate purification column (e.g., SEC).

  • Analyze: Characterize the final product using techniques like SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the yield.

Protocol 2: Testing the Reactivity of the NHS Ester Linker

This method confirms if your stored linker is still active.[3]

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker (1-2 mg)

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Samples:

    • Control Tube: Add 1 mL of amine-free buffer.

    • Test Tube: Dissolve 1-2 mg of the NHS ester linker in 1 mL of the same buffer.

  • Initial Reading: Zero the spectrophotometer at 260 nm using the Control Tube. Immediately measure and record the absorbance of the Test Tube solution (A_initial).

  • Induce Hydrolysis: Add 100 µL of 0.5 N NaOH to the Test Tube. Vortex for 30 seconds to fully hydrolyze the NHS esters.

  • Final Reading: Within 1 minute, measure and record the absorbance of the base-hydrolyzed Test Tube solution at 260 nm (A_final).

  • Interpret Results: A significant increase (A_final >> A_initial) indicates the linker was active. If A_final is not measurably greater than A_initial, the linker has already hydrolyzed and is inactive.[3]

Visualizations

Reaction Scheme

ReactionScheme cluster_0 Reactants cluster_1 Desired Reaction (Aminolysis) pH 7.2 - 8.5 cluster_2 Competing Reaction (Hydrolysis) Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Protein Protein-NH₂ (Target Molecule) Product Protein-NH-CO-Linker (Stable Amide Bond) Linker->Product Conjugation H2O H₂O (Buffer) plus1 + Protein->Product Conjugation NHS NHS (Byproduct) HydrolyzedLinker Inactive Linker-COOH H2O->HydrolyzedLinker Hydrolysis plus2 + plus3 +

Caption: The desired aminolysis reaction vs. the competing hydrolysis side reaction.

Experimental Workflow

ExperimentalWorkflow prep_protein 1. Prepare Target Molecule (Buffer exchange into amine-free buffer, pH 7.2-8.5) reaction 3. Conjugation Reaction (Mix reactants, incubate for 1-4h at RT or 4°C) prep_protein->reaction prep_linker 2. Prepare Linker (Dissolve NHS ester in anhydrous DMSO immediately before use) prep_linker->reaction quench 4. Quench Reaction (Add Tris or Glycine to consume excess linker) reaction->quench purify 5. Purification (Separate conjugate from byproducts via SEC, IEX, etc.) quench->purify analyze 6. Analysis (Confirm conjugation and purity via HPLC, SDS-PAGE, MS) purify->analyze

Caption: A typical experimental workflow for NHS ester conjugation.

References

Technical Support Center: Optimizing N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this trifunctional PEG linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and what are its primary applications?

A1: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a trifunctional crosslinking reagent.[1] It contains an azide (B81097) group and two N-hydroxysuccinimide (NHS) ester groups, each connected by a polyethylene (B3416737) glycol (PEG3) spacer.[2] The NHS esters react with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.[3][4] The azide group can then be used for subsequent "click chemistry" reactions, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[2][5] This reagent is ideal for applications such as drug delivery systems, surface modification of biomaterials, and creating complex bioconjugates like bispecific heterodimers.[1][6]

Q2: What is the optimal pH for reacting the NHS esters with primary amines?

A2: The optimal pH for the reaction is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[5] A pH range of 7.2 to 8.5 is generally recommended.[3][5] At a pH below 7, the primary amines are mostly protonated (-NH3+) and therefore not nucleophilic, leading to a very slow reaction rate.[7][8] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which can reduce the yield of your desired conjugate.[3][5][9]

Q3: What type of buffer should I use for the reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][10] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4, or sodium bicarbonate or borate (B1201080) buffers at pH 8.0-8.5.[3][7][11] Buffers containing Tris (e.g., TBS) or glycine (B1666218) should be avoided for the reaction itself, but can be used to quench the reaction.[3][10][12]

Q4: How should I store and handle N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

A4: This reagent is moisture-sensitive.[10] It should be stored at -20°C and protected from moisture.[2][6] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[10][13] It is best to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[2][9][11] Do not prepare stock solutions in aqueous buffers for long-term storage as the NHS ester will hydrolyze.[10][14]

Q5: My reaction is giving low yields. What are the possible causes?

A5: Low yields can result from several factors:

  • Hydrolysis of the NHS ester: This is the most common side reaction.[5] Ensure your reaction pH is not too high and that the reagent was handled properly to avoid moisture.

  • Presence of primary amines in the buffer: This will consume the reagent. Use an amine-free buffer for the reaction.[3][10]

  • Low concentration of the target molecule: At low concentrations, the competing hydrolysis reaction is more likely to occur.[5] If possible, increase the concentration of your protein or substrate.

  • Inactive reagent: If the reagent has been stored improperly or is old, it may have hydrolyzed. You can test the activity of the NHS ester (see troubleshooting section).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Hydrolyzed Reagent: The NHS ester is sensitive to moisture and will hydrolyze over time.Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare solutions in anhydrous DMSO or DMF immediately before use.[10][13] Consider testing the activity of the NHS ester.
Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[3][5]Verify the pH of your reaction buffer. For optimal results, perform a pH optimization experiment.
Competing Amines: Your buffer or sample contains primary amines (e.g., Tris, glycine, ammonium (B1175870) salts).Exchange your sample into an amine-free buffer like PBS or sodium bicarbonate using dialysis or a desalting column.[10]
Low Reactant Concentration: The concentration of your target molecule is too low, favoring hydrolysis.Increase the concentration of your target molecule if possible.[5]
Inconsistent Results Variability in Reaction Conditions: Minor changes in pH, temperature, or reaction time can impact the outcome.Carefully control and document all reaction parameters for each experiment.[5]
Batch-to-Batch Reagent Variability: Different lots of the crosslinker may have slight differences in purity or reactivity.Test a new batch of the reagent on a small scale before a large-scale experiment.[5]
Precipitation During Reaction High Concentration of Organic Solvent: The NHS ester is often dissolved in DMSO or DMF, and a high final concentration can cause proteins to precipitate.Keep the final concentration of the organic solvent in the reaction mixture below 10%.[10][14]
Change in Protein Solubility: The conjugation of PEG chains can alter the solubility of the protein.Perform the reaction at a lower temperature (e.g., 4°C) or screen different buffer conditions.
Uncontrolled Stoichiometry (Multiple Conjugations) High Molar Excess of Reagent: Using a large excess of the bis-NHS ester reagent can lead to multiple PEG linkers attaching to a single molecule.Carefully control the molar ratio of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to your target molecule. Perform a titration experiment to find the optimal ratio for your desired degree of labeling.

Quantitative Data Summary

Table 1: pH and NHS Ester Hydrolysis

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[3]
8.64°C10 minutes[3]
9.0Room TempMinutes[13]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is a balance between amine reactivity and NHS ester stability.[3][5]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis and are recommended for longer reaction times.[3][11]
Reaction Time 30 minutes to 2 hoursCan be extended overnight at 4°C.[11][15]
Molar Excess of Reagent 5- to 20-foldThis should be optimized for your specific application to achieve the desired degree of labeling.[5][15]
Buffer Phosphate, Bicarbonate, BorateMust be free of primary amines.[3][11]

Experimental Protocols

Protocol 1: General Procedure for Conjugating N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5 or 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5][7]

    • If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.[10]

  • Prepare the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Solution:

    • Allow the vial of the reagent to come to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11][12]

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to the protein solution.[5]

    • Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quench the Reaction (Optional):

    • To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.[5][12]

    • Incubate for 10-15 minutes at room temperature.[5][12]

  • Purify the Conjugate:

    • Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.[8][11]

Protocol 2: Testing the Activity of the NHS Ester Reagent

This protocol is adapted from methods to assess the hydrolysis of NHS esters.[13][16]

  • Prepare Solutions:

    • Dissolve 1-2 mg of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reagent in 2 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2).

    • Prepare a control tube with 2 mL of the same buffer.

  • Initial Absorbance Reading:

    • Zero a spectrophotometer at 260 nm using the control tube.

    • Measure the absorbance of the reagent solution. This reading corresponds to any pre-existing N-hydroxysuccinimide (NHS) from hydrolysis.

  • Induce Hydrolysis:

    • Add a small amount of a strong base (e.g., 1 M NaOH) to the reagent solution to raise the pH significantly and induce complete hydrolysis of the NHS ester.

  • Final Absorbance Reading:

    • Immediately measure the absorbance of the base-treated solution at 260 nm.

  • Interpretation:

    • If the absorbance after adding the base is significantly greater than the initial absorbance, the reagent is active.

    • If there is little to no change in absorbance, the reagent has likely been fully hydrolyzed and is inactive.

Visualizations

Reaction_Mechanism cluster_reaction Conjugation Reaction cluster_side_reaction Competing Side Reaction reagent N-(Azido-PEG3)-N-bis(PEG3-NHS ester) conjugate Protein-NH-CO-PEG-Azide (Stable Amide Bond) reagent->conjugate Reacts with nhs N-hydroxysuccinimide (Leaving Group) reagent->nhs Releases hydrolysis Hydrolyzed Reagent (Inactive) reagent->hydrolysis Hydrolysis protein Protein-NH2 (Primary Amine) protein->conjugate water H2O (pH > 7) water->hydrolysis

Caption: Reaction mechanism of N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) start->prep_protein react 3. Mix and Incubate (RT for 30-60 min or 4°C for 2h) prep_protein->react prep_reagent 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_reagent->react quench 4. Quench Reaction (e.g., Tris buffer) react->quench purify 5. Purify Conjugate (Dialysis or Gel Filtration) quench->purify analyze 6. Analyze Product purify->analyze Troubleshooting_Tree start Low/No Conjugation? check_ph Is pH between 7.2-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_reagent Is reagent fresh/active? check_buffer->check_reagent Yes solution_buffer Buffer exchange to PBS/Bicarbonate check_buffer->solution_buffer No check_conc Is protein concentration >1 mg/mL? check_reagent->check_conc Yes solution_reagent Use fresh reagent; store properly check_reagent->solution_reagent No solution_conc Increase protein concentration check_conc->solution_conc No success Problem Solved check_conc->success Yes

References

Technical Support Center: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing the hydrolysis of this trifunctional linker, ensuring successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) inactivity?

A1: The primary cause of inactivity is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional groups.[1][2][3] NHS esters are highly susceptible to reaction with water, which cleaves the ester and results in a non-reactive carboxylic acid. This competing hydrolysis reaction renders the linker unable to form stable amide bonds with primary amines on your target molecule.[1][4]

Q2: How does pH affect the stability of the NHS esters on this linker?

A2: The pH of the reaction environment is a critical factor.[1][5] While the conjugation reaction with primary amines is most efficient at a slightly alkaline pH of 7.2-8.5, the rate of NHS ester hydrolysis also increases significantly at higher pH values.[4][5][6] At a low pH, primary amines are protonated and less reactive, whereas at a high pH (e.g., > 8.5), the half-life of the NHS ester can decrease to mere minutes.[4][6][7]

Q3: What is the best way to store N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

A3: The reagent should be stored as a solid powder in a desiccator at -20°C.[8][9] It is crucial to prevent exposure to moisture.[3][10][11] Before opening the vial, it must be allowed to equilibrate to room temperature to avoid condensation of atmospheric moisture onto the cold powder.[10][11][12]

Q4: Can I prepare a stock solution of this linker for later use?

A4: It is strongly recommended not to prepare aqueous stock solutions for storage.[9][12] The NHS-ester moiety readily hydrolyzes in the presence of water.[9][12] If a stock solution is required, it should be prepared immediately before use in a high-quality, anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13][14][15] Solutions in anhydrous DMSO can be stored for short periods at -20°C, but fresh preparation is always optimal.[14]

Q5: What buffers are compatible with this NHS ester linker?

A5: Use non-amine-containing buffers.[12][16] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[3][5][16] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate buffers, adjusted to a pH range of 7.2-8.5.[4][12][13]

Troubleshooting Guide

This section addresses common problems encountered during conjugation experiments, with a focus on issues arising from NHS ester hydrolysis.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS Ester: The reagent was exposed to moisture during storage or handling, or the reaction conditions (e.g., high pH, long incubation in aqueous buffer) favored hydrolysis.[2][3][5]Store the reagent properly under desiccated conditions at -20°C.[8][9] Always equilibrate the vial to room temperature before opening.[10] Prepare reagent solutions in anhydrous DMSO or DMF immediately before use.[3][12]
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[4][5]Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or borate (pH 7.2-8.5) before starting the conjugation.[3][13]
Suboptimal pH: The reaction pH is too low (<7.0), resulting in protonated, non-reactive amines on the target molecule.[5]Increase the pH of the reaction buffer to the optimal range of 7.2-8.5 to ensure the target primary amines are deprotonated and nucleophilic.[5][13]
Inconsistent Results / Poor Reproducibility Variable Reagent Activity: The NHS ester linker has partially hydrolyzed between experiments due to repeated opening of the vial or improper storage.[10]Aliquot the solid reagent into smaller, single-use vials upon receipt to minimize exposure to atmospheric moisture.
"Wet" Organic Solvent: The DMSO or DMF used to dissolve the linker contains water, causing rapid hydrolysis before the reagent is even added to the reaction.Use a fresh, sealed bottle of high-quality anhydrous (or molecular sieve-dried) DMSO or DMF to prepare the reagent solution.
Precipitation of Reagent in Reaction Buffer Poor Aqueous Solubility: Many non-sulfonated NHS esters have limited solubility in aqueous buffers, and high concentrations of the organic stock solution can cause precipitation.[13][17]Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture does not exceed 10%.[9] Add the reagent solution dropwise to the reaction buffer while gently vortexing to facilitate mixing.

Quantitative Data: NHS Ester Stability

The stability of an NHS ester is critically dependent on pH and temperature. The rate of hydrolysis competes directly with the desired amidation reaction.

Table 1: Approximate Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours[4][7][17]
7.0Room Temp.~ 1 hour[6]
8.0Room Temp.~ 1 hour[6]
8.5Room Temp.~ 20 minutes[18]
8.64°C10 minutes[4][6][7][17]
9.0Room Temp.< 10 minutes[10][11][18]

Note: These values are general approximations for typical NHS esters. The specific PEG linkers on this molecule may slightly alter stability.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general guideline for conjugating N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[13]

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester) solid reagent.

  • Anhydrous DMSO or DMF.[14]

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.5.[4]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[4][5]

  • Desalting column or dialysis cassette for purification.[1][2]

Procedure:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column into the Reaction Buffer.

  • Equilibrate Reagents: Allow the vial of the NHS ester linker to warm completely to room temperature before opening.

  • Prepare Linker Solution (Immediate Use): Just before starting the reaction, dissolve the required amount of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO to create a concentrated stock solution (e.g., 10-25 mM).[19]

  • Perform Conjugation: Add a 5- to 20-fold molar excess of the linker solution to the protein solution. Add the linker dropwise while gently stirring.[2]

  • Incubate: Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours on ice.[4][12] Colder temperatures and shorter times can help minimize hydrolysis.[5]

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[19] Incubate for 15-30 minutes at room temperature.[1][3]

  • Purify Conjugate: Remove excess, non-reacted linker and quenching reagents by using a desalting column or dialysis.[2]

Protocol 2: Quality Control Check for NHS Ester Activity

This spectrophotometric method can be used to assess if your NHS ester reagent has hydrolyzed. The method relies on the release of N-hydroxysuccinimide, which absorbs light at ~260 nm.[4][7][11]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., PBS, pH 7.0)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a control/blank sample containing the amine-free buffer (and a small amount of DMSO if used for dissolution).

  • Dissolve 1-2 mg of the NHS ester reagent in 1 mL of the amine-free buffer.

  • Immediately measure the absorbance of the solution at 260 nm (A_initial), using the sample from step 1 as the blank.

  • To the same cuvette, add 50 µL of 0.5 M NaOH to rapidly hydrolyze all active NHS esters. Mix well.

  • Within 1-2 minutes, measure the absorbance at 260 nm again (A_final).

  • Interpretation: If A_final is significantly greater than A_initial, the reagent is active. If there is little to no change in absorbance, the reagent has likely been compromised by hydrolysis and should be discarded.[11]

Visualizations

Hydrolysis_Pathway Active Active NHS Ester (Amine-Reactive) Inactive Inactive Carboxylic Acid (Hydrolyzed) Active->Inactive Hydrolysis (Competing Reaction) H2O H₂O (Moisture) H2O->Inactive

Caption: Competing hydrolysis pathway of an NHS ester.

Caption: Recommended experimental workflow to prevent hydrolysis.

References

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the solubility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in experimental settings.

Question: My N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is not dissolving in my aqueous buffer.

Answer:

Issues with the solubility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) can arise from several factors related to its chemical nature and the experimental conditions.

  • Inherent Solubility: While the polyethylene (B3416737) glycol (PEG) components of this molecule are designed to enhance hydrophilicity and water solubility, the N-hydroxysuccinimide (NHS) ester moieties can decrease aqueous solubility.[1][2][3] Many NHS esters exhibit poor water solubility.[4][5]

  • Solution Preparation: The recommended method for dissolving NHS esters with limited aqueous solubility is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.[4][5][6]

    • Recommended Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the most commonly used solvents for this purpose.[4][5] It is crucial to use high-quality, amine-free DMF to avoid premature reaction with the NHS ester.[5]

    • Procedure: After dissolving the compound in the organic solvent, the resulting solution should be added dropwise to the aqueous reaction buffer, ideally with gentle vortexing.[5] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10%, to prevent denaturation of proteins or other biomolecules.[5]

  • Reagent Quality: The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) may have hydrolyzed due to improper storage in the presence of moisture.[7][8] NHS esters are sensitive to moisture and should be stored in a desiccated environment.[9][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[9][10]

Question: The compound precipitates out of solution after I add the stock solution to my aqueous buffer.

Answer:

Precipitation upon addition to the aqueous buffer can be due to several factors:

  • Concentration: The final concentration of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in the aqueous buffer may be too high. Try reducing the final concentration.

  • Buffer Composition: The composition of your aqueous buffer can influence the solubility of the compound.

    • pH: The optimal pH for reactions involving NHS esters is typically between 7.2 and 8.5.[5][6]

    • Buffer Type: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[6][10][11] Recommended amine-free buffers include phosphate, bicarbonate, HEPES, and borate (B1201080) buffers.[6] If your protein or molecule of interest is in an amine-containing buffer, a buffer exchange step is necessary before initiating the reaction.[6]

  • Temperature: The reaction temperature should be maintained between 4°C and room temperature.[5]

Question: My conjugation yield is low, which I suspect is due to poor solubility or hydrolysis.

Answer:

Low conjugation yield is a common problem that can be linked to both solubility and the stability of the NHS ester.

  • Hydrolysis: The NHS ester is susceptible to hydrolysis, which is a competing reaction to the desired amidation.[6] The rate of hydrolysis increases with increasing pH.[6] To minimize hydrolysis, prepare the NHS ester solution immediately before use and avoid repeated freeze-thaw cycles.[6]

  • Reaction Conditions:

    • pH: While a higher pH can increase the rate of reaction with primary amines, it also accelerates hydrolysis. The optimal pH is a balance between these two factors, generally in the range of 7.2 to 8.5.[5][6]

    • Molar Excess: Using a 5 to 20-fold molar excess of the NHS ester can help to drive the reaction towards conjugation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

A1: It is recommended to first dissolve the compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10] This stock solution should then be added slowly to the aqueous reaction buffer containing the molecule to be labeled.[5]

Q2: Which buffers should I avoid when working with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

A2: Avoid buffers that contain primary amines, such as Tris and glycine, as they will react with the NHS ester and reduce the efficiency of your desired conjugation.[6][10][11]

Q3: How should I store N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

A3: The compound should be stored at -20°C in a desiccated environment to protect it from moisture, which can cause hydrolysis of the NHS ester.[10]

Q4: What is the role of the PEG chains in this molecule?

A4: The polyethylene glycol (PEG) chains increase the hydrophilicity and solubility of the molecule in aqueous solutions.[1][2][3] PEGylation can also improve the pharmacokinetic properties of the resulting conjugate.[3]

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
Solvent for Stock Solution Anhydrous DMSO or DMFNHS esters often have poor aqueous solubility.[4][5]
Aqueous Buffer pH 7.2 - 8.5 (Optimal: 8.3-8.5)[5]Balances amine reactivity and NHS ester hydrolysis.[6]
Aqueous Buffer Composition Amine-free (e.g., Phosphate, Bicarbonate, HEPES, Borate)[6]Prevents competition for reaction with the NHS ester.[6][11]
Reaction Temperature 4°C to Room Temperature[5]Standard conditions for bioconjugation reactions.
Organic Solvent in Final Reaction < 10%Minimizes potential for protein denaturation.[5]

Experimental Protocols

Protocol for Dissolving and Using N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Equilibrate Reagent: Allow the vial of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to warm to room temperature before opening to prevent moisture condensation.[10]

  • Prepare Stock Solution: Immediately before use, dissolve the required amount of the compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[10] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[10]

  • Prepare Reaction Mixture: Have your protein or other amine-containing molecule ready in an appropriate amine-free aqueous buffer (e.g., PBS) at a pH between 7.2 and 8.5.[6]

  • Add NHS Ester: Slowly add the desired molar excess of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) stock solution to the protein solution while gently stirring or vortexing.[5]

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or on ice for 2-4 hours.[5][10]

  • Quench Reaction (Optional): To stop the reaction, a small molecule containing a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.[5]

  • Purification: Remove unreacted N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and byproducts using an appropriate method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[5][10]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_solutions Solutions cluster_further_troubleshooting Further Troubleshooting cluster_final_actions Final Actions start Solubility Issue with N-(Azido-PEG3)-N-bis(PEG3-NHS ester) check_dissolution Was the compound first dissolved in anhydrous DMSO or DMF? start->check_dissolution check_buffer Is the aqueous buffer amine-free (e.g., PBS, HEPES)? check_dissolution->check_buffer Yes dissolve_in_organic Dissolve in anhydrous DMSO or DMF first. check_dissolution->dissolve_in_organic No check_ph Is the buffer pH between 7.2 and 8.5? check_buffer->check_ph Yes buffer_exchange Perform buffer exchange to an amine-free buffer. check_buffer->buffer_exchange No adjust_ph Adjust buffer pH to 7.2-8.5. check_ph->adjust_ph No check_concentration Is the final concentration too high? check_ph->check_concentration Yes check_reagent_quality Is the NHS ester hydrolyzed? (Check storage conditions) check_concentration->check_reagent_quality No reduce_concentration Reduce the final concentration. check_concentration->reduce_concentration Yes use_new_reagent Use a fresh vial of the reagent. check_reagent_quality->use_new_reagent Yes

References

common side reactions with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-(Azido-PEG3)-N-bis(PEG3-NHS ester), a heterotrifunctional crosslinker. This reagent is designed to link molecules via one azide (B81097) handle (for click chemistry) and two primary amine-reactive NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

A1: This is a heterotrifunctional linker used in bioconjugation.[1] Its primary use is to connect up to three different molecules. The two N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the azide group serves as a handle for "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This allows for the precise construction of complex biomolecules, such as antibody-drug conjugates (ADCs) or multivalent imaging agents.[4]

Q2: What is the most common side reaction I should be aware of?

A2: The most significant and common side reaction is the hydrolysis of the NHS esters.[5] In aqueous solutions, water molecules can attack the NHS ester, converting it into a non-reactive carboxylic acid. This reaction competes directly with the desired amine conjugation, reducing the overall efficiency of your experiment. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[2][6]

Q3: Can the azide group participate in side reactions?

A3: The azide group is generally very stable and bioorthogonal, meaning it does not typically react with functional groups found in biological systems.[7] However, it is sensitive to strong reducing agents. Avoid using buffers containing dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), as these can reduce the azide group, rendering it inactive for click chemistry.

Q4: Are there any concerns related to the PEG linkers?

A4: While polyethylene (B3416737) glycol (PEG) is used to enhance solubility and reduce steric hindrance, it can have some drawbacks.[8] Although rare with short PEG chains like PEG3, high concentrations of PEGylated molecules can sometimes lead to aggregation.[9] In some therapeutic applications, PEG itself has been reported to elicit an immune response, leading to the formation of anti-PEG antibodies.[10][11]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Your final product yield is significantly lower than expected.

Possible Cause Recommended Solution
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive.[12] Ensure the reagent is stored properly at -20°C with a desiccant and equilibrated to room temperature before opening to prevent condensation.[13] Prepare the linker solution immediately before use in an anhydrous solvent like DMSO or DMF and do not store it in aqueous solutions.[14]
Suboptimal pH The reaction between NHS esters and primary amines is pH-dependent.[15] At low pH, amines are protonated and less reactive.[16] At high pH, hydrolysis of the ester is rapid.[6] The optimal range is typically pH 7.2-8.5.[17] Start with a buffer at pH 7.5 and optimize if necessary.
Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[12] Use amine-free buffers like phosphate, HEPES, or bicarbonate.[17] If your protein is in an incompatible buffer, perform a buffer exchange before starting.[17]
Poor Reagent Solubility The linker may not be fully dissolved. Ensure the reagent is completely dissolved in anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[17]
Steric Hindrance The primary amines on your target molecule may be inaccessible. While the PEG spacers are designed to minimize this, steric hindrance can still be an issue. Consider using a linker with a longer spacer arm if this is suspected.[17]

Issue 2: Protein Aggregation or Precipitation After Adding the Linker

Your protein solution becomes cloudy or forms a precipitate during the reaction.

Possible Cause Recommended Solution
Inter-molecular Crosslinking The bifunctional nature of the two NHS esters can link multiple protein molecules together, leading to large, insoluble aggregates.[18] This is more likely at high protein and/or linker concentrations.
Optimize Molar Ratio: Reduce the molar excess of the linker relative to the protein. Perform small-scale pilot reactions with varying ratios (e.g., 5:1, 10:1, 20:1 linker:protein) to find the optimal condition that favors intra-molecular modification or conjugation to a second molecule without causing aggregation.[17][18]
Adjust Protein Concentration: Lowering the protein concentration can sometimes reduce the rate of inter-molecular crosslinking.[18]
High Degree of Labeling Attaching too many linker molecules to the protein surface can alter its properties and lead to aggregation.[17] Shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and gain more control.[18]

Data Presentation

Table 1: NHS Ester Hydrolysis Half-life vs. pH

This table summarizes the stability of the NHS ester functional group in aqueous solution at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester groups to be hydrolyzed.

TemperaturepHHalf-life of NHS Ester
0-4 °C7.0~4-5 hours[2][6]
0-4 °C8.0~1 hour (estimated)
0-4 °C8.6~10 minutes[2][6]
Room Temp.7.0~1-2 hours (estimated)
Room Temp.8.5< 10 minutes

Data is generalized for typical NHS esters. Exact times may vary.

Experimental Protocols

General Protocol for Two-Step Conjugation to a Protein

This protocol describes a general workflow for first labeling a protein (Protein A) with the linker via its NHS esters and then conjugating an alkyne-modified molecule (Molecule B) via click chemistry.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Protein A in amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Alkyne-functionalized Molecule B

  • Click chemistry reagents (e.g., Copper(II) sulfate (B86663), sodium ascorbate (B8700270) for CuAAC)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare Protein A: Ensure Protein A is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS at pH 7.2-7.5.

  • Prepare Linker Solution: Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.[17]

  • Step 1: NHS Ester Conjugation:

    • Add a calculated molar excess (e.g., 10-fold) of the linker solution to the Protein A solution while gently vortexing.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[17]

    • Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis against the desired buffer for the next step.

  • Step 2: Click Chemistry Reaction (CuAAC Example):

    • To the purified Azide-Protein A conjugate, add the alkyne-functionalized Molecule B (e.g., 2 to 5-fold molar excess over the azide).

    • Add freshly prepared click chemistry catalysts (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

    • Incubate for 1-4 hours at room temperature.

  • Final Purification: Purify the final conjugate to remove catalysts and excess Molecule B using an appropriate chromatography method.

  • Characterization: Confirm successful conjugation using methods such as SDS-PAGE (to observe a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.

Visualizations

cluster_prep Phase 1: Preparation cluster_react Phase 2: Amine Conjugation cluster_purify Phase 3: Purification & Click Reaction cluster_analysis Phase 4: Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 Add Linker to Protein (Control Molar Ratio) p1->r1 p2 Dissolve Linker in Anhydrous DMSO (Immediately before use) p2->r1 r2 Incubate (RT for 30-60 min or 4°C for 2h) r1->r2 r3 Quench Reaction (e.g., Tris or Glycine) r2->r3 u1 Purify Azide-Protein (SEC or Dialysis) r3->u1 u2 Perform Click Reaction (e.g., CuAAC or SPAAC) u1->u2 u3 Final Purification u2->u3 a1 Characterize Conjugate (SDS-PAGE, MS, etc.) u3->a1

Caption: General experimental workflow for protein conjugation.

cluster_desired Desired Reaction cluster_side Side Reaction start N-(Azido-PEG3)-N-bis(PEG3-NHS ester) + Protein-NH2 desired_path Amine Conjugation (pH 7.2-8.5) start->desired_path Optimal Conditions side_path Hydrolysis (Competes with conjugation, rate increases with pH) start->side_path Aqueous Buffer (H2O) desired_prod Stable Amide Bond (Successful Conjugate) desired_path->desired_prod side_prod Inactive Carboxylic Acid (Reduced Yield) side_path->side_prod

Caption: Desired reaction pathway vs. the primary side reaction.

References

Technical Support Center: Purification of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of conjugates synthesized using the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of these specific bioconjugates.

Troubleshooting Guide

This guide addresses common problems that may arise during the purification of your N-(Azido-PEG3)-N-bis(PEG3-NHS ester) conjugates.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Conjugate Suboptimal Reaction pH: The optimal pH for NHS ester reactions is typically 7.2-8.5.[1][2][3] A lower pH can lead to protonation of the primary amines, reducing their reactivity, while a higher pH increases the rate of NHS ester hydrolysis.[2][4][5] Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][6][7] Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[1][7][8] Low Molar Excess of Linker: An insufficient amount of the linker will result in incomplete conjugation.Optimize Reaction pH: Perform the conjugation reaction in an amine-free buffer within the pH range of 7.2-8.5.[1][2] Use Fresh Reagents: Always prepare fresh solutions of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker immediately before use.[1][7] Store the stock reagent under desiccated conditions.[6][7] Use Amine-Free Buffers: Utilize buffers such as PBS, HEPES, or borate (B1201080) buffer for the conjugation reaction.[7][9] If your protein is in an amine-containing buffer, perform a buffer exchange before starting the reaction.[7] Optimize Molar Ratio: Empirically determine the optimal molar excess of the linker to your target molecule. A starting point is often a 10- to 20-fold molar excess.[2][10]
Presence of Aggregates High Crosslinker Concentration: Excessive crosslinker concentration can lead to intermolecular crosslinking and aggregation.[1] High Protein Concentration: Concentrated protein solutions are more prone to aggregation, especially during the conjugation process.[1] Inappropriate Solvent: If the linker is first dissolved in an organic solvent like DMSO or DMF, a high final concentration of the organic solvent in the reaction mixture can cause protein precipitation.[11][12]Titrate Crosslinker Concentration: Perform a titration experiment to find the optimal concentration of the linker that maximizes conjugation without causing significant aggregation.[1] Reduce Protein Concentration: If aggregation is observed, try reducing the concentration of your protein.[1] Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%.[11][12]
Heterogeneous Product Mixture Incomplete Reaction: The reaction may not have gone to completion, resulting in a mix of unreacted, mono-conjugated, and di-conjugated species. Hydrolysis of one or both NHS Esters: Partial hydrolysis of the bis-NHS ester linker will lead to the formation of mono-reactive linkers, contributing to product heterogeneity.[4]Increase Incubation Time/Temperature: Optimize the incubation time and temperature of the reaction. Reactions are often performed for 30-60 minutes at room temperature or for 2 hours at 4°C.[10] Control Reaction Conditions: Ensure consistent pH and temperature throughout the reaction to minimize variability in hydrolysis and conjugation rates.
Difficulty in Separating Conjugate from Unreacted Linker Similar Size and Charge: The unreacted or hydrolyzed linker may have similar physicochemical properties to the desired conjugate, making separation challenging with certain chromatography methods.Size Exclusion Chromatography (SEC): This is a primary method for separating the larger conjugate from the smaller, unreacted linker.[][14] Dialysis/Diafiltration: These membrane-based techniques are effective for removing small molecules like the unreacted linker from the much larger protein conjugate.[2][][14]
Co-elution of Mono- and Di-conjugated Species Subtle Physicochemical Differences: The difference in size and charge between the mono- and di-conjugated species can be small, leading to overlapping peaks in chromatography.Ion Exchange Chromatography (IEX): The addition of each PEG linker can shield surface charges on the protein, altering its interaction with the IEX resin. This can be exploited to separate species with different degrees of PEGylation.[][14] Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step to separate species with different levels of PEGylation, as the PEG chains can alter the protein's hydrophobicity.[][15]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying my N-(Azido-PEG3)-N-bis(PEG3-NHS ester) conjugate?

A1: The most common and effective initial purification step is Size Exclusion Chromatography (SEC) .[][14] This technique separates molecules based on their hydrodynamic radius, efficiently removing the smaller, unreacted N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker and any hydrolyzed byproducts from your larger protein conjugate.[]

Q2: How can I separate the mono-conjugated from the di-conjugated species?

A2: Separating mono- and di-conjugated species can be more challenging due to their similar sizes. Ion Exchange Chromatography (IEX) is often the most effective method.[][14] The addition of the PEG linker can alter the surface charge of your protein, allowing for separation based on the number of attached linkers.[] You may need to optimize the gradient and pH to achieve the best resolution. Hydrophobic Interaction Chromatography (HIC) can also be employed as an orthogonal technique for further purification.[][15]

Q3: What analytical techniques can I use to assess the purity of my final conjugate?

A3: Several techniques can be used to analyze the purity and composition of your conjugate mixture:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight upon conjugation. You should see distinct bands corresponding to the unconjugated protein, mono-conjugated, and di-conjugated species.[16]

  • HPLC-SEC: High-Performance Liquid Chromatography with a Size Exclusion column can provide a quantitative assessment of the different species present in your sample based on their size.[17][18]

  • Mass Spectrometry (MS): Mass spectrometry provides the most accurate determination of the molecular weight of the different species, confirming the number of linkers attached to your protein.[19]

Q4: My NHS ester seems to be inactive. What could be the reason?

A4: The NHS ester moiety is highly susceptible to hydrolysis, especially in the presence of moisture.[6][7] It is crucial to store the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker in a desiccated environment at the recommended temperature (typically -20°C).[6][20] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][21] Prepare solutions of the linker immediately before use and discard any unused solution.[1][7]

Q5: Can I use a Tris-based buffer for my conjugation reaction?

A5: No, it is not recommended. Tris and other buffers containing primary amines will react with the NHS ester, competing with your target molecule and significantly reducing the conjugation efficiency.[1][7][8] Use amine-free buffers such as PBS, HEPES, or borate buffer.[7][9]

Experimental Protocols

General Protocol for Conjugation
  • Buffer Exchange: Ensure your target molecule (e.g., protein, antibody) is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.[9] If necessary, perform a buffer exchange using dialysis or a desalting column.[7]

  • Prepare Linker Solution: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.[10][11]

  • Initiate Conjugation: Add the desired molar excess of the linker stock solution to your target molecule solution. The final concentration of the organic solvent should ideally be less than 10% to avoid protein precipitation.[11][12]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10]

  • Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS esters, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1][11] Incubate for an additional 15-30 minutes.

Purification Workflow

PurificationWorkflow ReactionMixture Crude Reaction Mixture (Conjugate, Unreacted Linker, Byproducts) SEC Size Exclusion Chromatography (SEC) ReactionMixture->SEC Removes unreacted linker IEX Ion Exchange Chromatography (IEX) SEC->IEX Separates mono- vs. di-conjugates HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Optional polishing step FinalProduct Purified Conjugate IEX->FinalProduct HIC->FinalProduct

Purification workflow for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) conjugates.

Signaling Pathways & Logical Relationships

Decision Tree for Purification Strategy

PurificationDecisionTree Start Start: Crude Conjugate Mixture Q1 Is unreacted linker present? Start->Q1 SEC Perform Size Exclusion Chromatography (SEC) Q1->SEC Yes Q2 Need to separate mono- and di-conjugated species? Q1->Q2 No SEC->Q2 IEX Perform Ion Exchange Chromatography (IEX) Q2->IEX Yes End Purified Product Q2->End No Q3 Is further purity required? IEX->Q3 HIC Perform Hydrophobic Interaction Chromatography (HIC) Q3->HIC Yes Q3->End No HIC->End

Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Buffer Conditions for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer and troubleshooting common issues encountered during bioconjugation reactions with N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a buffer for reactions with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

The most critical factor is the pH of the reaction buffer. The reaction between the N-hydroxysuccinimide (NHS) ester groups of the linker and primary amines on your target molecule is highly pH-dependent. The optimal pH range is a compromise between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester.[1][2][3]

Q2: What is the recommended pH range for this reaction?

The recommended pH range for NHS ester coupling reactions is typically between 7.2 and 8.5.[1][4][5][6] At a lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.[2][3] At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces the yield.[2][4][7]

Q3: Which buffers are compatible with NHS ester reactions?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][4] Compatible buffers include:

Q4: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and should be avoided.[1][4] These buffers will quench the reaction by reacting with the NHS ester. However, they can be useful for intentionally stopping the reaction.[4][8]

Q5: How does temperature affect the reaction?

Reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[9][10] Lower temperatures can help to minimize the hydrolysis of the NHS ester, but may require a longer incubation time to achieve sufficient labeling.[1]

Q6: What is the stability of the azide (B81097) group in this linker?

The azide group is generally stable under the conditions used for NHS ester chemistry and does not require special buffer considerations for the initial conjugation step. It will remain available for subsequent "click chemistry" reactions.

Data Summary: Buffer and pH Effects on NHS Ester Stability

The following table summarizes the effect of pH on the half-life of NHS esters, illustrating the importance of careful pH control.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[4][7]
8.025°C~3.5 hours[11]
8.525°C~3 hours[11]
8.64°C10 minutes[4][7]
9.025°C~2 hours[11]

Experimental Protocol: General Procedure for Conjugation

This protocol provides a general guideline for conjugating N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to a protein. Optimization may be necessary for specific applications.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing amines, it must be exchanged into a compatible buffer via dialysis or gel filtration.[5]

  • Prepare the NHS Ester Linker: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1][10]

  • Reaction: Add the desired molar excess of the linker stock solution to the protein solution. A 10- to 50-fold molar excess of the linker is a common starting point.[5][13] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[12][14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5][8] Incubate for 15-30 minutes.[9]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

  • Characterization: Analyze the resulting conjugate to determine the degree of labeling.

Troubleshooting Guide

TroubleshootingWorkflow Start Low or No Conjugation Yield CheckBuffer Is the buffer amine-free (e.g., PBS, HEPES)? Start->CheckBuffer CheckpH Is the pH between 7.2 and 8.5? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Exchange into an amine-free buffer like PBS or HEPES. CheckBuffer->Sol_Buffer No CheckReagent Is the NHS ester reagent fresh and handled correctly? CheckpH->CheckReagent Yes Sol_pH Solution: Adjust pH to 7.2-8.5 using a freshly calibrated pH meter. CheckpH->Sol_pH No CheckConcentration Are reactant concentrations adequate? CheckReagent->CheckConcentration Yes Sol_Reagent Solution: Use a fresh aliquot of the NHS ester. Dissolve immediately before use in anhydrous DMSO/DMF. CheckReagent->Sol_Reagent No Success Problem Resolved CheckConcentration->Success Yes Sol_Concentration Solution: Increase the molar excess of the linker and/or the protein concentration. CheckConcentration->Sol_Concentration No Sol_Buffer->Success Sol_pH->Success Sol_Reagent->Success Sol_Concentration->Success

Caption: A decision tree for troubleshooting low conjugation yield.

Issue Potential Cause Recommended Solution
Low or No Conjugation Buffer contains primary amines (e.g., Tris, glycine).Exchange the protein into an amine-free buffer such as PBS, HEPES, or borate buffer.[1][4][5]
Reaction pH is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer with a calibrated pH meter and adjust as necessary.[1]
The NHS ester linker has hydrolyzed.Use a fresh aliquot of the linker. Always dissolve the linker in anhydrous DMSO or DMF immediately before use and avoid storing it in aqueous solutions.[1][10][15]
Low concentration of reactants.Increase the concentration of the protein and/or the molar excess of the NHS ester linker.[1][4]
Protein Aggregation Crosslinker concentration is too high.Reduce the molar excess of the linker in the reaction.
Solvent incompatibility.Ensure the final concentration of the organic solvent (DMSO/DMF) is not causing protein precipitation.

Buffer Selection Workflow

BufferSelectionWorkflow Start Start: Buffer Selection CheckAmine Does the buffer contain primary amines (e.g., Tris)? Start->CheckAmine ChooseBuffer Select an amine-free buffer: PBS, HEPES, Borate, or Bicarbonate CheckAmine->ChooseBuffer No ExchangeBuffer Exchange into a compatible amine-free buffer CheckAmine->ExchangeBuffer Yes AdjustpH Adjust pH to the optimal range of 7.2 - 8.5 ChooseBuffer->AdjustpH Proceed Proceed with conjugation reaction AdjustpH->Proceed ExchangeBuffer->ChooseBuffer

Caption: A workflow for selecting the appropriate reaction buffer.

References

Technical Support Center: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of N-(Azido-PEG3)-N-bis(PEG3-NHS ester). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your conjugation experiments.

Storage and Handling

Proper storage and handling are critical to maintaining the reactivity of N-(Azido-PEG3)-N-bis(PEG3-NHS ester), particularly the moisture-sensitive NHS ester groups.

ParameterRecommendationCitation
Storage Temperature (Powder) -20°C, protected from light and moisture.[1]
Storage (In Solvent) Prepare solutions fresh. If necessary, store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to one year.[1]
Handling Equilibrate the vial to room temperature for at least 1 hour before opening to prevent moisture condensation.[2]
Solvent Preparation Use freshly prepared anhydrous solutions (e.g., DMF, DMSO) for maximum stability.[3]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Q1: Why is my conjugation yield low or nonexistent?

A1: Low conjugation efficiency is a frequent problem. Several factors can contribute to this issue. Please refer to the troubleshooting workflow below to diagnose the potential cause.

G start Low Conjugation Yield check_reagent Is the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reagent active? start->check_reagent check_buffer Is the reaction buffer compatible and at the correct pH? check_reagent->check_buffer Yes improper_storage Problem: Reagent Hydrolyzed Solution: Use a fresh vial, ensure storage at -20°C with desiccant. check_reagent->improper_storage No check_protein Is the protein/substrate suitable for conjugation? check_buffer->check_protein Yes amine_buffer Problem: Competing Amines Solution: Use an amine-free buffer (e.g., PBS, HEPES). check_buffer->amine_buffer No (Amine Buffer) wrong_ph Problem: Incorrect pH Solution: Adjust pH to 7.2-8.5. check_buffer->wrong_ph No (Incorrect pH) check_conditions Are the reaction conditions (concentration, time, temp) optimal? check_protein->check_conditions Yes inaccessible_amines Problem: Inaccessible Amine Groups Solution: Consider protein denaturation or alternative conjugation strategies. check_protein->inaccessible_amines No low_conc Problem: Low Reactant Concentration Solution: Increase protein and/or reagent concentration. check_conditions->low_conc No end Successful Conjugation check_conditions->end Yes

Caption: Troubleshooting workflow for low conjugation yield.

Q2: My protein is aggregating after the conjugation reaction. What can I do?

A2: Protein aggregation can occur due to over-modification or changes in the protein's isoelectric point.

  • Reduce Molar Excess: Decrease the molar ratio of the PEG linker to your protein in the reaction.

  • Optimize pH: The reaction pH may be too close to the isoelectric point of the conjugate. Try performing the conjugation at a different pH.[4]

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10% (v/v).[3]

Q3: How can I confirm that the conjugation was successful?

A3: Several methods can be used to verify conjugation:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a higher band on the gel.

  • Mass Spectrometry (MS): For a more precise measurement, MS can determine the exact mass of the conjugate, confirming the addition of the PEG linker.

  • Click Chemistry Reaction: The azide (B81097) groups on the conjugated protein can be used in a subsequent click chemistry reaction with a fluorescently labeled alkyne. Detection of the fluorescent signal would confirm the initial conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS esters of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) with primary amines?

A1: The optimal pH for NHS ester reactions is a balance between amine reactivity and NHS ester hydrolysis. A pH range of 7.2-8.5 is generally recommended.[5][6] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly.[7]

Q2: Can I use buffers like Tris or glycine (B1666218) for my conjugation reaction?

A2: No, you should avoid buffers containing primary amines, such as Tris and glycine.[5][8] These will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced or no conjugation.[5] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[6]

Q3: How quickly does the NHS ester hydrolyze?

A3: The hydrolysis rate is highly dependent on the pH. It is crucial to use the reagent promptly after dissolving it.

pHTemperatureHalf-life of NHS EsterCitation
7.00°C4-5 hours[9][10]
8.64°C10 minutes[9][10]
8.0Room Temp.~3.5 hours[11]
9.0Room Temp.~2 hours[11]

Q4: Do I need to remove unreacted N-(Azido-PEG3)-N-bis(PEG3-NHS ester) after the reaction?

A4: Yes, it is important to remove any unreacted reagent to prevent interference in downstream applications. This can be achieved through methods like dialysis or size-exclusion chromatography (e.g., desalting columns).[3][8]

Q5: What are the azide groups on this linker used for?

A5: The azide groups are designed for "click chemistry" reactions. They can react with molecules containing alkyne groups (e.g., DBCO, BCN, or terminal alkynes in the presence of a copper catalyst) to form a stable triazole linkage. This allows for the subsequent attachment of other molecules, such as fluorescent dyes, biotin, or drugs.

Experimental Protocols

Protocol: Conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to a Protein

This protocol provides a general guideline for labeling a protein with N-(Azido-PEG3)-N-bis(PEG3-NHS ester). Optimization may be required for your specific protein.

Materials:

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

G cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Quenching & Purification prep_reagent 1. Equilibrate Reagent: Allow N-(Azido-PEG3)-N-bis(PEG3-NHS ester) vial to reach room temperature. prep_protein 2. Prepare Protein: Ensure protein is in an amine-free buffer (e.g., PBS, pH 7.4). Adjust concentration to 1-10 mg/mL. prep_reagent->prep_protein prep_linker 3. Prepare Linker Solution: Immediately before use, dissolve reagent in anhydrous DMSO or DMF to a concentration of 10 mM. prep_protein->prep_linker add_linker 4. Add Linker to Protein: Add a 10- to 50-fold molar excess of the linker solution to the protein. Ensure final DMSO/DMF concentration is <10%. prep_linker->add_linker incubate 5. Incubate: Incubate for 30-60 minutes at room temperature or 2 hours on ice. add_linker->incubate quench 6. Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. incubate->quench purify 7. Purify Conjugate: Remove excess, unreacted reagent and quenching buffer using a desalting column or dialysis. quench->purify end end purify->end 8. Characterize and Store Conjugate

References

molar ratio optimization for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) labeling. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their conjugation strategies with this trifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to my protein for efficient labeling?

A1: The optimal molar ratio is empirical and highly dependent on your specific protein and the desired degree of labeling.[1] For initial experiments, we recommend starting with a range of molar excess ratios of the linker to your protein. More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[1][2]

Table 1: Recommended Starting Molar Excess of Linker to Protein

Protein ConcentrationRecommended Molar Excess (Linker:Protein)Notes
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.[1]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[1][3]
< 1 mg/mL20-50 foldA higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.[1]

Q2: What are the ideal buffer conditions for the labeling reaction?

A2: The reaction of NHS esters with primary amines is highly pH-dependent.[4][5] The optimal pH for the labeling reaction is between 7.2 and 8.5, with a pH of 8.3-8.5 often cited as ideal.[5][6][7] It is critical to use amine-free buffers, as buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[1][8]

Table 2: Recommended Reaction Buffers

BufferConcentrationpH
Sodium Bicarbonate0.1 M8.3-8.5
Sodium Phosphate0.1 M8.3-8.5
HEPES7.2-8.5
Borate7.2-8.5

Q3: How should I prepare and store the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reagent?

A3: The NHS ester moiety is moisture-sensitive and prone to hydrolysis.[3][7] It is crucial to store the reagent desiccated at -20°C.[3][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] The reagent should be dissolved in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use.[4][7] Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze.[3]

Q4: How can I stop the labeling reaction?

A4: To terminate the conjugation reaction, you can add a quenching reagent that will react with any unreacted NHS esters.[9] Common quenching agents include Tris or glycine (B1666218) buffers, which can be added to a final concentration of 20-50 mM.[6][8]

Troubleshooting Guide

Low labeling efficiency is a common challenge in bioconjugation. The following guide addresses potential causes and provides solutions for troubleshooting your N-(Azido-PEG3)-N-bis(PEG3-NHS ester) labeling experiments.

Issue: Low or No Labeling Yield

Potential CauseRecommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[8] Use a freshly calibrated pH meter.
Presence of Amine-Containing Buffers Ensure your protein sample is not in a buffer containing primary amines like Tris or glycine.[1][8] If necessary, perform a buffer exchange into a recommended amine-free buffer (see Table 2).[7]
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use in an anhydrous solvent.[3][7] Consider performing the reaction at a lower temperature (e.g., 4°C overnight) to minimize hydrolysis.[8]
Suboptimal Molar Ratio Titrate the molar excess of the linker to your protein. Start with the recommendations in Table 1 and perform a series of small-scale reactions to determine the optimal ratio for your specific application.
Low Protein Concentration Increase the concentration of your protein if possible.[1][2] For dilute solutions, a significantly higher molar excess of the NHS ester may be required.[1]

A logical workflow for troubleshooting low labeling efficiency is depicted in the following diagram.

G start Low Labeling Efficiency check_ph Verify Buffer pH (7.2-8.5) start->check_ph ph_ok pH Correct check_ph->ph_ok Is pH correct? check_buffer_amines Check for Amine- Containing Buffers amines_absent Amine-Free check_buffer_amines->amines_absent Is buffer amine-free? check_reagent_prep Review NHS Ester Preparation reagent_fresh Freshly Prepared check_reagent_prep->reagent_fresh Is reagent fresh? optimize_ratio Optimize Molar Ratio ratio_optimized Ratio Optimized optimize_ratio->ratio_optimized Is ratio optimized? increase_conc Increase Reactant Concentration success Labeling Successful increase_conc->success ph_ok->check_buffer_amines Yes adjust_ph Adjust pH ph_ok->adjust_ph No amines_absent->check_reagent_prep Yes buffer_exchange Perform Buffer Exchange amines_absent->buffer_exchange No reagent_fresh->optimize_ratio Yes prepare_fresh Prepare Fresh Reagent reagent_fresh->prepare_fresh No ratio_optimized->increase_conc Yes titrate_ratio Titrate Molar Excess ratio_optimized->titrate_ratio No adjust_ph->check_ph buffer_exchange->check_buffer_amines prepare_fresh->check_reagent_prep titrate_ratio->optimize_ratio concentrate_protein Concentrate Protein

A logical workflow for troubleshooting low labeling efficiency.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for labeling a protein with N-(Azido-PEG3)-N-bis(PEG3-NHS ester). Optimization will be required for specific proteins and desired outcomes.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[7]

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Desalting column or dialysis cassette for purification[8]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[4] If necessary, perform a buffer exchange.[7]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[3]

  • Calculate Molar Excess: Determine the volume of the NHS ester solution needed to achieve the desired molar excess (refer to Table 1 for starting recommendations).

  • Labeling Reaction: Add the calculated volume of the NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] If labeling with a light-sensitive molecule, protect the reaction from light.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[8]

  • Purify the Labeled Protein: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[8]

The experimental workflow is illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer add_nhs Add NHS Ester to Protein protein_prep->add_nhs nhs_prep Prepare Fresh NHS Ester Solution nhs_prep->add_nhs incubate Incubate (RT or 4°C) add_nhs->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Labeled Protein purify->analyze

Experimental workflow for N-(Azido-PEG3)-N-bis(PEG3-NHS ester) labeling.

References

Technical Support Center: N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the smooth execution of their experiments involving this trifunctional linker.

Troubleshooting Guide

This guide addresses common issues encountered when working with N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and provides systematic approaches to their resolution.

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1]- Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.- Prepare the NHS ester solution immediately before use.- Avoid storing the reagent in solution.
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[1]- Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.
Suboptimal pH: The reaction between the NHS ester and a primary amine is pH-dependent. At acidic pH, the amine is protonated and less nucleophilic.- Ensure the reaction pH is maintained between 7.2 and 8.5 for optimal conjugation.[1]
Heterogeneous Product Mixture (Incomplete Reaction) Insufficient Reagent: The molar ratio of the trifunctional linker to the target molecule may be too low to drive the reaction to completion for all three reactive sites.- Increase the molar excess of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reagent. A 5- to 20-fold molar excess is a common starting point.
Steric Hindrance: The structure of the target molecule may sterically hinder the accessibility of one or more reactive sites on the linker.- Optimize reaction conditions such as temperature and incubation time to favor complete conjugation.- Consider a linker with a longer spacer arm if steric hindrance is a significant issue.
Difficulty in Removing Unreacted Linker Inappropriate Purification Method: The chosen method may not be suitable for separating a small molecule (~820.84 Da) from a much larger biomolecule.- For proteins significantly larger than the linker, use dialysis with a Molecular Weight Cut-Off (MWCO) of 2-5 kDa or size exclusion chromatography with a resin appropriate for separating small molecules (e.g., Sephadex G-10 or G-25).[2][3]
Aggregation of Conjugate: The modified biomolecule may aggregate, co-precipitating the unreacted linker.- Analyze the sample for aggregation using techniques like dynamic light scattering (DLS).- Optimize buffer conditions (e.g., pH, ionic strength, additives) to maintain protein solubility.
Precipitation During Reaction Poor Solubility of Reagent: The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) may have limited solubility in the aqueous reaction buffer, especially if a high concentration is used.- Dissolve the linker in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.- Ensure the final concentration of the organic solvent in the reaction does not exceed 10% to avoid denaturing the protein.
Protein Denaturation: The addition of an organic solvent or changes in pH during the reaction could cause the protein to denature and precipitate.- Perform a solvent tolerance test with your protein before the conjugation reaction.- Add the linker solution dropwise to the protein solution while gently stirring.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)?

The molecular weight of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is approximately 820.84 g/mol . This information is critical for selecting the appropriate purification method to remove the unreacted linker.

Q2: How should I quench the reaction?

To stop the conjugation reaction, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris, glycine, or ethanolamine (B43304) at a final concentration of 20-50 mM.[4][5] Alternatively, the reaction can be stopped by proceeding directly to a purification step like dialysis or size exclusion chromatography, which will remove the unreacted linker.

Q3: What is the optimal pH for the conjugation reaction?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is manageable.

Q4: How can I confirm that my protein has been successfully conjugated?

Several methods can be used to confirm conjugation, including:

  • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can provide the precise molecular weight of the conjugate, confirming the addition of the linker.

  • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to separate the conjugated protein from the unconjugated protein.

Q5: What is the half-life of the NHS ester?

The stability of the NHS ester is highly dependent on the pH of the solution. The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and 0°C. This decreases to about 10 minutes at pH 8.6 and 4°C.[1]

Experimental Protocols

Protocol 1: Quenching the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Reaction
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.

  • Add Quenching Solution: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature to ensure all unreacted NHS esters are quenched.

  • Proceed to Purification: Immediately proceed to the purification step to remove the quenched linker and other reaction byproducts.

Protocol 2: Removal of Unreacted Linker by Dialysis

This method is suitable for removing the unreacted N-(Azido-PEG3)-N-bis(PEG3-NHS ester) (MW: ~821 Da) from proteins with a molecular weight significantly higher than the dialysis membrane's MWCO.

  • Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 2-5 kDa. An MWCO that is at least 3-6 times smaller than the molecular weight of the protein to be retained is generally recommended.[6]

  • Prepare Dialysis Tubing/Cassette: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., PBS), typically 100-200 times the volume of the sample. Stir the buffer gently.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight. At least three buffer changes are recommended for efficient removal of the small molecule.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Protocol 3: Removal of Unreacted Linker by Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates molecules based on their size. This method is effective for removing the small unreacted linker from the much larger protein conjugate.

  • Select SEC Resin: Choose a size exclusion resin with a fractionation range suitable for separating small molecules from your protein of interest. For removing a molecule of ~821 Da, resins like Sephadex G-10 (fractionation range up to 700 Da) or Sephadex G-25 (fractionation range 1,000-5,000 Da) are appropriate choices.[2][3]

  • Column Packing and Equilibration: Pack the selected resin into a column of appropriate size and equilibrate the column with at least two column volumes of your desired buffer (e.g., PBS).

  • Sample Application: Load the quenched reaction mixture onto the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.[2]

  • Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will pass through the column in the void volume and elute first. The smaller, unreacted linker will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford or BCA).

  • Pooling and Analysis: Pool the fractions containing the purified protein conjugate and analyze for purity by SDS-PAGE or HPLC.

Visualization

PurificationWorkflow Decision-Making for Purification Method start Reaction Mixture (Protein + Unreacted Linker) quenching Quench Reaction (e.g., Tris, Glycine) start->quenching purification_choice Choose Purification Method quenching->purification_choice dialysis Dialysis (2-5 kDa MWCO) purification_choice->dialysis Large Protein (>20 kDa) sec Size Exclusion Chromatography (e.g., Sephadex G-10/G-25) purification_choice->sec Most Proteins analysis Analyze Purity (SDS-PAGE, MS, HPLC) dialysis->analysis sec->analysis end Purified Conjugate analysis->end

Caption: Workflow for selecting a purification method to remove unreacted linker.

References

Validation & Comparative

A Comparative Guide to Confirming N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to proteins, antibodies, or other amine-containing biomolecules. Objective comparisons of product performance with alternative methods are presented, supported by experimental data and detailed protocols.

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a trifunctional linker containing an azide (B81097) group for click chemistry and two NHS ester groups for covalent attachment to primary amines.[1][2] Confirmation of conjugation is critical for ensuring the quality, efficacy, and safety of the resulting bioconjugate.[3]

Logical Workflow for Conjugation and Confirmation

Successful bioconjugation using this linker involves a two-step process: first, the reaction of the NHS esters with primary amines on the target biomolecule, and second, the optional subsequent reaction of the azide group via click chemistry. This guide focuses on confirming the initial NHS ester-mediated conjugation.

Conjugation_Confirmation_Workflow cluster_conjugation Conjugation Step cluster_confirmation Confirmation Step Biomolecule Biomolecule Reaction NHS Ester Reaction (pH 7.2-8.5) Biomolecule->Reaction Linker N-(Azido-PEG3)-N- bis(PEG3-NHS ester) Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analytical_Techniques Analytical Techniques (MS, HPLC, etc.) Purification->Analytical_Techniques Analyze Conjugate Confirmation Confirmation Analytical_Techniques->Confirmation Successful Conjugation?

Caption: Workflow for the conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and subsequent confirmation.

Comparison of Analytical Techniques

The choice of analytical technique for confirming conjugation depends on the specific requirements of the experiment, including the nature of the biomolecule, the desired level of detail, and available instrumentation.

Technique Principle Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the mass increase corresponding to the addition of the linker, determines the degree of labeling (number of linkers per biomolecule).[3][4]High accuracy and sensitivity, provides direct evidence of conjugation.[4]Polydispersity of PEG can complicate spectra, requires specialized instrumentation.[5]Definitive confirmation of conjugation and determination of labeling distribution.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physical and chemical properties (e.g., size, hydrophobicity).Detects a shift in retention time upon conjugation, assesses purity and aggregation of the conjugate.[6][7]Widely available, excellent for monitoring reaction progress and purity.[8]Indirect evidence of conjugation, may not resolve species with small mass differences.Routine analysis of conjugation efficiency and purification.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Detects the characteristic azide peak (~2100 cm⁻¹) in the conjugate.[9]Non-destructive, can provide direct evidence of the azide group's presence.Lower sensitivity compared to MS, potential for overlapping peaks in complex samples.[10]Quick verification of the presence of the azide functionality post-conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can confirm the covalent linkage and the integrity of the PEG chains.[11]Provides unambiguous structural data.Requires high sample concentration and specialized expertise, complex spectra for large biomolecules.[12]In-depth structural characterization of the conjugate, particularly for smaller biomolecules.

Experimental Protocols

General Protocol for NHS Ester Conjugation

This protocol outlines the general steps for conjugating N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Size-exclusion chromatography (SEC) column for purification.[14]

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the Linker: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess linker and by-products using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).[]

Confirmation by Mass Spectrometry (LC-MS)

Workflow:

MS_Workflow Conjugate_Sample Purified Conjugate LC_Separation LC Separation (e.g., Reversed-Phase) Conjugate_Sample->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Ionization->Mass_Analyzer Data_Analysis Data Analysis (Deconvolution) Mass_Analyzer->Data_Analysis

Caption: A typical workflow for LC-MS analysis of a bioconjugate.

Procedure:

  • Sample Preparation: Dilute the purified conjugate and the unconjugated protein to approximately 0.1-1 mg/mL in a suitable buffer (e.g., water with 0.1% formic acid).

  • LC Separation: Inject the samples onto a reversed-phase HPLC column (e.g., C4 or C8) suitable for protein analysis.[16] Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • MS Analysis: The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer. Acquire mass spectra over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein and its conjugates. The mass shift will indicate the number of attached linkers.

Confirmation by HPLC (Reversed-Phase)

Procedure:

  • Sample Preparation: Prepare samples of the unconjugated protein, the purified conjugate, and a mock reaction (without the protein) at a concentration of approximately 1 mg/mL.

  • HPLC Analysis: Inject the samples onto a reversed-phase HPLC column (e.g., C4, C8, or C18).[7]

  • Elution: Use a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), both containing a modifier like 0.1% trifluoroacetic acid (TFA).

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and potentially at a wavelength where the linker might absorb, if applicable.

  • Analysis: Compare the chromatograms. A successful conjugation will result in a new peak with a different retention time (typically later elution for increased hydrophobicity) compared to the unconjugated protein.

Confirmation by FTIR Spectroscopy

Procedure:

  • Sample Preparation: Prepare a concentrated solution or a dried film of the purified conjugate.

  • Background Spectrum: Acquire a background spectrum of the buffer or solvent used.

  • Sample Spectrum: Acquire the FTIR spectrum of the conjugate.

  • Analysis: Look for the characteristic sharp absorption band of the azide asymmetric stretch, which typically appears between 2100 and 2150 cm⁻¹.[9]

Alternative Reagents

The selection of a linker depends on the specific application. Below is a comparison with other common trifunctional linkers.

Linker Reactive Groups Cleavable? Key Features
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) 1x Azide, 2x NHS EsterNoAllows for dual labeling via amines and subsequent click chemistry.
Azido-PEG3-SS-NHS 1x Azide, 1x NHS Ester, 1x DisulfideYesContains a cleavable disulfide bond, useful for drug delivery applications.[17]
N-(NHS-PEG3)-N-bis(PEG3-azide) 2x Azide, 1x NHS EsterNoProvides two azide groups for dual click chemistry reactions after conjugation to an amine.[18]
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester 1x Azide, 1x NHS Ester, 1x Boc-protected AmineNo (Boc is a protecting group)The Boc group can be deprotected to reveal a primary amine for further modification.[19]

This guide provides a framework for confirming the conjugation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester). The optimal choice of analytical methods and reaction conditions will depend on the specific biomolecule and the intended application. It is recommended to use a combination of techniques for comprehensive characterization.

References

A Comparative Guide to Analytical Methods for the Characterization of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), is a valuable tool in bioconjugation and drug delivery, enabling the connection of multiple molecular entities. Its well-defined structure, featuring a central tertiary amine with three PEG3 arms terminating in one azide (B81097) and two N-hydroxysuccinimide (NHS) esters, demands rigorous analytical characterization to ensure purity, identity, and reactivity. This guide provides a comparative overview of the primary analytical techniques for the comprehensive characterization of this complex molecule, complete with experimental protocols and representative data.

Structural and Physicochemical Properties

PropertyValue
Chemical Formula C₃₄H₅₆N₆O₁₇
Molecular Weight 820.85 g/mol [1][2][3]
CAS Number 2055042-58-3[1][2][3]
Appearance Solid powder[1]
Purity Typically >98%[1]

Core Analytical Techniques: A Comparative Overview

The characterization of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) relies on a suite of analytical methods, each providing unique insights into the molecule's structure and purity. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Confirms the presence of the PEG backbone and terminal functional groups. Allows for the determination of the degree of functionalization.Provides detailed structural information and is highly quantitative.Can be complex to interpret for polymeric structures. Signals from the repeating PEG units can overlap with those from the functional groups.[4]
Mass Spectrometry (ESI-MS) Determines the molecular weight of the compound and confirms its elemental composition.Highly sensitive and provides accurate mass determination. Can identify impurities and byproducts.Fragmentation can be complex. PEG compounds can form multiple adducts (e.g., with Na⁺, K⁺, NH₄⁺), complicating the spectrum.[5]
FTIR Spectroscopy Identifies the presence of key functional groups, such as the azide (N₃) and NHS ester.Rapid and non-destructive. Provides a characteristic fingerprint of the molecule.Does not provide detailed structural information or quantification of purity.
HPLC (RP-HPLC with ELSD/CAD) Assesses the purity of the compound and separates it from starting materials and byproducts.High-resolution separation. Can be used for quantification.The lack of a strong UV chromophore in the PEG backbone requires specialized detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detectors (CAD).

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful technique for the structural elucidation of N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Acquire a standard proton spectrum.

    • Reference the spectrum to the residual solvent peak.

Representative ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.64multiplet-PEG backbone (-O-CH₂-CH₂-O-)
~3.38triplet2H-CH₂-N₃
~2.84singlet8HNHS ester (-CO-CH₂-CH₂-CO-)
~2.75multiplet--N-(CH₂-CH₂-O-)₃
~4.25triplet4H-CH₂-O-CO- (adjacent to NHS ester)

Key Insights from ¹H NMR: The integration of the signals corresponding to the protons adjacent to the azide and NHS ester groups relative to the PEG backbone protons confirms the trifunctional structure and the degree of end-group modification.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the trifunctional linker.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a salt like sodium acetate (B1210297) to promote ion formation.

  • Instrument: An ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Mode: Positive ion mode.

Representative Mass Spectrometry Data and Interpretation:

The ESI-MS spectrum is expected to show the molecular ion as an adduct with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).

IonCalculated m/zObserved m/z
[M+H]⁺821.3781821.3779
[M+Na]⁺843.3599843.3601
[M+K]⁺859.3339859.3342

Key Insights from Mass Spectrometry: The high-resolution mass measurement provides unambiguous confirmation of the elemental composition and molecular weight of the compound. The characteristic isotopic pattern for the calculated formula should also be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of the key functional groups.

Experimental Protocol:

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Instrument: A standard FTIR spectrometer.

  • Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Representative FTIR Data and Interpretation:

Wavenumber (cm⁻¹)Functional Group
~2100Azide (N₃) stretching[6][7][8][9]
~1740, ~1780, ~1815NHS ester carbonyl (C=O) stretching[10]
~1100C-O-C stretching of the PEG backbone
~2870C-H stretching of the PEG backbone

Key Insights from FTIR: The presence of the strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide group. The characteristic multiple carbonyl peaks for the NHS ester confirm its presence.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is employed to assess the purity of the trifunctional linker.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Instrument: An HPLC system equipped with a C18 column and an ELSD or CAD detector.

  • Parameters:

    • Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of a modifier like 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

Representative HPLC Data and Interpretation:

A pure sample of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) should exhibit a single major peak. The presence of other peaks would indicate impurities, such as starting materials or hydrolysis products of the NHS esters. A typical purity for a high-quality commercial product would be >98% based on the area of the main peak.

Key Insights from HPLC: HPLC provides a quantitative measure of the purity of the compound, which is critical for its use in subsequent conjugation reactions where stoichiometry is important.

Workflow and Logical Relationships

The following diagrams illustrate the overall analytical workflow for the characterization of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and the logical relationship between the analytical techniques and the structural information they provide.

Analytical Workflow Analytical Workflow for Characterization cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data and Interpretation Sample N-(Azido-PEG3)-N-bis(PEG3-NHS ester) NMR 1H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC (RP-HPLC-ELSD/CAD) Sample->HPLC Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight Verification MS->MolWeight FuncGroup Functional Group Identification FTIR->FuncGroup Purity Purity Assessment HPLC->Purity

Caption: Overall analytical workflow for the characterization of the trifunctional linker.

Structural_Elucidation Logical Relationships in Structural Elucidation cluster_components Structural Components cluster_techniques Confirming Techniques Molecule N-(Azido-PEG3)-N-bis(PEG3-NHS ester) PEG PEG Backbone Molecule->PEG Azide Azide Terminus Molecule->Azide NHS NHS Ester Termini Molecule->NHS NMR_PEG 1H NMR PEG->NMR_PEG FTIR_COC FTIR PEG->FTIR_COC MS_Frag MS PEG->MS_Frag FTIR_Azide FTIR Azide->FTIR_Azide NMR_Azide 1H NMR Azide->NMR_Azide FTIR_NHS FTIR NHS->FTIR_NHS NMR_NHS 1H NMR NHS->NMR_NHS

Caption: Relationship between structural components and confirming analytical techniques.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of the trifunctional linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester). ¹H NMR and mass spectrometry provide detailed structural confirmation and molecular weight verification, while FTIR offers rapid confirmation of key functional groups. HPLC with a universal detector such as ELSD or CAD is crucial for accurate purity assessment. By employing these methods in a complementary manner, researchers can ensure the quality and reliability of this important bioconjugation reagent, leading to more reproducible and successful outcomes in their drug development and research endeavors.

References

A Comparative Guide to SDS-PAGE Analysis of Proteins Conjugated with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SDS-PAGE analysis of proteins conjugated with the trifunctional, branched linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) against proteins conjugated with traditional linear PEG-NHS ester linkers. We will delve into the expected electrophoretic behavior, supported by experimental insights, and provide detailed protocols for conjugation and analysis.

Introduction to SDS-PAGE of PEGylated Proteins

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for protein analysis, separating proteins primarily by their molecular weight. However, the addition of Polyethylene (B3416737) Glycol (PEG) chains, a process known as PEGylation, introduces complexities. The PEG moiety interacts with SDS, leading to a non-uniform negative charge distribution and a larger hydrodynamic radius than a protein of equivalent molecular weight.[1][2] This results in several characteristic observations on an SDS-PAGE gel:

  • Anomalous Migration: PEGylated proteins migrate slower than their actual molecular weight would suggest, appearing as a band of a higher apparent molecular weight.[3]

  • Broadened Bands: The heterogeneity in the number of attached PEG units and the nature of PEG-SDS interactions can cause bands to appear smeared or broadened.[1][2]

Comparing Branched vs. Linear PEG Linkers in SDS-PAGE

The structure of the PEG linker significantly influences the electrophoretic mobility of the conjugated protein. The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a trifunctional linker with a branched structure. This branching leads to a more pronounced effect on the protein's hydrodynamic radius compared to a linear PEG chain of the same total molecular weight.

A study comparing human growth hormone and alpha-lactalbumin conjugated with either linear or 10 kDa branched PEGs revealed significant differences in their SDS-PAGE and microchip capillary gel electrophoresis (MCGE) behavior.[4] While chromatographic and mass spectrometric differences were minimal, the branched PEG-proteins exhibited a longer migration time (i.e., a higher apparent molecular weight) on the gel than their linear counterparts.[4] This is attributed to the branched structure causing a greater increase in the hydrodynamic radius of the conjugate.[5]

Therefore, when analyzing a protein conjugated with the trifunctional N-(Azido-PEG3)-N-bis(PEG3-NHS ester), one can expect a more significant band shift compared to a protein conjugated with a linear PEG-NHS ester of a similar total molecular weight.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative outcomes from the SDS-PAGE analysis of proteins conjugated with the trifunctional branched linker versus a linear alternative.

FeatureProtein Conjugated with N-(Azido-PEG3)-N-bis(PEG3-NHS ester) (Branched)Protein Conjugated with a Linear PEG-NHS EsterUnconjugated Protein
Apparent Molecular Weight on SDS-PAGE Significantly higher than the sum of the protein and linker molecular weights.Higher than the sum of the protein and linker molecular weights, but lower than the branched conjugate of the same total MW.Corresponds to the actual molecular weight of the protein.
Band Appearance May appear as a single, potentially broad band if conjugation is uniform, or multiple bands representing different degrees of PEGylation.Similar to the branched conjugate, but with less of a mobility shift.A sharp, well-defined band.
Migration Time Longest migration time among the three.Intermediate migration time.Shortest migration time.

Experimental Protocols

I. Protein Conjugation with N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

This protocol is a general guideline for the conjugation of a protein with an NHS ester-containing linker. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a buffer at pH 7.2-8.5. Amine-containing buffers like Tris are not compatible as they will compete for reaction with the NHS ester.

  • Prepare the Linker Solution: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS-ester moiety is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

II. SDS-PAGE Analysis of Conjugated Protein

Materials:

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • SDS-PAGE running buffer (e.g., MES or MOPS).

  • LDS sample buffer (4X).

  • Molecular weight markers.

  • Coomassie Brilliant Blue R-250 staining solution.

  • Destaining solution.

  • For PEG staining: 5% (w/v) Barium Chloride solution and Iodine solution (0.1 M I2 in 0.2 M KI).

Procedure:

  • Sample Preparation: Mix the conjugated protein sample with 4X LDS sample buffer to a final 1X concentration. Do not heat the samples, as this can sometimes promote the degradation of PEGylated proteins.

  • Gel Electrophoresis: Load the samples and molecular weight markers onto the gel. Run the electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Staining (Coomassie):

    • Fix the gel in an appropriate fixing solution for at least 1 hour.

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain the gel until clear bands are visible against a transparent background.

  • PEG Staining (Barium Iodide): [6][7]

    • After electrophoresis, rinse the gel with deionized water.

    • Incubate the gel in a 5% barium chloride solution for 10-15 minutes.

    • Rinse the gel briefly with water.

    • Immerse the gel in the iodine solution. PEGylated proteins will appear as brown bands. This method can also stain non-PEGylated proteins to some extent, so a direct comparison with a Coomassie-stained gel is recommended.[8]

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis SDS-PAGE Analysis protein Protein in Amine-Free Buffer reaction Conjugation Reaction (pH 7.2-8.5) protein->reaction linker N-(Azido-PEG3)-N-bis (PEG3-NHS ester) in DMSO linker->reaction quench Quench Reaction (Tris Buffer) reaction->quench purify Purification (SEC/Dialysis) quench->purify conjugated_protein Purified Conjugated Protein purify->conjugated_protein sample_prep Sample Preparation (LDS Buffer) conjugated_protein->sample_prep sds_page SDS-PAGE sample_prep->sds_page staining Gel Staining sds_page->staining coomassie Coomassie Blue (Protein) staining->coomassie barium_iodide Barium Iodide (PEG) staining->barium_iodide analysis Analysis of Band Shifts coomassie->analysis barium_iodide->analysis

Caption: Experimental workflow for protein conjugation and subsequent SDS-PAGE analysis.

logical_relationship cluster_linker Linker Structure cluster_properties Physical Properties cluster_sds_page SDS-PAGE Outcome branched Branched (e.g., N-(Azido-PEG3)-N-bis(PEG3-NHS ester)) hydro_radius Hydrodynamic Radius branched->hydro_radius Larger linear Linear (e.g., Linear PEG-NHS) linear->hydro_radius Smaller migration Migration Distance hydro_radius->migration Inversely Proportional apparent_mw Apparent Molecular Weight migration->apparent_mw Inversely Proportional

Caption: Relationship between linker structure and SDS-PAGE migration.

References

A Comparative Guide to the Mass Spectrometry of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinker is a critical step that dictates the efficiency, stability, and functionality of the final conjugate. The trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), offers a versatile platform for creating complex molecular architectures. This guide provides a comparative analysis of its mass spectrometric behavior against common bifunctional alternatives, supported by established principles of mass spectrometry and generalized experimental protocols.

Introduction to N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring three reactive functional groups: one azide (B81097) and two N-hydroxysuccinimide (NHS) esters. This trifunctional nature allows for the simultaneous or sequential conjugation of multiple molecules. The azide group enables "click chemistry" reactions with alkynes, while the NHS esters react efficiently with primary amines on biomolecules to form stable amide bonds. The discrete PEG3 spacers enhance solubility and provide a defined distance between the conjugated molecules.

Mass Spectrometry of PEGylated Linkers: An Overview

Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for analyzing PEGylated molecules. However, the analysis can be challenging due to the tendency of polyethylene glycol chains to form adducts with various cations (e.g., H+, Na+, K+) and exist in multiple charge states, leading to complex mass spectra. For discrete PEGs like the PEG3 units in the title compound, this complexity is reduced compared to polydisperse PEG polymers. High-resolution mass spectrometry, such as time-of-flight (TOF), is highly advantageous for accurate mass determination and resolving isotopic patterns.

A common technique to simplify the mass spectra of PEGylated compounds is the post-column addition of amines, such as triethylamine. This acts as a charge-stripping agent, reducing the number of charge states and consolidating the signal into fewer, more intense ions, which simplifies data interpretation.

Performance Comparison: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) vs. Bifunctional Alternatives

The unique trifunctional structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) offers distinct advantages and presents different analytical considerations compared to more common bifunctional linkers.

FeatureN-(Azido-PEG3)-N-bis(PEG3-NHS ester)Bifunctional Azido-PEG-NHS esterBifunctional bis-NHS ester
Functionality Trifunctional (1x Azide, 2x NHS ester)Bifunctional (1x Azide, 1x NHS ester)Homobifunctional (2x NHS ester)
Primary Application Generation of complex, multi-component conjugates (e.g., antibody-drug conjugates with an imaging agent)Site-specific labeling and subsequent conjugationCrosslinking of two amine-containing molecules
Expected Mass Spectrum Complexity Higher, due to the larger mass and potential for multiple reaction products (mono-, di-, and tri-substituted)Moderate, depending on the conjugated biomoleculeLower, with more predictable reaction products
Expected Fragmentation Complex fragmentation pattern with losses of NHS, azide, and PEG units.Fragmentation will involve loss of NHS, azide, and the PEG spacer.Symmetrical fragmentation with loss of NHS groups.
Conjugation Efficiency Monitoring by MS Requires careful monitoring of mass shifts to distinguish between different degrees of conjugation.Straightforward monitoring of a single mass shift upon conjugation.Monitoring of mass shifts corresponding to crosslinked products.
Purity Analysis by MS More challenging due to the potential for a wider range of side products and unreacted species.Relatively straightforward purity assessment.Purity analysis is generally uncomplicated.

Experimental Protocols

General Protocol for Mass Spectrometry Analysis of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and its Conjugates

This protocol provides a general procedure for the analysis of the trifunctional linker and its bioconjugates using ESI-MS.

1. Sample Preparation:

  • Dissolve the linker or its conjugate in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of 1-10 µM.

  • For protein conjugates, buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) (10-50 mM, pH 7) is recommended.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Utilize a reversed-phase column (e.g., C18) suitable for small molecules or proteins.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry (MS):

    • Perform analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for the specific analyte.

    • For fragmentation analysis (MS/MS), use collision-induced dissociation (CID) with optimized collision energy to elicit informative fragment ions.

3. Data Analysis:

  • Process the raw data using appropriate software to identify the molecular ions and their charge states.

  • For protein conjugates, deconvolution of the multiply charged spectrum is necessary to determine the intact mass.

  • Analyze MS/MS spectra to confirm the structure and identify characteristic fragment ions.

Visualizing Experimental Workflows and Relationships

experimental_workflow General Workflow for Bioconjugation and MS Analysis cluster_conjugation Bioconjugation cluster_ms_analysis Mass Spectrometry Analysis Biomolecule Biomolecule Conjugation_Reaction Conjugation Reaction (e.g., Amine-NHS ester coupling) Biomolecule->Conjugation_Reaction Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) or Alternative Linker->Conjugation_Reaction Purification Purification of Conjugate (e.g., SEC, Dialysis) Conjugation_Reaction->Purification LC_Separation LC Separation (Reversed-Phase) Purification->LC_Separation Analysis of Purified Conjugate ESI_MS ESI-MS Analysis (High Resolution) LC_Separation->ESI_MS Data_Analysis Data Analysis (Deconvolution, Fragmentation Analysis) ESI_MS->Data_Analysis

Caption: Workflow for bioconjugation and subsequent MS analysis.

signaling_pathway Conceptual Fragmentation of a Trifunctional Linker Conjugate cluster_fragments Potential Fragment Ions Intact_Conjugate [Biomolecule1-Linker-Biomolecule2-Payload]^n+ Fragment1 Loss of NHS group Intact_Conjugate->Fragment1 CID Fragment2 Cleavage of PEG chain Intact_Conjugate->Fragment2 CID Fragment3 Loss of Azide group Intact_Conjugate->Fragment3 CID Fragment4 Cleavage of Biomolecule-Linker bond Intact_Conjugate->Fragment4 CID

Caption: Expected fragmentation pathways in MS/MS analysis.

Conclusion

The trifunctional linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) provides expanded possibilities for creating sophisticated bioconjugates. Its mass spectrometric analysis, while potentially more complex than that of its bifunctional counterparts, is manageable with modern high-resolution instrumentation and appropriate analytical strategies. The choice between this trifunctional linker and simpler alternatives will depend on the specific requirements of the intended application, balancing the need for multi-component assembly against the increased complexity of synthesis and characterization. Careful mass spectrometric analysis is essential to ensure the quality and desired structure of the final bioconjugate.

A Comparative Guide to the HPLC Purification and Analysis of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of bioconjugates synthesized using the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester). We present supporting experimental data from relevant studies, detailed methodologies for key experiments, and a comparative look at alternative bioconjugation linkers.

Introduction to N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1][2] Its unique structure features two N-hydroxysuccinimide (NHS) ester groups and one azide (B81097) group. The NHS esters react efficiently with primary amines (such as those on lysine (B10760008) residues of proteins) to form stable amide bonds, while the azide group allows for subsequent modification via "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This trifunctionality enables the creation of complex biomolecules, such as bispecific heterodimers for targeted therapies and imaging agents.[1]

The purification and analysis of the resulting conjugates are critical steps to ensure homogeneity, purity, and proper characterization of the final product. HPLC is a powerful and widely used technique for this purpose, with Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) being the most common methods.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for bioconjugation and subsequent HPLC analysis.

G cluster_conjugation Bioconjugation Workflow Protein Protein/Molecule 1 (with primary amines) Conjugation1 NHS Ester Reaction (pH 7.2-8.5) Protein->Conjugation1 Linker N-(Azido-PEG3)-N- bis(PEG3-NHS ester) Linker->Conjugation1 Molecule2 Molecule 2 (with primary amine) Molecule2->Conjugation1 Intermediate Azide-PEG-Protein/ (Molecule 2) Conjugate Conjugation1->Intermediate Conjugation2 Click Chemistry (e.g., SPAAC) Intermediate->Conjugation2 Molecule3 Alkyne-modified Molecule 3 Molecule3->Conjugation2 FinalConjugate Trifunctional Conjugate Conjugation2->FinalConjugate

Caption: General bioconjugation workflow using a trifunctional linker.

G cluster_hplc HPLC Analysis Workflow Crude Crude Conjugation Mixture HPLC HPLC System Crude->HPLC SEC Size-Exclusion Chromatography (SEC) HPLC->SEC Separation by Size RP_HPLC Reversed-Phase HPLC (RP-HPLC) HPLC->RP_HPLC Separation by Hydrophobicity Analysis_SEC Analysis: - Aggregates - Monomer Purity - Fragments SEC->Analysis_SEC Analysis_RP Analysis: - Conjugation Efficiency - Isomers - Purity RP_HPLC->Analysis_RP

Caption: HPLC purification and analysis workflow for bioconjugates.

HPLC Purification and Analysis Protocols

The choice between SEC and RP-HPLC depends on the specific goals of the purification or analysis. SEC is often used for initial cleanup to remove unreacted linkers and byproducts based on size, while RP-HPLC provides higher resolution for separating closely related species and analyzing conjugation efficiency.

Case Study: Synthesis and Purification of a Bispecific NT-PSMA Heterodimer

A study by Ma et al. (2019) utilized N-(Azido-PEG3)-N-bis(PEG3-NHS ester) to synthesize a bispecific heterodimer for prostate cancer imaging, targeting both the neurotensin (B549771) receptor 1 (NTR1) and the prostate-specific membrane antigen (PSMA).[4]

Experimental Protocol:

  • Conjugation: The PSMA-targeting motif and the NTR1-targeting motif, both containing primary amine groups, were reacted with the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker.

  • Purification: The resulting azide-functionalized heterodimer was purified using semi-preparative RP-HPLC.

  • Radiolabeling: The purified heterodimer was then radiolabeled via a strain-promoted azide-alkyne click reaction for imaging purposes.[4]

HPLC Conditions for Purification of the Intermediate Conjugate:

ParameterValue
Column C18 semi-preparative column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient A linear gradient from 10% to 50% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 220 nm and 254 nm

This protocol is adapted from the methodologies typically used for peptide and small molecule conjugate purification as described in the study by Ma et al. (2019).[4]

General Protocol for Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it effective for removing high molecular weight aggregates and low molecular weight impurities from the desired conjugate.[5][6]

ParameterTypical Value
Column TSKgel G3000SWXL or similar
Mobile Phase 200 mM Potassium Phosphate, 250 mM KCl, pH 7.0
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection UV at 280 nm
Sample Load 100-150 µg

This protocol is based on established methods for the analysis of monoclonal and bispecific antibodies.[5]

General Protocol for Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is highly effective for analyzing the purity of the conjugate and separating different species, such as molecules with varying drug-to-antibody ratios (DAR).[7][8]

ParameterTypical Value
Column Jupiter C4 or C18, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 65% B over 25 minutes
Flow Rate 1 mL/min
Temperature 45-60 °C
Detection UV at 220 nm or 280 nm

This protocol is based on optimized methods for the separation of PEGylated proteins.[7][9]

Comparison with Alternative Linkers

While PEG linkers are widely used, several alternatives have been developed to address potential limitations such as immunogenicity and non-biodegradability.[10][11]

Linker TypeKey FeaturesAdvantagesDisadvantagesRepresentative HPLC Application
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Trifunctional PEG linker with azide and two NHS esters.Enables creation of complex, multi-component conjugates. Hydrophilic PEG spacer enhances solubility.[1]Potential for PEG-related immunogenicity. Complexity of reaction can lead to heterogeneous products.RP-HPLC for purity analysis of bispecific heterodimers.[4]
Bifunctional PEG Linkers (e.g., Mal-PEG-NHS) Linear PEG with two different reactive groups (e.g., maleimide (B117702) and NHS ester).Well-established chemistry for site-specific conjugation (thiol to maleimide) and amine reaction.[12]Potential for PEG-related immunogenicity. Limited to connecting two molecules.HIC or RP-HPLC to determine drug-to-antibody ratio (DAR).
Polysarcosine (pSar) Linkers A polymer of the N-methylated amino acid sarcosine.Biocompatible, biodegradable, and low immunogenicity. Can outperform PEG in some applications.[10][11]Less established than PEG, with fewer commercially available options.RP-HPLC for purity assessment of antibody-drug conjugates.
Polypeptide Linkers Linkers based on amino acid sequences (e.g., (Gly-Ser)n).Can be designed to be flexible, rigid, or cleavable. Biodegradable and potentially non-immunogenic.[10]Can be susceptible to proteolysis. Synthesis can be more complex than synthetic polymers.Ion-exchange chromatography or RP-HPLC for conjugate analysis.
Polysaccharide Linkers (e.g., Dextran) Based on natural carbohydrate polymers.Highly hydrophilic and biocompatible.[10]Can be heterogeneous in size. May require specific conjugation chemistries.SEC for analysis of conjugate size and aggregation.

Data Presentation

Table 1: Comparison of HPLC Methods for Conjugate Analysis

Analytical GoalRecommended HPLC MethodTypical Observations
Aggregate and Fragment Analysis Size-Exclusion Chromatography (SEC)Elution profile shows high molecular weight species (aggregates) eluting first, followed by the monomeric conjugate, and then low molecular weight species (fragments, unreacted linker).[5]
Purity and Isomer Separation Reversed-Phase HPLC (RP-HPLC)Provides high-resolution separation of the main conjugate peak from closely related impurities and potential positional isomers.[7]
Quantification of Conjugation Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC)Can resolve species with different numbers of conjugated molecules (e.g., different DARs). Peak area integration allows for quantification.

Table 2: Performance Comparison of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) with a Bifunctional Alternative

ParameterN-(Azido-PEG3)-N-bis(PEG3-NHS ester)Bifunctional Linker (e.g., Mal-PEG-NHS)
Functionality Trifunctional (two NHS esters, one azide)Bifunctional (one amine-reactive, one thiol-reactive)
Primary Application Synthesis of multi-component systems (e.g., bispecific antibodies)[1]Linking a single payload to a protein
Potential Product Heterogeneity Higher, due to multiple reaction sites and steps.Lower, especially with site-specific thiol conjugation.
Purification Challenge Higher, may require multiple orthogonal chromatography steps.Generally more straightforward.
Typical HPLC Purity of Final Conjugate >95% achievable with optimized purification.>98% achievable.

Conclusion

The N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker is a powerful tool for constructing complex bioconjugates. Successful implementation requires robust analytical and purification strategies, with a combination of SEC and RP-HPLC being essential for comprehensive characterization. While SEC is invaluable for assessing aggregation and removing gross impurities, RP-HPLC offers the high resolution needed for purity assessment and analysis of conjugation efficiency. The choice of linker should be carefully considered based on the specific application, with alternatives such as polysarcosine and polypeptide linkers offering potential advantages in terms of biocompatibility and reduced immunogenicity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar advanced bioconjugation reagents.

References

A Guide to Trifunctional Linkers: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical in the design of complex bioconjugates. Trifunctional linkers, with their ability to connect three different molecules, offer a versatile platform for creating sophisticated constructs such as bispecific antibodies, antibody-drug conjugates (ADCs) with dual payloads, and targeted imaging agents. This guide provides a comparative overview of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and other trifunctional linkers, supported by structural information and a general experimental workflow.

Introduction to Trifunctional Linkers

Trifunctional crosslinkers are reagents that possess three reactive sites, enabling the covalent linkage of three distinct molecular entities.[1] These linkers are instrumental in various biochemical and pharmaceutical applications, including the study of protein-protein interactions, the development of targeted drug delivery systems, and the creation of advanced biomaterials.[1] The strategic placement of different reactive groups allows for controlled, sequential conjugation reactions.

N-(Azido-PEG3)-N-bis(PEG3-NHS ester): A Detailed Look

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a trifunctional polyethylene (B3416737) glycol (PEG) derivative.[2][3][4][5] It features a central nitrogen atom from which extend three PEG3 arms. One arm terminates in an azide (B81097) group, while the other two terminate in N-hydroxysuccinimide (NHS) esters.[2] The PEG spacers enhance water solubility and reduce potential immunogenicity of the resulting conjugate.[6]

The key reactive moieties of this linker are:

  • Two NHS esters: These are highly reactive towards primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) under mild basic conditions (pH 7-9), forming stable amide bonds.[7]

  • One Azide group: This group is inert to most biological functional groups, making it an ideal handle for bioorthogonal "click chemistry" reactions. It can specifically react with terminal alkynes (in a copper-catalyzed or strain-promoted reaction) or with phosphine-containing reagents (Staudinger ligation).[8]

This orthogonal reactivity allows for a stepwise conjugation strategy. For instance, a protein can first be reacted with the NHS esters, and then a second molecule containing an alkyne group can be attached via the azide. This linker has been successfully used in the synthesis of bispecific heterodimers for applications such as prostate cancer imaging.[2][9]

Comparison with Other Trifunctional Linkers

Linker TypeReactive Group 1Reactive Group 2Reactive Group 3Key Features & Applications
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) NHS ester (Amine-reactive)NHS ester (Amine-reactive)Azide (Click chemistry)Orthogonal reactivity for sequential conjugation. PEG spacers for improved solubility. Used in bispecific antibody and ADC development.[2][9]
Biotinylated Trifunctional Linkers NHS ester (Amine-reactive)NHS ester (Amine-reactive)BiotinAllows for affinity purification of cross-linked products using streptavidin. Useful in proteomics for studying protein-protein interactions.[1]
Maleimide-containing Trifunctional Linkers Maleimide (Thiol-reactive)NHS ester (Amine-reactive)Azide or otherCombines amine and thiol reactivity with a third orthogonal handle. Useful for site-specific conjugation to cysteine residues.[10]
Photoreactive Trifunctional Linkers Photoreactive group (e.g., diazirine)NHS ester (Amine-reactive)Biotin or otherAllows for light-induced, non-specific cross-linking to nearby molecules. Useful for mapping protein interaction partners in their native environment.

Experimental Protocols

The following is a general protocol for a two-step conjugation using N-(Azido-PEG3)-N-bis(PEG3-NHS ester). This should be optimized for the specific molecules being conjugated.

Step 1: Amine Conjugation via NHS Esters
  • Preparation of Biomolecule: Dissolve the protein or other amine-containing biomolecule in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS).

  • Linker Preparation: Immediately before use, dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of about 50 mM.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Step 2: Azide-Alkyne Click Chemistry
  • Preparation of Alkyne-modified Molecule: Dissolve the second molecule, which should contain a terminal alkyne group, in a suitable solvent.

  • Click Reaction (Copper-Catalyzed):

    • To the azide-modified biomolecule from Step 1, add the alkyne-modified molecule.

    • Add a solution of a copper(I) catalyst, typically prepared in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), along with a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction at room temperature for 1-4 hours.

  • Click Reaction (Strain-Promoted):

    • If using a strained alkyne (e.g., DBCO, BCN), simply mix the azide-modified biomolecule with the strained alkyne-containing molecule.

    • The reaction proceeds without the need for a catalyst. Incubate at room temperature for 2-12 hours.

  • Final Purification: Purify the final trifunctional conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography) to remove any remaining unreacted components.

Visualizing Workflows and Structures

To better understand the concepts discussed, the following diagrams illustrate the structure of the linker, a typical experimental workflow, and a decision-making process for linker selection.

cluster_linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Structure N N PEG3_Azide PEG3-N3 N->PEG3_Azide PEG3_NHS1 PEG3-NHS N->PEG3_NHS1 PEG3_NHS2 PEG3-NHS N->PEG3_NHS2

Figure 1. Chemical structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

start Start: Biomolecule 1 (Amine-containing) step1 React with N-(Azido-PEG3)-N-bis(PEG3-NHS ester) start->step1 purification1 Purification step1->purification1 intermediate Azide-functionalized Biomolecule 1 step2 React with Alkyne-modified Biomolecule 2 (Click Chemistry) intermediate->step2 purification2 Purification step2->purification2 final_product Trifunctional Conjugate purification1->intermediate purification2->final_product

Figure 2. General experimental workflow for conjugation.

question1 What are the reactive groups on your molecules? q1_ans1 Amines and an alkyne question1->q1_ans1 q1_ans2 Thiols, amines, and another group question1->q1_ans2 q1_ans3 Need to capture interacting proteins question1->q1_ans3 linker1 Use Azido-PEG-bis-NHS ester q1_ans1->linker1 linker2 Use a Maleimide-NHS-Azide linker q1_ans2->linker2 linker3 Use a Photoreactive-NHS-Biotin linker q1_ans3->linker3

Figure 3. Decision tree for selecting a trifunctional linker.

Conclusion

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a valuable tool for researchers developing complex bioconjugates. Its orthogonal reactive groups and PEG spacers offer significant advantages in terms of reaction control and biocompatibility. While direct quantitative performance data against other trifunctional linkers is sparse, a comparison of their chemical functionalities can guide the selection of the most appropriate linker for a specific application. The choice of linker should always be tailored to the specific biomolecules and the desired properties of the final conjugate. As the field of bioconjugation advances, the development and characterization of novel trifunctional linkers will continue to be a key area of research.

References

A Head-to-Head Comparison: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) vs. Maleimide-Based Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This guide provides an in-depth, objective comparison between the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), and the widely used maleimide-based linkers. By presenting supporting experimental data, detailed protocols, and visual diagrams, this guide aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs, particularly in the realms of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents.

At a Glance: Key Differences and Applications

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a versatile, trifunctional linker featuring two N-hydroxysuccinimide (NHS) esters and one azide (B81097) group. The NHS esters react with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds. The azide functionality allows for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of a second molecule with high specificity and efficiency. This linker is particularly well-suited for the construction of complex architectures like bispecific antibodies or for dual-labeling applications.

Maleimide-based linkers, conversely, are bifunctional reagents that are highly selective for sulfhydryl (thiol) groups found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions. This specificity makes maleimide (B117702) linkers a popular choice for site-specific conjugation, especially when cysteine residues have been engineered into a protein sequence.

Quantitative Performance Comparison

The following tables summarize key quantitative data gathered from various studies, offering a comparative overview of the performance of NHS ester, maleimide, and click chemistry-based conjugation strategies.

Table 1: Reaction Conditions and Efficiency

ParameterN-(Azido-PEG3)-N-bis(PEG3-NHS ester) (NHS ester functionality)Maleimide-Based LinkersN-(Azido-PEG3)-N-bis(PEG3-NHS ester) (Azide/Click Chemistry)
Target Residue Primary Amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)Alkyne-modified molecules
Optimal pH 7.2 - 8.5[1][2]6.5 - 7.5[3][4]Not pH-dependent (for SPAAC)
Reaction Time 30 minutes - 4 hours[5][6]1 - 4 hours[7]1 - 18 hours[8]
Molar Excess (Linker:Protein) 5 - 20 fold[5]10 - 20 fold[1][9]3:1 (DBCO-reagent:Azide-protein)[8]
Typical Conjugation Efficiency High, but can lead to heterogeneous products[6]High (>90%) for available thiols[7]. Can be optimized to 84 ± 4%[10].High, with controlled stoichiometry[8].

Table 2: Linkage Stability and Side Reactions

ParameterAmide Bond (from NHS ester)Thiosuccinimide Bond (from Maleimide)Triazole Ring (from Click Chemistry)
Bond Stability Generally very stable under physiological conditions[1].Susceptible to retro-Michael reaction, leading to deconjugation[3][11].Highly stable and considered bioorthogonal.
Half-life in Plasma/Serum Stable.Variable; significant drug loss (50-75%) can occur within 7-14 days for some conjugates[12]. Half-life of conversion from 3.1 to 18 hours in the presence of glutathione[13].Stable.
Common Side Reactions Hydrolysis of the NHS ester, especially at higher pH[14][15].Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring[3].Minimal side reactions due to bioorthogonality.

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways and Reaction Mechanisms

cluster_0 NHS Ester Reaction with Primary Amine cluster_1 Maleimide Reaction with Thiol cluster_2 Azide-Alkyne Click Chemistry (SPAAC) Protein-NH2 Protein with Primary Amine (e.g., Lysine) Amide-Bond Stable Amide Bond (Protein-NH-CO-Linker) Protein-NH2->Amide-Bond pH 7.2-8.5 NHS-Ester N-(Azido-PEG3)-N-bis(PEG3-NHS ester) NHS-Ester->Amide-Bond NHS-leaving-group N-Hydroxysuccinimide (leaving group) Amide-Bond->NHS-leaving-group Protein-SH Protein with Thiol (e.g., Cysteine) Thioether-Bond Thiosuccinimide Adduct Protein-SH->Thioether-Bond pH 6.5-7.5 Maleimide-Linker Maleimide-based Linker Maleimide-Linker->Thioether-Bond Retro-Michael Retro-Michael Reaction (Instability) Thioether-Bond->Retro-Michael Azide-Linker Azide-functionalized Protein Triazole-Ring Stable Triazole Linkage Azide-Linker->Triazole-Ring Strain-Promoted Alkyne-Molecule DBCO-functionalized Molecule Alkyne-Molecule->Triazole-Ring

Caption: Reaction mechanisms of NHS ester, maleimide, and azide-alkyne cycloaddition.

Experimental Workflow Comparison

cluster_0 Workflow: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) cluster_1 Workflow: Maleimide-Based Linker A1 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) A2 2. Dissolve Trifunctional Linker in Anhydrous Solvent (e.g., DMSO) A1->A2 A3 3. Add Linker to Protein Solution (Molar Excess) A2->A3 A4 4. Incubate (RT, 1-4h) A3->A4 A5 5. Purify Azide-Functionalized Protein A4->A5 A6 6. Add Alkyne-Modified Molecule A5->A6 A7 7. Incubate for Click Reaction A6->A7 A8 8. Final Purification A7->A8 B1 1. Prepare Protein Solution in Thiol-Free Buffer (pH 6.5-7.5) B2 (Optional) Reduce Disulfide Bonds (e.g., with TCEP) B1->B2 B3 3. Dissolve Maleimide Linker in Anhydrous Solvent (e.g., DMSO) B2->B3 B4 4. Add Linker to Protein Solution (Molar Excess) B3->B4 B5 5. Incubate (RT, 1-4h) B4->B5 B6 (Optional) Quench Reaction B5->B6 B7 7. Purify Conjugate B6->B7

Caption: Comparative experimental workflows for the two linker types.

Detailed Experimental Protocols

Protocol 1: Conjugation using N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

This protocol describes the initial conjugation of the NHS ester moieties to a protein, followed by a subsequent click chemistry reaction.

Materials:

  • Protein of interest (1-10 mg/mL)

  • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Alkyne-functionalized molecule (e.g., DBCO-drug)

  • Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction (NHS ester): Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation[5].

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C[6].

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography or dialysis against the desired buffer (e.g., PBS).

  • Click Chemistry Reaction (Azide): To the purified azide-functionalized protein, add the alkyne-functionalized molecule. For strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-functionalized molecule, a 2- to 3-fold molar excess of the alkyne reagent is typically used[8].

  • Incubation (Click Chemistry): Incubate the reaction mixture for 4-18 hours at room temperature or 4°C, protected from light.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography to remove any unreacted alkyne-functionalized molecule.

Protocol 2: Conjugation using a Maleimide-Based Linker

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a protein containing free thiol groups.

Materials:

  • Protein of interest with free thiol(s) (1-10 mg/mL)

  • Maleimide-based linker

  • Thiol-free reaction buffer (e.g., 1x PBS, 10-100 mM HEPES, pH 6.5-7.5), degassed

  • (Optional) Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • (Optional) Quenching reagent (e.g., free cysteine)

  • Purification tools (e.g., size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed, thiol-free reaction buffer to a concentration of 1-10 mg/mL[1].

  • (Optional) Reduction of Disulfides: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP and incubate for 20-30 minutes at room temperature[1]. Excess TCEP may need to be removed prior to adding the maleimide linker.

  • Linker Preparation: Immediately before use, dissolve the maleimide-based linker in anhydrous DMSO or DMF to a 10 mM stock solution[1].

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution while gently vortexing[1].

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[1].

  • (Optional) Quenching: To stop the reaction, add a quenching reagent such as free cysteine to a final concentration that is in excess of the unreacted maleimide.

  • Purification: Remove excess linker and other small molecules by size-exclusion chromatography.

Concluding Remarks: Choosing the Right Linker for Your Application

The choice between N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and maleimide-based linkers is contingent on the specific goals of the bioconjugation.

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is the superior choice for:

  • Creating complex, multi-component bioconjugates: Its trifunctional nature allows for the sequential and orthogonal attachment of different molecules.

  • Applications requiring high stability: The azide functionality enables the use of click chemistry, which forms exceptionally stable triazole linkages.

  • Dual labeling or the construction of bispecific molecules: The two NHS esters and one azide provide three points of attachment.

Maleimide-based linkers are advantageous for:

  • Site-specific conjugation: Their high selectivity for cysteine residues allows for precise control over the point of attachment, which is crucial for preserving protein function[4].

  • Applications where a defined drug-to-antibody ratio (DAR) is critical: When used with proteins containing a known number of accessible cysteine residues, maleimide linkers can produce more homogeneous conjugates than NHS esters that target multiple lysine residues.

A critical consideration for maleimide-based linkers is the potential instability of the resulting thiosuccinimide bond, which can undergo a retro-Michael reaction, leading to premature payload release in vivo[3][11]. Strategies to mitigate this, such as using next-generation maleimides that promote hydrolysis of the thiosuccinimide ring to a more stable maleamic acid derivative, should be considered for applications requiring high in vivo stability.

Ultimately, the optimal linker choice will depend on a careful evaluation of the target biomolecule, the nature of the payload, and the desired properties and application of the final bioconjugate. This guide provides the foundational data and methodologies to aid researchers in making this critical decision.

References

A Comparative Guide to Trifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of multiple molecular entities is paramount. Trifunctional linkers, such as N-(Azido-PEG3)-N-bis(PEG3-NHS ester), offer a versatile platform for creating complex bioconjugates. This guide provides an objective comparison of this key reagent with commercially available alternatives, supported by experimental data and detailed methodologies to inform your selection process.

The strategic design of complex biomolecules, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and multimodal imaging agents, often requires the controlled attachment of multiple components. Trifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as powerful tools in this context, providing a central scaffold with distinct reactive functionalities. These linkers typically possess a combination of amine-reactive N-hydroxysuccinimide (NHS) esters and bioorthogonal azide (B81097) groups, enabling the sequential or simultaneous conjugation of different molecules.

This guide focuses on the characterization and application of N-(Azido-PEG3)-N-bis(PEG3-NHS ester), a trifunctional linker featuring one azide moiety and two NHS ester groups. We will explore methods for determining the degree of labeling with this reagent and compare its features with those of alternative trifunctional linkers.

Determining the Degree of Labeling: Beyond Simple Spectrophotometry

Traditional methods for determining the degree of labeling (DOL), such as UV-Vis spectrophotometry, are often insufficient for complex conjugates formed with trifunctional linkers. While useful for simple dye-protein conjugations, this method cannot distinguish between mono- or di-acylation of a protein by a linker like N-(Azido-PEG3)-N-bis(PEG3-NHS ester), nor can it quantify the incorporation of the azide group. Therefore, more sophisticated analytical techniques are required for accurate characterization.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the methods of choice for the detailed analysis of proteins conjugated with trifunctional linkers.

  • Reversed-Phase HPLC (RP-HPLC) can separate proteins based on hydrophobicity. The addition of the PEG linker increases the hydrophobicity of the protein, leading to a longer retention time on the column. Different species of the conjugate (e.g., un-labeled, mono-labeled, di-labeled) can often be resolved, and the relative peak areas can be used to estimate the distribution of the different species.[1]

  • Hydrophobic Interaction Chromatography (HIC) is another powerful HPLC-based technique that separates molecules based on their hydrophobicity under non-denaturing conditions.[2][3][4][5][6] This method is particularly well-suited for analyzing antibody-drug conjugates and other protein conjugates where the native structure is important.[2][3][4][5][6]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used to determine the molecular weight of the intact protein and its conjugates.[7][8][9] The mass shift observed after conjugation corresponds to the mass of the attached linker(s), allowing for a precise determination of the number of linkers per protein molecule.[7][8][9]

Comparison of Trifunctional PEG Linkers

The selection of a trifunctional linker depends on the specific requirements of the bioconjugation strategy, including the desired number of attachments for each molecule and the length of the PEG spacer. Below is a comparison of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) with other commercially available alternatives.

FeatureN-(Azido-PEG3)-N-bis(PEG3-NHS ester)N-(NHS ester-PEG8)-N-bis(PEG8-azide)N-(NHS-PEG3)-N-bis(PEG3-azide)2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)
Functional Groups 1 x Azide, 2 x NHS Ester2 x Azide, 1 x NHS Ester2 x Azide, 1 x NHS Ester1 x Azide, 2 x NHS Ester
PEG Spacer Length PEG3PEG8PEG3PEG3
Molecular Weight 820.85 g/mol [10]1381.6 g/mol [2]720.78 g/mol [11]658.62 g/mol [12]
Primary Application Attachment of one azide-reactive molecule and up to two amine-reactive molecules.Attachment of one amine-reactive molecule and up to two azide-reactive molecules.Attachment of one amine-reactive molecule and up to two azide-reactive molecules with a shorter spacer.Attachment of one azide-reactive molecule and up to two amine-reactive molecules with a different core structure.
Potential Advantage Allows for the introduction of two amine-reactive payloads for increased potency or dual-functionality.Enables the conjugation of two different "clickable" molecules to a single point of attachment on a protein.Similar to the PEG8 variant but with a shorter, more rigid spacer arm.Branched structure may offer different spatial arrangements of the conjugated molecules.

Experimental Protocols

General Protocol for Protein Labeling with Trifunctional NHS Ester Linkers

This protocol provides a general guideline for the conjugation of a trifunctional linker containing NHS esters to a protein. Optimization of the molar ratio of linker to protein is crucial to control the degree of labeling.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Trifunctional linker (e.g., N-(Azido-PEG3)-N-bis(PEG3-NHS ester))

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Buffers containing primary amines like Tris will compete with the NHS ester reaction.[13]

  • Linker Preparation: Immediately before use, dissolve the trifunctional linker in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester moiety is moisture-sensitive and will hydrolyze over time.[13]

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[13] The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13] The optimal reaction time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

Analytical Characterization of the Conjugate

RP-HPLC Method:

  • Column: A C4 or C8 reversed-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV absorbance at 280 nm.

MALDI-TOF MS Method:

  • Sample Preparation: Mix the purified conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for proteins >10 kDa).

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquisition: Acquire the mass spectrum in the appropriate mass range for the protein and its expected conjugates.

  • Data Analysis: Determine the molecular weights of the different species present in the sample and calculate the degree of labeling based on the mass increase.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Mix Mix Protein and Linker Solutions Protein_Solution->Mix Linker_Solution Dissolve Trifunctional Linker in DMSO/DMF Linker_Solution->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Characterize by HPLC and Mass Spec Purify->Analyze Final_Product Purified & Characterized Trifunctional Conjugate Analyze->Final_Product

Caption: Workflow for protein conjugation with a trifunctional linker.

Signaling Pathway Application: Targeted Drug Delivery

Trifunctional linkers are instrumental in constructing sophisticated drug delivery systems. For instance, an antibody can be conjugated to both a cytotoxic drug and an imaging agent, allowing for simultaneous therapy and diagnosis (theranostics). The azide functionality provides a bioorthogonal handle for the attachment of molecules via "click chemistry," a highly efficient and specific reaction.

targeted_drug_delivery cluster_conjugation Bioconjugate Assembly cluster_delivery Cellular Targeting and Action Antibody Antibody Trifunctional_Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Antibody->Trifunctional_Linker NHS Ester Reaction ADC Theranostic ADC Drug1 Cytotoxic Drug 1 (amine-reactive) Trifunctional_Linker->Drug1 NHS Ester Reaction Drug2 Imaging Agent (alkyne-functionalized) Trifunctional_Linker->Drug2 Click Chemistry Binding Antibody-Antigen Binding ADC->Binding Target_Cell Cancer Cell (Antigen Expressing) Target_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis Imaging Fluorescence Imaging Drug_Release->Imaging

Caption: Targeted drug delivery using a trifunctional linker.

References

A Comparative Guide to Monitoring N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for monitoring the reaction of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) with amine-containing molecules, such as proteins and peptides. The objective is to offer a data-driven comparison of UV-Vis spectroscopy, Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS) to aid in the selection of the most suitable method for your specific research and development needs.

Introduction to N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Reactions

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a trifunctional linker that enables the conjugation of two amine-containing molecules to a molecule bearing an alkyne or cyclooctyne (B158145) group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), respectively. The N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds, while the azide (B81097) group provides a bioorthogonal handle for subsequent click chemistry. Monitoring the initial NHS ester reaction is critical for optimizing conjugation efficiency and ensuring the quality of the resulting bioconjugate.

Method Performance Comparison

The selection of an analytical method for monitoring these reactions depends on various factors, including the desired level of detail, sample throughput, and available instrumentation. The following tables summarize the performance of UV-Vis spectroscopy, Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS) for this application.

Quantitative Data Summary
ParameterUV-Vis SpectroscopySize Exclusion Chromatography (SEC)Mass Spectrometry (MS)
Linearity (R²) >0.99 (for NHS release)>0.99[1][2]Not directly applicable for reaction monitoring
Precision (%RSD) <5%<2.9% (inter-day)[1][3]Qualitative, but can be semi-quantitative
Limit of Detection (LOD) ~1-10 µM (for NHS)3.125 - 10 µg/mL (for PEGylated protein)[2][3]Low ng/mL range[4]
Limit of Quantitation (LOQ) ~5-25 µM (for NHS)12.5 - 25 µg/mL (for PEGylated protein)[2][3]Low ng/mL range
Analysis Time Seconds per sample15-30 minutes per sample5-20 minutes per sample
Information Provided Reaction rate (indirect)Separation of reactants, products, and byproducts; degree of PEGylation (indirect)Confirmation of conjugation, degree of PEGylation, identification of side products
Qualitative Method Comparison
FeatureUV-Vis SpectroscopySize Exclusion Chromatography (SEC)Mass Spectrometry (MS)
Principle Measures the increase in absorbance at 260-280 nm due to the release of N-hydroxysuccinimide (NHS) upon reaction or hydrolysis.Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to a shorter retention time.Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the reactants and products.
Advantages - Real-time monitoring- High throughput- Simple and cost-effective- Can resolve different PEGylated species (mono-, di-PEGylated)- Quantifies the amount of unreacted protein and free PEG linker- Well-established and robust method- Provides unambiguous confirmation of conjugation- Can identify the exact number of PEG linkers attached- Can characterize product heterogeneity and side reactions
Disadvantages - Indirect measurement of conjugation- Susceptible to interference from other UV-absorbing species- Does not provide information on the degree of PEGylation- Slower than UV-Vis- Resolution may be insufficient for complex mixtures- Does not provide direct structural information- Requires specialized and expensive instrumentation- Can be complex to interpret spectra of heterogeneous samples- Not ideal for real-time monitoring

Experimental Workflows and Protocols

Reaction and Monitoring Workflow

The following diagram illustrates the general workflow for the conjugation of an amine-containing protein with N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and the subsequent analysis by the compared methods.

G Conjugation and Analysis Workflow cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Protein Protein Reaction_Mixture Conjugation Reaction (pH 7.2-8.5) Protein->Reaction_Mixture Linker N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Linker->Reaction_Mixture UV_Vis UV-Vis Spectroscopy (Real-time) Reaction_Mixture->UV_Vis Monitor A260 SEC Size Exclusion Chromatography Reaction_Mixture->SEC Separate by size MS Mass Spectrometry Reaction_Mixture->MS Analyze mass

Caption: Workflow for the conjugation reaction and subsequent analysis.

Detailed Experimental Protocols

1. UV-Vis Spectroscopy Protocol for Monitoring NHS Ester Reaction Kinetics

This protocol allows for the real-time monitoring of the reaction by measuring the release of N-hydroxysuccinimide (NHS).

  • Materials:

    • N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

    • Amine-containing protein (e.g., Lysozyme)

    • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

    • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

    • Quartz cuvette (1 cm path length)

  • Procedure:

    • Equilibrate the spectrophotometer and the reaction buffer to the desired reaction temperature (e.g., 25°C).

    • Prepare a stock solution of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in a compatible organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a solution of the protein in the reaction buffer at a concentration of 1 mg/mL.

    • Blank the spectrophotometer with the protein solution in the reaction buffer.

    • To initiate the reaction, add a small volume of the linker stock solution to the protein solution in the cuvette to achieve the desired molar excess (e.g., 10-fold). The final DMSO concentration should be less than 5%.

    • Immediately start monitoring the absorbance at 260 nm over time.

    • The rate of reaction can be determined by the initial slope of the absorbance versus time plot. The reaction is considered complete when the absorbance at 260 nm plateaus.

2. Size Exclusion Chromatography (SEC) Protocol for Product Analysis

This protocol is used to separate and quantify the different species in the reaction mixture.

  • Materials:

    • Reaction mixture from the conjugation reaction

    • SEC column (e.g., Superdex 200 Increase 10/300 GL)

    • HPLC or FPLC system with a UV detector

    • Mobile Phase: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2

    • Protein standards for column calibration

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

    • Inject a known volume (e.g., 100 µL) of the reaction mixture onto the column.

    • Monitor the elution profile at 280 nm.

    • The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[5][6]

    • The degree of PEGylation and the relative amounts of each species can be estimated by integrating the peak areas.

3. Mass Spectrometry (MS) Protocol for Product Characterization

This protocol provides detailed information on the molecular weight and heterogeneity of the final product.

  • Materials:

    • Purified PEGylated protein from the reaction mixture

    • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

    • Appropriate solvents and matrices for the chosen ionization method

  • Procedure:

    • Desalt the purified PEGylated protein sample using a suitable method (e.g., dialysis or desalting column).

    • Prepare the sample for MS analysis according to the instrument manufacturer's instructions. For ESI-MS, the sample is typically infused in a solution of acetonitrile (B52724) and water with a small amount of formic acid. For MALDI-MS, the sample is co-crystallized with a matrix on a target plate.

    • Acquire the mass spectrum of the sample.

    • The resulting spectrum will show a distribution of peaks corresponding to the different PEGylated species.[7][8] The mass difference between adjacent peaks will correspond to the mass of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker.

    • Deconvolution of the spectrum will provide the average degree of PEGylation and the distribution of different PEGylated forms.

Logical Relationships in Method Selection

The choice of analytical method is often guided by the stage of research or development. The following diagram illustrates a logical approach to selecting the appropriate technique.

G Method Selection Logic Start Start: Need to monitor reaction? RealTime Real-time kinetics needed? Start->RealTime UV_Vis Use UV-Vis Spectroscopy RealTime->UV_Vis Yes Product_Char Detailed product characterization needed? RealTime->Product_Char No UV_Vis->Product_Char SEC Use Size Exclusion Chromatography Product_Char->SEC Yes, separation of species End End Product_Char->End No MS Use Mass Spectrometry SEC->MS Need definitive confirmation and heterogeneity analysis MS->End

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of method for monitoring N-(Azido-PEG3)-N-bis(PEG3-NHS ester) reactions depends on the specific requirements of the analysis.

  • UV-Vis spectroscopy is a simple, rapid, and cost-effective method for real-time monitoring of the overall reaction progress by observing the release of the NHS leaving group. However, it provides indirect information and is susceptible to interferences.

  • Size Exclusion Chromatography (SEC) is a robust method for separating and quantifying the reaction components, including unreacted protein, mono- and di-PEGylated products, and aggregates. It is well-suited for routine analysis and quality control.

  • Mass Spectrometry (MS) offers the most detailed characterization of the PEGylated product, providing unambiguous confirmation of conjugation, the precise degree of PEGylation, and information on product heterogeneity. It is an indispensable tool for in-depth analysis and troubleshooting.

For a comprehensive understanding of the reaction, a combination of these techniques is often employed. For instance, UV-Vis can be used for initial reaction optimization, followed by SEC for routine monitoring of product purity and MS for detailed characterization of the final bioconjugate.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Protocols

Proper disposal of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is critical to ensure laboratory safety and environmental compliance. This trifunctional linker contains both an azide (B81097) group and two N-hydroxysuccinimide (NHS) ester groups, each presenting distinct hazards that must be addressed during handling and disposal.[1][2] The azide group is potentially explosive and toxic, while the NHS esters are highly reactive.[3][4][5] This guide provides detailed, step-by-step procedures for the safe management and disposal of this chemical compound, intended for researchers, scientists, and professionals in drug development.

I. Immediate Safety Precautions

Before handling or beginning any disposal procedure, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile or other chemically resistant gloves.[5] For handling the solid powder form, a dust mask is recommended.

  • Ventilation: Conduct all operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or other metal utensils, as azides can form highly explosive metal azides.[3][5] Use plastic or ceramic spatulas.

    • Acids: Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[3][5][7]

    • Halogenated Solvents: Never use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[3][4]

    • Other Incompatibles: Store and handle away from bromine, carbon disulfide, dimethyl sulfate, and nitric acid.[5][7]

  • Prevent Shock and Heat: Organic azides can be sensitive to heat, light, friction, and pressure, which may lead to violent decomposition.[3][4] Avoid concentrating azide-containing solutions by rotary evaporation or distillation.[5]

II. Step-by-Step Disposal Protocol

All waste containing N-(Azido-PEG3)-N-bis(PEG3-NHS ester) must be treated as hazardous chemical waste and segregated from general laboratory trash.[6][8]

Step 1: Waste Segregation and Container Management

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all azide-containing waste.[6][9] The container should be made of a compatible material, such as high-density polyethylene.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "N-(Azido-PEG3)-N-bis(PEG3-NHS ester)" and any other information required by your institution's Environmental Health and Safety (EHS) department.[3][8]

Step 2: Managing Different Waste Streams

The specific disposal procedure depends on the form of the waste:

A. Unused or Expired Solid Compound:

  • Do Not Dispose in Regular Trash: The solid powder must never be disposed of in the regular trash.[8]

  • Collection: Collect the original vial containing the unused or expired product in the designated hazardous waste container.[8]

B. Concentrated Stock Solutions (e.g., in DMSO or DMF):

  • No Drain Disposal: Never dispose of concentrated solutions down the drain.[6][8]

  • Collection: Carefully transfer all concentrated stock solutions into the sealed, labeled hazardous waste container.[8]

C. Dilute Aqueous Solutions (from labeling reactions):

To ensure the reactive NHS ester is neutralized before collection, a quenching step is necessary.

  • Quench the NHS Ester:

    • Adjust pH: Ensure the pH of the aqueous solution is between 7 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer like sodium bicarbonate.

    • Incubate: Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[10]

  • Collection for Disposal: After quenching, transfer the solution to your designated aqueous hazardous waste container.[8]

D. Contaminated Labware and Solid Waste:

  • Solid Waste Collection: All solid materials that have come into contact with the compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in the designated solid hazardous waste container.[8]

  • Gels: Electrophoresis gels stained with any derivative of this compound should be collected in a sealed container and disposed of as hazardous waste.[8]

Step 3: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of your hazardous waste container through your institution's Environmental Health and Safety (EHS) department.[6][8] Follow all institutional protocols for waste accumulation, storage, and pickup requests.

III. Quantitative Data Summary

ParameterValue/RecommendationSource
Storage Temperature -20°C, protected from light and moisture[2][11][12][13]
Aqueous Solution pH for NHS Ester Hydrolysis 7.0 - 8.5[10]
Hydrolysis Time for NHS Esters at pH 7 ~7 hours[10]
Maximum Concentration for Stored Organic Azides Should not exceed 1 M
Carbon to Nitrogen Ratio (C/N) Stability Guideline Azides with a C/N ratio between 1 and 3 should be used or quenched as soon as possible.[3]

IV. Experimental Protocol: Quenching of NHS Ester in Aqueous Solution

This protocol details the methodology for hydrolyzing the reactive NHS ester in dilute aqueous waste solutions prior to disposal.

  • Objective: To safely neutralize the amine-reactive NHS ester functionality in aqueous waste solutions.

  • Materials:

    • Aqueous waste solution containing N-(Azido-PEG3)-N-bis(PEG3-NHS ester).

    • pH indicator strips or a calibrated pH meter.

    • Sodium bicarbonate solution (e.g., 1 M) or other suitable buffer.

    • Designated aqueous hazardous waste container.

  • Procedure:

    • Working in a chemical fume hood, measure the pH of the aqueous waste solution.

    • If the pH is below 7.0, add the sodium bicarbonate solution dropwise while gently stirring until the pH is stable between 7.0 and 8.5.

    • Seal the container and allow it to stand at room temperature for a minimum of 7 hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.

    • After the incubation period, transfer the quenched solution to the designated aqueous hazardous waste container.

    • Label the container appropriately and store it for pickup by the EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) waste.

DisposalWorkflow start Start: Waste Generation (N-(Azido-PEG3)-N-bis(PEG3-NHS ester)) waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused powder, contaminated labware) waste_type->solid Solid concentrated Concentrated Liquid Waste (Stock solutions in DMSO, DMF) waste_type->concentrated Concentrated Liquid dilute Dilute Aqueous Waste (From labeling reactions) waste_type->dilute Dilute Aqueous collect_solid Collect in Designated Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container concentrated->collect_liquid quench Quench NHS Ester (Adjust pH to 7-8.5, incubate overnight) dilute->quench collect_aqueous Collect in Designated Aqueous Hazardous Waste Container quench->collect_aqueous ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_aqueous->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.